2-(Diethylamino)ethanol
Description
Properties
IUPAC Name |
2-(diethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSVOASYOCHEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO, (C2H5)2NC2H4OH | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14426-20-1 (hydrochloride), 30381-48-7 (hydrochloride salt), 64346-24-3 (sulfate[2:1]) | |
| Record name | Diethylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021837 | |
| Record name | N,N-Diethylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes., Liquid, Colorless liquid with a nauseating, ammonia-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a nauseating, ammonia-like odor. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
325 °F at 760 mmHg (NTP, 1992), 163 °C @ 760 MM HG, 163.00 °C. @ 760.00 mm Hg, 163 °C, 325 °F | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
140 °F (NTP, 1992), 49 °C, 140 °F (OPEN CUP), 125 °F (closed cup), 52 °C c.c., 140 °F, 126 °F | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Very soluble (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER, 1000000 mg/L @ 25 °C (exp), Solubility in water: miscible, Miscible | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8921 @ 20 °C/4 °C, Relative density (water = 1): 0.88, 0.89 | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.03 (Air= 1), 4.03 | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
21 mmHg at 68 °F (NTP, 1992), 21.0 [mmHg], 21 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 2.8, 1 mmHg | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
100-37-8 | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
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| Record name | 2-Diethylaminoethanol | |
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Melting Point |
-94 °F (NTP, 1992), FREEZING POINT: -70 °C, -70 °C, -94 °F | |
| Record name | 2-DIETHYLAMINOETHANOL | |
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Foundational & Exploratory
N,N-Diethylethanolamine: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide
N,N-Diethylethanolamine (DEAE) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This tertiary amino alcohol serves as a crucial precursor in the synthesis of various pharmaceutical agents, most notably the local anesthetic procaine (B135).[1][2] Its basic nature also makes it a valuable pH-regulating agent and corrosion inhibitor.[1][3] A thorough understanding of its physicochemical properties is paramount for its effective and safe use in research and drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of N,N-Diethylethanolamine, complete with experimental methodologies for their determination.
Core Physicochemical Properties
The fundamental physicochemical properties of N,N-Diethylethanolamine are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | Colorless to light yellowish liquid | [4] |
| Odor | Nauseating, weak, ammonia-like | [1] |
| Melting Point | -70 °C (-94 °F; 203 K) | [1][5][6] |
| Boiling Point | 161-163 °C (322-325 °F; 434-436 K) at 760 mmHg | [1][4][5] |
| Density | 0.884 g/mL at 25 °C | [1][7] |
| Vapor Density | 4.04 (vs air) | [1][7] |
| Vapor Pressure | 1 mmHg at 20 °C | [1][8] |
| Refractive Index (n20/D) | 1.441 | [1][7] |
| Viscosity | 4.002 mPa·s at 25 °C | [9][10] |
Chemical and Solubility Properties
| Property | Value | Reference |
| pKa (conjugate acid) | 9.87 at 20 °C; 10.1 at 25°C | [9][11] |
| logP (Octanol-Water Partition Coefficient) | 0.21 at 23 °C | [1] |
| Water Solubility | Miscible | [4][5] |
| Solubility in other solvents | Soluble in alcohol, ether, acetone, benzene, and petroleum ether | [1] |
| pH | 11.5 (100 g/L aqueous solution at 20 °C) | [4] |
| Flash Point | 52 °C (125.6 °F) closed cup | [5] |
| Auto-ignition Temperature | 250 °C (482 °F) | [5] |
Key Applications in Drug Development and Research
N,N-Diethylethanolamine's chemical structure, featuring both a tertiary amine and a primary alcohol, makes it a valuable building block and functional ingredient in various applications:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the local anesthetic procaine through its reaction with 4-aminobenzoic acid.[1][2]
-
pH Regulation: Its basicity allows it to be used as a pH stabilizer in various formulations.[3]
-
Ion Exchange Chromatography: DEAE is a precursor for the synthesis of DEAE-cellulose and DEAE-Sephadex resins, which are widely used in the purification of proteins and other biomolecules.[1]
-
Corrosion Inhibition: It is utilized as a corrosion inhibitor, particularly in steam and condensate lines, by neutralizing carbonic acid and scavenging oxygen.[1]
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for determining the key physicochemical properties of N,N-Diethylethanolamine are provided below. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Distillation Method)
Objective: To determine the temperature at which N,N-Diethylethanolamine transitions from a liquid to a gas at atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place a small volume (e.g., 25 mL) of N,N-Diethylethanolamine and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
Correct the observed boiling point for any significant deviation from standard atmospheric pressure.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which N,N-Diethylethanolamine transitions from a solid to a liquid. As DEAE is a liquid at room temperature, this procedure requires cooling the sample.
Apparatus:
-
Melting point apparatus with a cooling stage or a cold bath (e.g., dry ice/acetone)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated, low-temperature)
Procedure:
-
Cool a small sample of N,N-Diethylethanolamine in a suitable container until it solidifies.
-
Quickly introduce a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.
-
Allow the temperature to rise slowly (1-2 °C per minute).
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last crystal of the solid melts (the end of melting). The range between these two temperatures is the melting point range.
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of N,N-Diethylethanolamine.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the outside of the pycnometer, and record its mass (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with N,N-Diethylethanolamine, bring it to the same constant temperature, adjust the volume to the mark, dry the exterior, and record its mass (m₃).
-
Calculate the density of N,N-Diethylethanolamine using the following formula: Density (DEAE) = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.
Determination of Solubility in Water
Objective: To qualitatively determine the miscibility of N,N-Diethylethanolamine in water.
Apparatus:
-
Test tubes
-
Pipettes or graduated cylinders
-
Vortex mixer or stirring rod
Procedure:
-
Add a known volume of distilled water (e.g., 5 mL) to a test tube.
-
Add a small, measured volume of N,N-Diethylethanolamine (e.g., 0.5 mL) to the water.
-
Agitate the mixture vigorously using a vortex mixer or by stirring.
-
Observe the mixture for the formation of a single, clear phase. If a single phase is observed, the substance is miscible.
-
Continue adding N,N-Diethylethanolamine in increments and observing the mixture. If at any point two distinct layers form, the substance is not fully miscible. For DEAE, it is expected to be miscible in all proportions.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the conjugate acid of N,N-Diethylethanolamine.
Apparatus:
-
pH meter with a combination electrode (calibrated)
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Reagents:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
N,N-Diethylethanolamine solution of known concentration (e.g., 0.1 M)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Pipette a known volume of the N,N-Diethylethanolamine solution into a beaker.
-
Add enough deionized water to ensure the pH electrode is properly immersed.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known increments of the standardized HCl solution from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of HCl added.
-
Determine the equivalence point from the graph (the point of steepest inflection).
-
The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of N,N-Diethylethanolamine.
Determination of logP (Shake-Flask Method)
Objective: To determine the partition coefficient of N,N-Diethylethanolamine between n-octanol and water.
Apparatus:
-
Separatory funnel or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration determination (e.g., GC, HPLC, or UV-Vis spectrophotometer)
Reagents:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
N,N-Diethylethanolamine
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Prepare a stock solution of N,N-Diethylethanolamine in the n-octanol-saturated water.
-
Add a known volume of the aqueous DEAE solution and an equal volume of the water-saturated n-octanol to a separatory funnel or test tube.
-
Shake the mixture for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of N,N-Diethylethanolamine in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Calculate logP by taking the base-10 logarithm of P.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental procedures.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for pKa Determination.
Caption: Synthesis of Procaine from DEAE.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. phillysim.org [phillysim.org]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. rudolphresearch.com [rudolphresearch.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. education.com [education.com]
A Comprehensive Technical Guide to the Synthesis of 2-(Diethylamino)ethanol from Diethylamine and Ethylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-(Diethylamino)ethanol, a critical intermediate in the production of pharmaceuticals, corrosion inhibitors, and other fine chemicals. The primary focus is on the direct reaction between diethylamine (B46881) and ethylene (B1197577) oxide, which is the most common commercial method.[1][2][3] This document outlines the reaction mechanism, detailed experimental protocols, process parameters, and crucial safety considerations.
Introduction and Reaction Overview
This compound (DEAE) is a tertiary amine and primary alcohol, finding extensive use as a precursor for pharmaceuticals like the local anesthetic procaine, as well as in the manufacturing of emulsifiers, detergents, and as a corrosion inhibitor in boiler water treatments.[3][4] The most prevalent industrial synthesis route involves the nucleophilic ring-opening of ethylene oxide by diethylamine.[1][2][5]
The fundamental reaction is an ethoxylation process where the secondary amine, diethylamine, attacks one of the carbon atoms of the ethylene oxide ring. The high ring strain of the epoxide facilitates this addition reaction, which proceeds readily, often without a catalyst.
Overall Reaction: (CH₃CH₂)₂NH + C₂H₄O → (CH₃CH₂)₂NCH₂CH₂OH
This reaction is typically exothermic and can lead to the formation of by-products if not properly controlled.[6] The primary side reaction is the further ethoxylation of the DEAE product to form higher molecular weight adducts.[7]
Reaction Mechanism and Pathway
The synthesis proceeds via a nucleophilic substitution (Sɴ2) mechanism. The nitrogen atom of diethylamine, with its lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the ethylene oxide ring, leading to the simultaneous opening of the three-membered ring. A subsequent proton transfer results in the final product.
Experimental Protocols and Process Parameters
The reaction is typically performed in a closed system under controlled temperature and pressure.[2] While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to modify reaction rates.[8] However, the use of catalysts like Lewis acids can also promote the formation of undesirable byproducts such as dioxane.[7] A catalyst-free approach is often preferred to ensure high selectivity and product purity.[7]
Generalized Laboratory/Pilot Scale Protocol (Catalyst-Free):
-
Reactor Preparation: An appropriately sized stainless steel pressure reactor is rendered inert by purging with nitrogen. The reactor should be equipped with a magnetic stirrer, a cooling jacket, a thermocouple, a pressure gauge, and separate inlets for the reactants.
-
Charging Reactants: Liquid diethylamine is charged into the reactor. The system is then sealed and heated to the desired initial reaction temperature.
-
Ethylene Oxide Addition: Gaseous or liquid ethylene oxide is introduced into the reactor at a controlled rate. The addition is highly exothermic and requires efficient heat removal via the cooling jacket to maintain a stable reaction temperature.[6]
-
Reaction Monitoring: The reaction progress is monitored by observing the pressure within the reactor. A drop in pressure indicates the consumption of ethylene oxide. The reaction is typically allowed to proceed for a set residence time after the addition is complete.
-
Work-up and Purification: Once the reaction is complete, the reactor is cooled. The crude product is then transferred to a distillation apparatus. Unreacted diethylamine is removed as the first fraction. The final product, this compound, is then purified by distillation under reduced pressure.[1]
Process Parameters:
Quantitative data from various sources, including patents, indicates the importance of controlling process parameters to maximize yield and selectivity.
| Parameter | Typical Range | Preferred Range | Rationale & Notes |
| Temperature | 10 - 130 °C | 40 - 100 °C | Higher temperatures increase reaction rate but may lead to side reactions. Lower temperatures can slow the reaction significantly.[7][9] |
| Pressure | 0.4 - 1.8 MPa | 0.5 - 1.5 MPa | Sufficient pressure is required to maintain reactants in the liquid phase and control the reaction.[7] |
| Reactant Molar Ratio | (DEA:EO) 1:1 to 4:1 | Excess Diethylamine | An excess of diethylamine helps to minimize the formation of higher ethoxylated by-products by ensuring ethylene oxide preferentially reacts with the starting amine. |
| Residence Time | 0.1 - 20 minutes | 0.5 - 4 minutes | Shorter residence times, particularly in continuous flow reactors (microreactors), can achieve high selectivity.[7] |
| Catalyst | None / Acid / Base | None | A catalyst-free process avoids the formation of by-products like dioxane and simplifies purification.[7] |
Table 1: Key Process Parameters for DEAE Synthesis
| Product Specification | Value |
| Purity (Typical) | ≥ 99.5% (w/w) |
| Water Content | ≤ 0.20% (w/w) |
| Appearance | Colorless to light yellowish liquid |
| Odor | Ammonia-like |
Table 2: Typical Product Specifications for this compound[1][2]
Experimental Workflow Visualization
The synthesis follows a logical sequence of operations from preparation to final analysis.
Safety Considerations
Both reactants require stringent safety protocols due to their hazardous nature. The entire process should be conducted in a well-ventilated area, preferably within a fume hood, and inside a closed system designed to handle the pressures involved.[2][10][11]
-
Ethylene Oxide (EO):
-
Hazards: Extremely flammable, highly toxic, carcinogenic, and dangerously reactive.[10][12] It can polymerize explosively.[10] It is a gas at room temperature and forms explosive mixtures with air.[12]
-
Handling Precautions: Must be handled in a closed system. All sources of ignition must be eliminated.[10] Workers must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[10][11][13] Emergency procedures for leaks must be established.[12]
-
-
Diethylamine (DEA):
-
Hazards: Flammable and volatile liquid with a strong, ammonia-like odor.[5] It is corrosive and can cause burns to the skin and eyes. Vapors can cause respiratory irritation.[5]
-
Handling Precautions: Store in a well-ventilated area away from ignition sources. Use appropriate PPE, including gloves and eye protection.
-
-
Process Safety:
-
Thermal Runaway: The ethoxylation reaction is highly exothermic.[6] Inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. A robust cooling system and careful, slow addition of ethylene oxide are critical.
-
Pressure Control: The reaction must be conducted in a pressure-rated vessel. A rupture disc or pressure relief valve is a mandatory safety feature.
-
This guide provides a foundational understanding for professionals involved in the synthesis of this compound. All experimental work should be preceded by a thorough risk assessment and adherence to all institutional and regulatory safety guidelines.
References
- 1. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. Diethylamine - Wikipedia [en.wikipedia.org]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. CN104725243A - Method for synthesizing diethylaminoethanol - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 10. CCOHS: Ethylene Oxide [ccohs.ca]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. airgas.com [airgas.com]
- 13. Back to Basics: Ethylene Oxide - EHSLeaders [ehsleaders.org]
An In-depth Technical Guide on the Core Mechanism of Action of 2-(Diethylamino)ethanol as a Weak Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethanol (DEAE) is a tertiary amine with the molecular formula (C₂H₅)₂NCH₂CH₂OH.[1][2] Due to the presence of a lone pair of electrons on the nitrogen atom, DEAE acts as a weak base. This property is central to its various industrial and biological applications, including its use as a pH adjuster, corrosion inhibitor, and as a precursor in the synthesis of pharmaceuticals like the local anesthetic procaine. In a biological context, its basicity governs its interaction with cellular membranes and organelles, leading to significant physiological effects. This technical guide provides an in-depth exploration of the mechanism of action of DEAE as a weak base at the cellular level, focusing on its physicochemical properties, its role as a lysosomotropic agent, and its potential impact on cellular signaling pathways.
Physicochemical Properties of this compound
The behavior of DEAE as a weak base is fundamentally determined by its physicochemical properties. The key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| pKa (conjugate acid) | 9.87 at 20 °C | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Nauseating, ammonia-like | [1] |
| Solubility in Water | Miscible | [2] |
| logP | 0.769 | [2] |
The pKa of the conjugate acid of DEAE is a critical determinant of its behavior in biological systems. At physiological pH (around 7.4), a significant portion of DEAE molecules will be protonated, carrying a positive charge. The Henderson-Hasselbalch equation can be used to calculate the ratio of the protonated (BH⁺) to the unprotonated (B) form:
pH = pKa + log([B]/[BH⁺])
Given a pKa of 9.87, at pH 7.4, the ratio of [B] to [BH⁺] is approximately 1:295, indicating that the vast majority of DEAE exists in its protonated, cationic form. However, the small fraction of the uncharged, lipophilic form is crucial for its ability to cross biological membranes.
Mechanism of Action at the Cellular Level
The primary mechanism of action of DEAE as a weak base in a cellular context revolves around its ability to permeate cell membranes and alter intracellular pH gradients. This process is often referred to as lysosomotropism, where the compound preferentially accumulates in acidic organelles, most notably lysosomes.
Cellular Uptake and Intracellular Alkalinization
The uncharged form of DEAE, although a minor species at physiological pH, is lipid-soluble and can readily diffuse across the plasma membrane into the cytosol. Once inside the cell, which has a slightly more acidic environment than the extracellular space, the equilibrium shifts, and the uncharged DEAE can become protonated. This trapping of the charged form leads to a net influx of the weak base. The continuous uptake and subsequent protonation of DEAE consume protons from the cytosol, leading to a transient increase in cytosolic pH, a phenomenon known as intracellular alkalinization.[3][4][5][6]
Lysosomotropism and the "Proton Sponge" Effect
Lysosomes are acidic organelles with a luminal pH maintained between 4.5 and 5.0.[7] The uncharged form of DEAE that enters the cytosol can further diffuse across the lysosomal membrane into the acidic lumen. Inside the lysosome, the highly acidic environment leads to the rapid and almost complete protonation of the DEAE molecules. The resulting charged, hydrophilic form is unable to diffuse back across the lysosomal membrane and becomes trapped. This process of accumulation in acidic vesicles is termed lysosomotropism.[8][9][10]
The continuous accumulation of DEAE inside the lysosome, and its subsequent protonation, consumes a significant number of protons from the lysosomal lumen, leading to an increase in the lysosomal pH. This is often described by the "proton sponge" effect, where the weak base soaks up protons, causing the organelle to swell due to osmotic pressure from the influx of counter-ions (like chloride) and water, which can eventually lead to lysosomal membrane permeabilization.[10]
Caption: Mechanism of DEAE as a weak base at the cellular level.
Impact on Cellular Signaling Pathways
The alteration of intracellular and lysosomal pH by DEAE can have profound effects on various cellular signaling pathways. Lysosomes are not merely degradative compartments but also serve as signaling hubs, and their proper function is critical for cellular homeostasis.
Autophagy
Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal pathway.[11] The fusion of autophagosomes with lysosomes to form autolysosomes is a pH-sensitive process. By increasing the lysosomal pH, DEAE can impair this fusion and inhibit the degradation of autophagic cargo. This can lead to the accumulation of autophagosomes and disruption of the autophagic flux.[12]
mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism.[1][13] mTOR complex 1 (mTORC1) is localized to the lysosomal surface and its activity is sensitive to lysosomal function and nutrient availability.[11] By disrupting lysosomal pH and function, DEAE could indirectly affect mTORC1 signaling, although the precise effects are likely complex and context-dependent. Inhibition of lysosomal function can lead to the inhibition of mTORC1 activity.
Caption: Potential impact of DEAE on autophagy and mTOR signaling.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of DEAE.
Materials:
-
This compound (DEAE)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
0.15 M Potassium chloride (KCl)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Nitrogen gas
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of DEAE in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Acidification: Acidify the DEAE solution to approximately pH 2 with 0.1 M HCl.
-
Nitrogen Purge: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.
-
Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the DEAE has been neutralized.[14][15][16][17]
Measurement of Intracellular pH using BCECF-AM
This protocol describes the measurement of changes in intracellular pH upon treatment with DEAE using the fluorescent probe BCECF-AM.[18][19][20][21][22]
Materials:
-
Cells of interest (e.g., HeLa, CHO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
DMSO
-
This compound (DEAE)
-
Nigericin (B1684572) and Valinomycin (B1682140) (for calibration)
-
pH calibration buffers (ranging from pH 6.0 to 8.0)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a 1-5 µM working solution of BCECF-AM in HBSS. Remove the culture medium from the cells and add the BCECF-AM loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
DEAE Treatment: Add HBSS containing the desired concentration of DEAE to the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.
-
Calibration: At the end of the experiment, generate a calibration curve by incubating the BCECF-loaded cells in pH calibration buffers containing nigericin and valinomycin to equilibrate the intracellular and extracellular pH. Plot the fluorescence ratio against the known pH values.
-
Data Analysis: Convert the experimental fluorescence ratios to intracellular pH values using the calibration curve.
Caption: Experimental workflow for intracellular pH measurement.
Measurement of Lysosomal pH using LysoSensor™ Dyes
This protocol details the measurement of lysosomal pH changes induced by DEAE using a ratiometric LysoSensor™ dye.[7][23][24][25]
Materials:
-
Cells of interest
-
Cell culture medium
-
LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe
-
This compound (DEAE)
-
Nigericin and Monensin (B1676710) (for calibration)
-
pH calibration buffers (ranging from pH 4.0 to 6.0)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere.
-
Dye Loading: Load the cells with 1-5 µM LysoSensor™ dye in culture medium for 5-30 minutes at 37°C.
-
Washing: Replace the loading solution with fresh pre-warmed medium.
-
DEAE Treatment: Add medium containing the desired concentration of DEAE to the cells.
-
Image Acquisition: Acquire fluorescence images at two different emission wavelengths (e.g., 450 nm and 510 nm for LysoSensor™ Yellow/Blue) using a single excitation wavelength (e.g., 360 nm).
-
Calibration: To generate a calibration curve, treat dye-loaded cells with pH calibration buffers containing nigericin and monensin to equilibrate the lysosomal and extracellular pH. Acquire images at each pH.
-
Data Analysis: Calculate the ratio of the fluorescence intensities from the two emission channels for each lysosome. Convert these ratios to pH values using the calibration curve.
Conclusion
This compound acts as a weak base that can readily cross cell membranes in its uncharged form. Its accumulation in acidic organelles, particularly lysosomes, through a process of ion trapping leads to an increase in both cytosolic and lysosomal pH. This disruption of intracellular pH homeostasis can have significant downstream effects on cellular processes such as autophagy and mTOR signaling. The experimental protocols provided in this guide offer robust methods for quantifying these effects, enabling further research into the multifaceted roles of DEAE and other weak bases in cellular physiology and pharmacology. A thorough understanding of these mechanisms is essential for the development of drugs that target lysosomal function and for assessing the cellular impact of chemical compounds with similar physicochemical properties.
References
- 1. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular alkalinization mobilizes calcium from agonist-sensitive pools in rat lacrimal acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular pH recovery from alkalinization. Characterization of chloride and bicarbonate transport by the anion exchange system of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular alkalinization augments capacitative Ca2+ entry in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular alkalinization mobilizes calcium from agonist-sensitive pools in rat lacrimal acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. AMDE-1 Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 13. The role of mTOR in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 16. scribd.com [scribd.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 20. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imaging of lysosomal pH changes with a fluorescent sensor containing a novel lysosome-locating group - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(Diethylamino)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2-(Diethylamino)ethanol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Understanding its structural features through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for quality control, reaction monitoring, and regulatory compliance.
Spectroscopic Data
The following sections present the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is critical for the structural elucidation and purity assessment of the compound.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is characterized by four distinct signals, corresponding to the different proton environments.
| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment |
| ~3.59 | Triplet (t) | 2H | -CH₂-OH |
| ~2.80 (variable) | Singlet (s, broad) | 1H | -OH |
| ~2.55 | Triplet (t) | 2H | -N-CH₂- |
| ~2.50 | Quartet (q) | 4H | -N-(CH₂-CH₃)₂ |
| ~1.02 | Triplet (t) | 6H | -N-(CH₂-CH₃)₂ |
¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound will show four signals, corresponding to the four unique carbon environments.
| Chemical Shift (δ) ppm (CDCl₃) | Assignment |
| ~59.0 | -CH₂-OH |
| ~52.1 | -N-CH₂- |
| ~47.6 | -N-(CH₂-CH₃)₂ |
| ~12.1 | -N-(CH₂-CH₃)₂ |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H, C-O, and C-N bonds.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 (broad, strong) | O-H stretch | Alcohol |
| 2970 - 2850 (strong) | C-H stretch | Alkane |
| 1200 - 1050 (strong) | C-O stretch | Primary Alcohol |
| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the procedure for acquiring NMR spectra of a liquid sample such as this compound.
2.1.1 Sample Preparation
-
Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[1][2][3][4]
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃).[1][4][5]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1][2][4] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube.[2][3] The final sample depth in the tube should be approximately 4-5 cm.[1][2]
-
Capping and Cleaning : Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[1]
2.1.2 Data Acquisition
-
Instrument Insertion : Carefully insert the NMR tube into a spinner turbine and adjust its depth using a gauge. Place the assembly into the NMR spectrometer.
-
Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1][6] The magnetic field is then "shimmed" to maximize its homogeneity, which is crucial for obtaining sharp spectral lines.[1][6]
-
Tuning : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to optimize signal detection.[1]
-
Parameter Setup : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay (at least 5 times the longest T1) and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[6]
-
Acquisition : Initiate the data acquisition.
-
Data Processing : After acquisition, the Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[6]
IR Spectroscopy Protocol
This protocol describes the analysis of a neat liquid sample using either the salt plate method or an Attenuated Total Reflectance (ATR) accessory.
2.2.1 Neat Liquid Film Method (Salt Plates)
-
Sample Application : Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]
-
Sandwich Formation : Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[7][8]
-
Mounting : Secure the salt plate "sandwich" in the spectrometer's sample holder.
-
Background Spectrum : Run a background spectrum of the empty instrument to account for atmospheric and instrumental interferences.
-
Sample Spectrum : Acquire the IR spectrum of the sample.
-
Cleaning : After analysis, promptly clean the salt plates with a dry solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator to prevent damage from moisture.[7]
2.2.2 ATR-FTIR Method
-
Background Spectrum : With the ATR crystal clean, acquire a background spectrum. This is a critical step for accurate data.
-
Sample Application : Place a small drop of this compound directly onto the surface of the ATR crystal.
-
Pressure Application (if applicable) : If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Sample Spectrum : Acquire the IR spectrum.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free cloth.
Logical Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from initial sample handling to final data interpretation and reporting.
References
An In-depth Technical Guide to the Thermal Decomposition of 2-(Diethylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal decomposition of 2-(Diethylamino)ethanol (DEAE), a compound relevant in various industrial applications, including as a corrosion inhibitor and a precursor in pharmaceutical synthesis. This document synthesizes available data on its thermal stability, decomposition products, and reaction mechanisms, offering detailed experimental protocols and visual representations to support research and development activities.
Thermal Stability and Decomposition Conditions
This compound exhibits moderate thermal stability, which is significantly influenced by its environment, particularly the presence of water and carbon dioxide (CO₂). Most available research focuses on its degradation under conditions relevant to CO₂ capture processes, where it is used as an aqueous solvent.
Studies show that in aqueous solutions, the thermal stability of DEAE decreases with:
-
Increasing Temperature: Significant degradation is observed at temperatures above 120°C, with the rate of decomposition increasing substantially at higher temperatures (135°C to 175°C).
-
Increasing CO₂ Loading: The presence of dissolved CO₂ accelerates the degradation of DEAE.
-
Increasing Amine Concentration: Higher concentrations of DEAE in aqueous solutions can lead to a faster rate of thermal degradation.
Tertiary amines like DEAE are generally considered more thermally stable than primary and secondary amines because they do not readily form carbamates, a key intermediate in the degradation of other amines. Their degradation in the presence of CO₂ is often initiated by a preliminary dealkylation step.
Thermal Decomposition Products
Analysis of aqueous DEAE solutions after thermal stress has identified several major and minor degradation products. The data available is primarily qualitative, identifying the chemical species formed without specifying their precise yields. The primary analytical method for product identification is Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Identified Thermal Degradation Products of Aqueous DEAE
| Product No. | Compound Name | Chemical Formula | Abbreviation |
| 1 | Diethylamine | C₄H₁₁N | DEA |
| 2 | Ethylaminoethanol | C₄H₁₁NO | EAE |
| 3 | Diethanolamine | C₄H₁₁NO₂ | DEELA |
| 4 | N,N,N'-Triethyl-ethylenediamine | C₁₀H₂₄N₂ | TEEDA |
| 5 | 1-Ethyl-2-methyl-piperazine | C₇H₁₆N₂ | EMP |
| 6 | 1,4-Diethyl-piperazine | C₈H₁₈N₂ | DEP |
| 7 | N,N-Diethyl-N',N'-dimethyl-ethylenediamine | C₈H₂₀N₂ | DEDMEDA |
| 8 | 2-(N-ethylamino)ethyl-N,N-diethyl-N-ethylamine | C₁₂H₂₈N₂ | EAEDEA |
| 9 | 2-(Diethylamino)ethyl ether | C₈H₁₉NO | DEAE-ether |
| 10 | Triethylamine | C₆H₁₅N | TEA |
Note: This table is compiled from qualitative data. Quantitative yields are not available in the cited literature.
Proposed Decomposition Mechanisms
The mechanism of thermal decomposition for DEAE differs between the aqueous phase (especially when loaded with CO₂) and the theoretical gas phase (pyrolysis of the pure compound).
Aqueous Phase Decomposition (in presence of CO₂)
In aqueous solutions containing CO₂, DEAE degradation is proposed to be initiated by the nucleophilic attack of a DEAE molecule on a protonated DEAE molecule (DEEAH⁺). This leads to the formation of key intermediates and subsequent products through pathways involving hydrolysis, dealkylation, and dehydroxylation.
Caption: Proposed reaction pathway for DEAE degradation in aqueous CO₂ solutions.
Gas-Phase Pyrolysis (Theoretical)
For the pyrolysis of pure, neat DEAE in the gas phase, the mechanism is expected to follow pathways common to tertiary amines, such as the Hofmann elimination . This reaction typically proceeds through a concerted E2 mechanism via a five-membered cyclic transition state, leading to the formation of an alkene and a hydroxylamine (B1172632) derivative. This type of elimination favors the formation of the least substituted alkene (Hofmann's rule).
Caption: Theoretical Hofmann-type elimination pathway for gas-phase DEAE pyrolysis.
Experimental Protocols
This section outlines a representative methodology for studying the thermal decomposition of DEAE, compiled from standard practices in amine degradation analysis.
Thermal Degradation Procedure
-
Sample Preparation: Prepare aqueous solutions of DEAE at the desired concentration (e.g., 3 mol/L) using deionized water. For CO₂-loaded samples, bubble pure CO₂ gas through the solution until the target loading (e.g., 0.5 mol CO₂/mol DEAE) is achieved.
-
Reactor Setup: Place a precise volume (e.g., 350 mL) of the prepared solution into a high-pressure, high-temperature reactor, such as a 600 mL stainless steel autoclave.
-
Heating and Reaction: Seal the reactor and heat it to the target experimental temperature (e.g., 120°C, 135°C, 150°C, or 175°C) using an electric furnace with a PID controller. Maintain the temperature for a set duration, taking liquid samples at regular intervals (e.g., every 24 or 48 hours) through a sampling valve.
-
Sample Quenching: Immediately cool the collected samples to halt any further reaction before analysis.
Analytical Method: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrumentation: Utilize a Pyrolysis-GC-MS system, for example, a Frontier Lab Multi-Shot Pyrolyzer coupled to an Agilent GC/MSD system.
-
Sample Preparation for Analysis: Dilute the degraded liquid samples (e.g., 1:50 ratio) with a suitable solvent like methanol (B129727) to prevent system contamination and ensure measurement sensitivity.
-
GC-MS Conditions:
-
Column: Use a capillary column suitable for separating polar amine compounds, such as an Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Set to a temperature of 250°C with a split ratio (e.g., 15:1).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 8°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-550.
-
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library, such as the NIST Mass Spectral Library.
Experimental and Analytical Workflow
The logical flow from sample preparation to data analysis is a critical component of reproducible research.
Caption: Workflow from sample preparation to product identification and analysis.
Conclusion
The thermal decomposition of this compound is a complex process highly dependent on environmental conditions. In aqueous solutions used for applications like CO₂ capture, degradation is accelerated by high temperatures, CO₂ loading, and amine concentration, leading to a variety of dealkylation and hydrolysis products. While these products have been qualitatively identified, a significant data gap exists regarding their quantitative yields. For pure DEAE, gas-phase pyrolysis is theoretically expected to proceed via a Hofmann-type elimination, though experimental data on this specific pathway is lacking in the current literature. The experimental protocols and workflows detailed herein provide a robust framework for researchers aiming to further investigate the thermal stability of DEAE and quantify its degradation pathways.
An In-depth Technical Guide to 2-(Diethylamino)ethanol (CAS 100-37-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethanol, commonly abbreviated as DEAE, is a versatile organic compound with the CAS number 100-37-8.[1] It is classified as an amino alcohol, integrating the chemical characteristics of both a tertiary amine and a primary alcohol.[1][2] This dual functionality makes it a crucial intermediate and building block in a wide array of applications, from industrial processes like corrosion inhibition and pH stabilization to the synthesis of fine chemicals and pharmaceuticals.[3][4] In the realm of drug development and biotechnology, DEAE is particularly significant as a precursor for the synthesis of the local anesthetic procaine (B135) and for the preparation of DEAE-cellulose resin, a staple in ion-exchange chromatography for purifying proteins and nucleic acids.[3][5][6] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and associated experimental protocols.
Physicochemical and General Properties
DEAE is a colorless, hygroscopic, and flammable liquid characterized by a nauseating, ammonia-like odor.[1][2][7] It is miscible with water and soluble in various organic solvents, a property attributed to its polar hydroxyl group and non-polar diethyl groups.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 100-37-8 | [1] |
| EC Number | 202-845-2 | [1] |
| Molecular Formula | C₆H₁₅NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [2][9] |
| Appearance | Colorless, hygroscopic liquid | [1][2] |
| Odor | Nauseating, ammonia-like | [1][7] |
| Boiling Point | 161-163 °C at 760 mmHg | [2][4][10] |
| Melting/Freezing Point | -70 °C (-94 °F) | [2][4][7] |
| Density | 0.885 g/cm³ (0.8921 at 25 °C) | [2][11] |
| Vapor Pressure | 1.4 - 21 mmHg at 25 °C | [2][10] |
| Flash Point | 60 °C (140 °F) [Open Cup] | [2][7] |
| Autoignition Temperature | 320 °C (608 °F) | [4][7] |
| Solubility | Miscible with water | [1][8] |
| log Kow (Octanol-Water Partition Coefficient) | 0.21 | [11] |
| pKa | 9.87 | [11] |
| Refractive Index | 1.4389 - 1.4410 at 20 °C |[4][10] |
Synthesis and Manufacturing
Commercially, this compound is primarily synthesized via the reaction of diethylamine (B46881) with ethylene (B1197577) oxide.[1][12] An alternative method involves the reaction of diethylamine with ethylene chlorohydrin.[1][12][13]
Key Applications in Research and Development
DEAE's unique structure makes it a valuable compound in several high-tech applications.
Pharmaceutical Synthesis: Procaine
DEAE is a key precursor in the synthesis of the local anesthetic procaine (Novocain).[5][14] The synthesis involves the esterification of 4-aminobenzoic acid with this compound.[5][15] This reaction is a cornerstone in the production of this widely used pharmaceutical agent.[5]
Biotechnology: Ion-Exchange Chromatography
DEAE is the precursor for producing DEAE-cellulose resin, a weak anion exchanger extensively used in ion-exchange chromatography.[3][6] The positively charged diethylaminoethyl groups on the cellulose (B213188) matrix bind to negatively charged biomolecules like proteins and nucleic acids, allowing for their separation and purification.[6][16][17]
Industrial Applications
Beyond the laboratory, DEAE serves multiple industrial purposes:
-
Corrosion Inhibitor : It is widely used in boiler water and steam condensate lines to prevent corrosion by neutralizing carbonic acid and scavenging oxygen.[3][4][12]
-
Chemical Intermediate : It is used to produce emulsifiers, detergents, cosmetics, textile finishing agents, and pesticides.[1][3][4]
-
pH Stabilizer : Its alkaline nature makes it an effective pH stabilizer in various formulations.[3]
Experimental Protocols
Synthesis of Procaine
This protocol describes the synthesis of procaine via the transesterification of ethyl 4-aminobenzoate (B8803810) (benzocaine) with this compound, a method adapted from literature procedures.[18][19]
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
This compound (DEAE)
-
Sodium ethoxide (EtONa)
-
Distilled water
-
Active charcoal
Procedure:
-
A suspension of ethyl 4-aminobenzoate (0.01 mol), this compound (0.01 mol), and sodium ethoxide (0.01 mol) is prepared in a suitable reaction vessel.[18]
-
The mixture is homogenized and heated. Microwave irradiation (e.g., 700W) can be used to accelerate the reaction, with progress monitored by thin-layer chromatography (TLC).[18]
-
Upon reaction completion, the crude product (a viscous liquid that solidifies at room temperature) is obtained.[18]
-
For purification, the solid is suspended in distilled water and heated to 80°C.[18]
-
Active charcoal is added for decolorization, and the mixture is filtered while hot under reduced pressure.[18]
-
The filtrate is cooled to room temperature, allowing pure procaine to precipitate as white crystals.[18]
-
The crystals are collected by filtration under reduced pressure and dried.[18]
Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
This protocol outlines the chlorination of this compound using thionyl chloride to produce its more stable hydrochloride salt, a versatile chemical intermediate.[20]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758)
-
Absolute ethanol (B145695) (for recrystallization)
-
Ice bath and standard glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and dropping funnel.[20]
-
Cool the flask in an ice bath to 0-5 °C.[20]
-
Slowly add a solution of thionyl chloride in dichloromethane dropwise, maintaining the reaction temperature below 10 °C.[20]
-
After addition is complete, allow the mixture to warm to room temperature.
-
Heat the mixture to reflux for 1-2 hours to ensure the reaction proceeds to completion.[20]
-
Cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.[20]
-
Purify the resulting crude product by recrystallization from absolute ethanol.[20]
-
Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.[20]
Biological Activity and Toxicology
Metabolism and Biological Effects
Metabolites of this compound in the body include this compound N-oxide and diethylaminoacetic acid.[9][11] After administration, DEAE is widely distributed throughout the body, with initial concentration in the liver.[11] Some research suggests it may have analgesic properties and offer protection against oxidative stress.[8]
Toxicological Profile
DEAE is toxic and corrosive.[11][21] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[9][11] Inhalation of vapors may lead to symptoms such as nausea, vomiting, dizziness, and respiratory irritation.[11][22]
Table 2: Acute Toxicity Data for this compound
| Route | Species | Value | Source(s) |
|---|---|---|---|
| Oral LD50 | Rat | 1300 mg/kg | [23] |
| Inhalation LC50 | Rat | ~4600 mg/m³ / 4 hours | [11] |
| Dermal LD50 | Guinea Pig | ~885 mg/kg | [11] |
| Dermal LD50 | Rabbit | 1260 mg/kg |[23] |
Safety and Handling
Proper handling of DEAE is critical due to its hazardous nature. It is classified as a flammable liquid and is toxic if inhaled or in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[21][23][24]
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Flammable Liquids | 3 | H226: Flammable liquid and vapour | [21][23] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [21][23] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [21][23] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [21][24] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [21][23] |
| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage | [25] |
| Aquatic Hazard (Acute) | 3 | H402: Harmful to aquatic life |[23] |
Handling Recommendations:
-
Engineering Controls : Use only outdoors or in a well-ventilated area. Use explosion-proof electrical equipment.[21][23]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection (goggles), and face protection (faceshield).[21][24] If ventilation is inadequate, wear suitable respiratory protection.[11]
-
Handling Precautions : Avoid contact with skin, eyes, and clothing.[21] Keep away from heat, sparks, open flames, and other ignition sources.[23] Take measures to prevent the buildup of electrostatic charge.[21]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing. Rinse skin with water/shower.[24]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[24]
-
Inhalation : Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[24]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[25]
-
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[25] Store locked up.[25] It is hygroscopic and should be protected from moisture.[7]
Conclusion
This compound (CAS 100-37-8) is a chemical of significant utility and versatility. For professionals in drug development and scientific research, a thorough understanding of its properties is essential for its effective and safe application. Its role as a precursor to the anesthetic procaine and in the preparation of DEAE-cellulose for chromatography underscores its importance in the pharmaceutical and biotechnological landscape. Concurrently, its hazardous nature necessitates strict adherence to safety protocols during handling and storage to mitigate risks.
References
- 1. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 2. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Buy this compound | 100-37-8 | >98% [smolecule.com]
- 10. diethyl ethanol amine, 100-37-8 [thegoodscentscompany.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. atamankimya.com [atamankimya.com]
- 13. atamankimya.com [atamankimya.com]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. DEAE Cellulose (DE52) - Biophoretics [biophoretics.com]
- 17. DEAE [chemeurope.com]
- 18. bch.ro [bch.ro]
- 19. brainly.in [brainly.in]
- 20. benchchem.com [benchchem.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. 2-Diethylaminoethanol - IDLH | NIOSH | CDC [cdc.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. fishersci.com [fishersci.com]
The Discovery and Enduring Legacy of 2-(Diethylamino)ethanol: A Technical Guide
An In-depth Exploration of the Synthesis, Properties, and Historical Significance of a Versatile Chemical Intermediate
Abstract
2-(Diethylamino)ethanol (DEAE), a seemingly unassuming organic compound, holds a significant place in the annals of medicinal chemistry and industrial applications. While not a household name, its synthesis was a critical step in the development of one of the first commercially successful synthetic local anesthetics, procaine (B135) (Novocain). This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It delves into the experimental protocols for its synthesis and its pivotal role in the creation of procaine. Furthermore, this document explores the diverse applications of DEAE that have evolved over the past century, highlighting its enduring importance for researchers, scientists, and professionals in drug development and various chemical industries.
Introduction: The Quest for a Safer Anesthetic
The late 19th and early 20th centuries were a period of profound advancement in the field of medicine. However, the available options for local anesthesia were limited and fraught with challenges. Cocaine, the primary local anesthetic at the time, was effective but carried significant risks, including toxicity and the potential for addiction.[1][2] This pressing need for a safer alternative spurred chemists to explore novel synthetic pathways.
It was in this context that German chemist Alfred Einhorn and his team embarked on the research that would lead to a groundbreaking discovery.[1][2] Their work culminated in the synthesis of procaine in 1905, a compound that would revolutionize local anesthesia and remain a mainstay in medical and dental practice for decades.[2][3][4][5] The synthesis of procaine was intrinsically linked to the availability of a key intermediate: this compound.
The Emergence of this compound
While a specific date or individual credited with the "discovery" of this compound is not prominently documented, its synthesis and characterization were a product of the burgeoning field of organic chemistry in the early 20th century.[6] The development of alkanolamine chemistry provided the foundational knowledge for its creation.[6] The primary historical significance of DEAE is its role as a crucial building block in the synthesis of procaine, first achieved by Alfred Einhorn in 1905.[1][3][4]
Physicochemical Properties of this compound
This compound is a colorless to light yellowish, hygroscopic liquid with a characteristic amine-like odor.[7][8][9][10] Its bifunctional nature, possessing both a tertiary amine and a primary alcohol group, contributes to its versatile chemical reactivity and solubility.[11][12][13][14]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C6H15NO | [9][15] |
| Molar Mass | 117.19 g/mol | [9] |
| Appearance | Colorless to light yellowish liquid | [7][8][9][10] |
| Odor | Nauseating, ammonia-like | [8][9][10] |
| Boiling Point | 161-163 °C (325 °F) at 760 mmHg | [7][9][10][12] |
| Melting Point | -68 °C (-94 °F) | [7][9][10] |
| Flash Point | 103-140 °F | [8][9][16] |
| Density | 0.884 - 0.8921 g/mL at 20-25 °C | [7][9][12] |
| Vapor Pressure | 1.8 - 21 mmHg at 20 °C | [7][9][16] |
| Vapor Density | 4.03 (relative to air) | [9][16] |
| Water Solubility | Very soluble/miscible in all proportions | [7][9][13][16] |
| log Kow | 0.21 | [7] |
| pKa | 9.87 | [7] |
Synthesis of this compound: Experimental Protocols
The industrial production of this compound is primarily achieved through two main synthetic routes.
Reaction of Diethylamine (B46881) with Ethylene (B1197577) Oxide
This is the most common commercial method for producing DEAE.[6][8][11] The process involves the nucleophilic addition of diethylamine to ethylene oxide.
Experimental Protocol:
-
Reaction Setup: A suitable reaction vessel, typically a stirred-tank reactor, is charged with diethylamine.
-
Initiation: Ethylene oxide is carefully introduced into the reactor containing diethylamine. The reaction is typically carried out under controlled temperature and pressure.
-
Reaction Conditions: The reaction is exothermic and requires cooling to maintain the desired temperature, usually between 50-100°C. The pressure is maintained to keep the reactants in the liquid phase.
-
Monitoring: The reaction progress is monitored by measuring the consumption of reactants.
-
Work-up and Purification: Upon completion, the crude product mixture is subjected to fractional distillation to separate the desired this compound from unreacted starting materials and any byproducts.
Reaction of Diethylamine with Ethylene Chlorohydrin
An alternative method for the synthesis of DEAE involves the reaction of diethylamine with ethylene chlorohydrin.[8][11]
Experimental Protocol:
-
Reaction Setup: Diethylamine and ethylene chlorohydrin are combined in a suitable reaction vessel, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Conditions: The mixture is heated to facilitate the nucleophilic substitution reaction.
-
Work-up and Purification: After the reaction is complete, the resulting salt is removed, and the crude product is purified by distillation to yield this compound.
The Pivotal Role in Procaine Synthesis
The synthesis of procaine by Alfred Einhorn was a landmark achievement in medicinal chemistry.[1][3][4] this compound serves as the alcohol component in the esterification reaction with p-aminobenzoic acid or its derivatives.
Synthesis of Procaine from p-Nitrobenzoic Acid
One common synthetic route to procaine involves the initial esterification of p-nitrobenzoic acid with this compound, followed by the reduction of the nitro group.[3]
Experimental Protocol:
-
Esterification: p-Nitrobenzoic acid is reacted with thionyl chloride to form the acyl chloride. This is then reacted with this compound to produce the intermediate ester, Nitrocaine.
-
Reduction: The nitro group of Nitrocaine is then reduced to an amino group. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel.
-
Purification: The final product, procaine, is then purified.
Direct Esterification of Benzocaine (B179285)
An alternative synthesis involves the direct reaction of benzocaine (ethyl p-aminobenzoate) with this compound.[3]
Experimental Protocol:
-
Transesterification: Benzocaine is reacted with this compound in the presence of a base, such as sodium ethoxide, in an ethanol (B145695) solution.
-
Equilibrium Shift: The reaction is driven to completion by removing the ethanol byproduct.
-
Purification: The resulting procaine is then isolated and purified.
Mechanism of Action of Procaine: The Legacy of DEAE's Progeny
Procaine, the derivative of DEAE, functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[3][5] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[5] Consequently, the transmission of pain signals from the peripheral nerves to the central nervous system is inhibited, resulting in a localized loss of sensation.[4][5]
Broader Applications of this compound
Beyond its celebrated role in the synthesis of procaine, this compound has found utility in a wide array of industrial and chemical applications.
Table 2: Industrial Applications of this compound
| Application | Description | References |
| Corrosion Inhibitor | Used in boiler water and steam condensate lines to neutralize carbonic acid and scavenge dissolved oxygen, thereby preventing corrosion. | [8][11][12][17][18] |
| pH Stabilizer | Employed as an alkalizing agent in various industrial processes and formulations, including coatings and HVAC systems. | [7][8][12][18] |
| Chemical Intermediate | Serves as a precursor in the synthesis of a variety of chemicals, including pharmaceuticals (beyond procaine), emulsifiers, detergents, dyes, and resins. | [7][8][12][17][18][19] |
| Polymer Synthesis | Acts as a catalyst in the production of polymers. | [7][12] |
| Ion-Exchange Chromatography | DEAE is a precursor for DEAE-cellulose resin, a widely used matrix in ion-exchange chromatography for the purification of proteins and nucleic acids. | [12][13][15] |
| Personal Care Products | Functions as a pH adjuster and stabilizer in cosmetics and skincare products. | [8] |
Conclusion
The history of this compound is a compelling example of how a single chemical compound can have a profound and lasting impact on both medicine and industry. While its initial claim to fame was as an indispensable precursor to the revolutionary local anesthetic procaine, its utility has since expanded into a multitude of applications. The story of DEAE underscores the critical role of fundamental organic synthesis in driving innovation and providing the building blocks for products that have improved human health and advanced industrial processes. For researchers and professionals in drug development and the chemical sciences, the legacy of this compound serves as a testament to the enduring power of chemistry to shape our world.
References
- 1. Alfred Einhorn - Wikipedia [en.wikipedia.org]
- 2. Introduction of the First Injectable Anesthetic | Research Starters | EBSCO Research [ebsco.com]
- 3. Procaine - Wikipedia [en.wikipedia.org]
- 4. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 9. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | Occupational Safety and Health Administration [osha.gov]
- 11. atamankimya.com [atamankimya.com]
- 12. This compound - Ataman Kimya [atamanchemicals.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Human Metabolome Database: Showing metabocard for 2-Diethylaminoethanol (HMDB0033971) [hmdb.ca]
- 15. This compound (100-37-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 16. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. atamankimya.com [atamankimya.com]
- 18. DIETHYLAMINOETHANOL - Ataman Kimya [atamanchemicals.com]
- 19. atamankimya.com [atamankimya.com]
Theoretical Exploration of 2-(Diethylamino)ethanol's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies conducted on the molecular structure of 2-(Diethylamino)ethanol (DEEA). A critical solvent and chemical intermediate, understanding the conformational landscape, geometric parameters, and vibrational properties of DEEA at a molecular level is paramount for its application in diverse fields, including carbon capture and pharmaceutical synthesis. This document synthesizes findings from quantum chemical calculations, offering a detailed examination of the molecule's structural characteristics. All quantitative data is presented in structured tables for clarity, and detailed computational methodologies are provided.
Introduction
This compound, a tertiary aminoalcohol, possesses a flexible molecular framework characterized by multiple rotatable bonds. This flexibility gives rise to a complex potential energy surface with several possible conformers. The relative energies of these conformers, along with their specific geometric and vibrational properties, are crucial in determining the macroscopic behavior of the substance. Theoretical chemistry provides a powerful lens through which to investigate these molecular intricacies. Density Functional Theory (DFT) has been a primary tool in elucidating the electronic structure and properties of DEEA, particularly in the context of its role in carbon capture technologies. While comprehensive theoretical studies focusing solely on the isolated DEEA molecule are not extensively documented in publicly available literature, existing research on its reaction mechanisms and studies of analogous aminoalcohols allows for a detailed construction of its molecular profile.
Conformational Landscape
The conformational flexibility of this compound is primarily dictated by the rotation around the C-C and C-N bonds. By analogy with similar aminoalcohols like 2-(methylamino)ethanol (B44016) and 2-(dimethylamino)ethanol, it is anticipated that DEEA exists as a mixture of several stable conformers. The most significant of these are likely to be the gauche and trans forms, defined by the dihedral angle of the N-C-C-O backbone.
dot
Caption: Workflow for Conformational Analysis of this compound.
Studies on related aminoalcohols suggest that the gauche conformer, which allows for the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom's lone pair, is often the most stable. The trans conformer, with a more extended backbone, represents another low-energy state. The relative populations of these conformers are dependent on the balance between the stabilizing effect of the intramolecular hydrogen bond in the gauche form and the steric hindrance between the ethyl groups and the ethanolamine (B43304) backbone.
Molecular Geometry
Bond Lengths
The table below presents anticipated bond lengths for the key chemical bonds in the most stable conformer of this compound, based on typical values from DFT calculations on similar molecules.
| Bond | Expected Bond Length (Å) |
| O-H | 0.96 - 0.98 |
| C-O | 1.42 - 1.44 |
| C-C | 1.52 - 1.54 |
| C-N | 1.46 - 1.48 |
| N-C (ethyl) | 1.47 - 1.49 |
| C-H | 1.09 - 1.11 |
Bond Angles
The expected bond angles are crucial for defining the three-dimensional shape of the molecule.
| Angle | Expected Bond Angle (°) |
| C-O-H | 108 - 110 |
| C-C-O | 109 - 111 |
| C-C-N | 110 - 112 |
| C-N-C (ethyl) | 110 - 113 |
| H-C-H | 108 - 110 |
Vibrational Analysis
Vibrational frequency calculations are essential not only for confirming that an optimized geometry represents a true energy minimum but also for interpreting experimental infrared and Raman spectra. A key feature in the vibrational spectrum of DEEA is the O-H stretching frequency, which is highly sensitive to the presence of intramolecular hydrogen bonding.
dot
Caption: Logical Flow of Theoretical Vibrational Analysis.
In the gauche conformer, the intramolecular hydrogen bond is expected to cause a red-shift (lowering of frequency) in the O-H stretching vibration compared to the trans conformer where this interaction is absent.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) - Gauche | Expected Frequency Range (cm⁻¹) - Trans |
| O-H Stretch | 3400 - 3550 | 3650 - 3700 |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C-O Stretch | 1000 - 1100 | 1000 - 1100 |
| C-N Stretch | 1150 - 1250 | 1150 - 1250 |
Experimental Protocols: Computational Methodologies
The theoretical data presented and discussed in this guide are typically obtained through rigorous computational chemistry protocols. Below are the key experimental details for performing such calculations.
Geometry Optimization and Vibrational Frequencies
-
Software: Gaussian 03 or later versions are commonly used for these types of calculations.[1]
-
Theoretical Method: Density Functional Theory (DFT) is a widely employed method. The B3PW91 functional, which combines Becke's three-parameter exchange functional with the Perdew-Wang 1991 gradient-corrected correlation functional, has been used in studies involving DEEA.[1] Other popular functionals include B3LYP and M06-2X.
-
Basis Set: A sufficiently flexible basis set is crucial for accurate results. The "correlation consistent" augmented basis set, aug-cc-pVTZ, is a high-level choice that has been applied to DEEA.[1] A more computationally economical but often adequate choice for initial optimizations is the 6-311++G(d,p) basis set.
-
Procedure:
-
An initial guess for the molecular geometry is generated.
-
The geometry is optimized to find a stationary point on the potential energy surface.
-
Harmonic vibrational frequencies are calculated at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. Infrared intensities are also computed at this stage.[1]
-
Conclusion
The molecular structure of this compound is characterized by a rich conformational landscape, with gauche and trans isomers likely representing the most stable forms. The presence of an intramolecular hydrogen bond in the gauche conformer is a key feature that significantly influences its geometry and vibrational spectrum, most notably the O-H stretching frequency. While a singular, comprehensive theoretical study on isolated DEEA is not prominent in the literature, the application of established DFT methods, as detailed in this guide, provides a robust framework for understanding and predicting its molecular properties. This theoretical insight is invaluable for researchers and professionals working with DEEA in various chemical and pharmaceutical contexts.
References
Methodological & Application
Application Notes and Protocols: 2-(Diethylamino)ethanol (DEAE) as a Corrosion Inhibitor in Steam Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethanol, commonly known as DEAE, is a volatile neutralizing amine utilized as a corrosion inhibitor in steam and condensate systems.[1][2][3][4] Its primary function is to mitigate the corrosive effects of carbonic acid, which forms when carbon dioxide dissolves in the steam condensate.[5][6] DEAE is also recognized for its oxygen scavenging properties, further protecting metallic components from corrosion.[2][4][5] This document provides detailed application notes and experimental protocols for the evaluation of DEAE as a corrosion inhibitor in a laboratory setting.
Mechanism of Action
DEAE is dosed into the boiler feedwater or directly into the steam header.[1] Being a volatile amine, it vaporizes and is carried with the steam throughout the entire system. As the steam condenses, DEAE dissolves in the condensate and, as an alkaline compound, elevates the pH of the water.[1][7] This increase in pH neutralizes the acidic carbonic acid, thereby preventing the corrosion of steam lines and associated equipment.[5][6] The typical target pH for the condensate is between 8.3 and 9.0.[8] Additionally, DEAE contributes to the formation of a protective magnetite film on metal surfaces, a process known as passivation, which enhances corrosion resistance.[9][10]
Data Presentation
The following tables summarize the key properties of DEAE and provide an example of the kind of quantitative data that can be generated when evaluating its performance.
Table 1: Physicochemical Properties of this compound (DEAE)
| Property | Value | Reference |
| Chemical Formula | (C2H5)2NCH2CH2OH | [2] |
| Molecular Weight | 117.19 g/mol | [6] |
| Appearance | Colorless, hygroscopic liquid | [2][5] |
| Odor | Ammonia-like | [2] |
| Boiling Point | 161-163 °C | [5] |
| Melting Point | -70 °C | [5] |
| Flash Point | 60 °C | [6] |
| Specific Gravity | 0.88-0.89 at 20/20° C | [6] |
| Solubility | Miscible with water, alcohol, ether, acetone, benzene | [6] |
Table 2: Example of Corrosion Inhibition Efficiency Data for a Volatile Amine Inhibitor
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Reference |
| 0 (Control) | 8.2 - 8.9 | - | [11][12] |
| 50 | 1.93 | 76.8 | [11] |
| 100 | 1.32 | 84.4 | [11] |
| 500 (injected) then 100 (maintained) | 0.72 - 0.74 | 91.2 - 91.7 | [11] |
Note: The data in Table 2 is for a new amine-based vapor phase corrosion inhibitor and is presented as an illustrative example of expected performance trends.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of DEAE as a corrosion inhibitor.
Weight Loss (Gravimetric) Method
This method is a fundamental technique for determining the corrosion rate and the inhibition efficiency of DEAE.
Objective: To determine the corrosion rate of a metal coupon in a simulated steam condensate environment with and without DEAE and to calculate the inhibitor efficiency.
Materials:
-
Metal coupons (e.g., low carbon steel) of known dimensions and surface area
-
Simulated steam condensate (deionized water with controlled dissolved CO2 and O2 levels)
-
This compound (DEAE) solutions of varying concentrations
-
Corrosion test cell or autoclave capable of simulating steam line conditions (temperature and pressure)
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Polishing papers (e.g., silicon carbide) of various grits
-
Acetone or other suitable solvent for cleaning
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with a series of grinding papers to achieve a uniform surface finish.
-
Clean the coupons with a suitable solvent (e.g., acetone) in an ultrasonic bath for 5-10 minutes.
-
Dry the coupons thoroughly.
-
Weigh each coupon to the nearest 0.1 mg using an analytical balance and record the initial weight (Wi).
-
Store the prepared coupons in a desiccator until use.
-
-
Test Environment Preparation:
-
Prepare the simulated steam condensate with the desired chemical composition (e.g., by bubbling CO2 and N2/air to control dissolved gas concentrations).
-
Prepare a series of test solutions by adding different concentrations of DEAE to the simulated condensate. Include a control solution with no inhibitor.
-
-
Corrosion Test:
-
Place the prepared coupons in the corrosion test cells or autoclave.
-
Add the test solutions, ensuring the coupons are fully immersed.
-
Seal the test cells and set the desired temperature and pressure to simulate steam line conditions.
-
Run the experiment for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Post-Test Analysis:
-
At the end of the test period, carefully remove the coupons from the solutions.
-
Gently clean the coupons to remove any corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse the coupons with deionized water and then with acetone.
-
Dry the coupons thoroughly.
-
Weigh each coupon to the nearest 0.1 mg and record the final weight (Wf).
-
-
Calculations:
-
Corrosion Rate (CR) in mils per year (mpy) can be calculated using the following formula: CR (mpy) = (K × ΔW) / (A × T × D) Where: K = a constant (3.45 × 10^6 for mpy) ΔW = Weight loss (Wi - Wf) in grams A = Surface area of the coupon in cm² T = Exposure time in hours D = Density of the metal in g/cm³
-
Inhibitor Efficiency (IE%) can be calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Electrochemical Methods (e.g., Linear Polarization Resistance - LPR)
Electrochemical methods provide a rapid means of determining corrosion rates.
Objective: To continuously monitor the corrosion rate of a metal electrode in a simulated steam condensate environment with and without DEAE.
Materials:
-
Potentiostat/Galvanostat with corresponding software
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Working electrode made of the test material (e.g., low carbon steel)
-
Simulated steam condensate
-
DEAE solutions of varying concentrations
Procedure:
-
Electrode and Cell Preparation:
-
Prepare the working electrode by polishing and cleaning as described in the weight loss method.
-
Assemble the three-electrode cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Fill the cell with the test solution (simulated condensate with or without DEAE).
-
-
Electrochemical Measurement:
-
Allow the system to stabilize for a period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).
-
Perform the LPR measurement by applying a small potential scan (e.g., ±10 to ±20 mV) around the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
The instrument software will calculate the polarization resistance (Rp).
-
-
Calculations:
-
The corrosion current density (Icorr) can be calculated using the Stern-Geary equation: Icorr = B / Rp Where: B = Stern-Geary constant (typically assumed to be 26 mV for steel in aqueous media)
-
The corrosion rate can then be calculated from Icorr.
-
The inhibitor efficiency can be calculated similarly to the weight loss method using the corrosion rates obtained from the electrochemical measurements.
-
Mandatory Visualizations
Caption: Mechanism of corrosion inhibition by DEAE in a steam system.
References
- 1. atamankimya.com [atamankimya.com]
- 2. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 3. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. atamankimya.com [atamankimya.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 8. Corrosion Inhibitor for Boiler Neutralizer | Ennore India Chemicals [ennoreindiachemicals.com]
- 9. DEHA Inhibitor for Boilers, Condensate & High Pressure Hot Water [accepta.com]
- 10. comfortservicesgroup.co.uk [comfortservicesgroup.co.uk]
- 11. content.ampp.org [content.ampp.org]
- 12. cortecvci.com [cortecvci.com]
2-(Diethylamino)ethanol (DEAE) as a pH Buffer in Biological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethanol (DEAE), a tertiary amine, is a versatile chemical compound utilized across various industrial and scientific fields. While it is widely recognized as a functional group in anion-exchange chromatography resins (e.g., DEAE-cellulose and DEAE-Sepharose), its application as a primary pH buffer in biological research is less documented.[1] This document provides detailed application notes and protocols for the use of DEAE as a pH buffer in biological research, particularly for applications requiring alkaline conditions. Its basic nature, with a pKa of approximately 9.87, makes it a suitable candidate for buffering systems in the pH range of 8.9 to 10.9.
Properties of this compound as a Buffer
Understanding the physicochemical properties of DEAE is crucial for its effective use as a pH buffer in biological experiments.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅NO | [2] |
| Molecular Weight | 117.19 g/mol | [2] |
| pKa (25 °C) | ~9.87 | |
| Effective Buffering Range | ~pH 8.9 - 10.9 | Inferred from pKa |
| Appearance | Colorless liquid | [2] |
| Solubility in Water | Miscible | [3] |
Applications in Biological Research
Given its alkaline buffering range, DEAE can be a valuable tool in specific biological research areas that require stable pH conditions above physiological levels.
Potential Applications:
-
Enzymatic Assays: Many enzymes, particularly those involved in metabolic pathways active in alkaline environments (e.g., some phosphatases and hydrolases), exhibit optimal activity at high pH. DEAE buffer can be used to maintain a stable pH for these enzyme kinetic studies.[4]
-
Protein and Nucleic Acid Manipulation: Certain biochemical techniques involving proteins and nucleic acids, such as specific purification steps or denaturation/renaturation studies, may require alkaline conditions.
-
Chemical Reactions: In drug development and chemical biology, DEAE can serve as a buffering agent in chemical reactions that are pH-sensitive and proceed optimally under alkaline conditions.
Considerations for Use:
-
Potential for Interaction: As a tertiary amine, DEAE has the potential to interact with various biological molecules. Researchers should empirically validate its compatibility with their specific assay or system.
-
Toxicity: While used in some pharmaceutical preparations, DEAE can be irritating to the skin and eyes. Appropriate personal protective equipment should be worn when handling concentrated solutions. For cell-based assays, cytotoxicity should be evaluated.
-
Metal Chelation: Like other amine-containing buffers such as Tris, DEAE may chelate metal ions, which could affect the activity of metalloenzymes.[5] This should be a consideration when working with enzymes that have a metallic cofactor.
Comparison with Common Biological Buffers
While not as commonly used as Tris or HEPES, DEAE offers a distinct buffering range.
| Buffer | pKa (25 °C) | Effective Buffering Range | Key Characteristics |
| HEPES | 7.5 | 6.8 - 8.2 | Zwitterionic, low metal ion binding, commonly used in cell culture. |
| Tris | 8.1 | 7.1 - 9.1 | Primary amine, temperature-dependent pKa, can interact with some enzymes. |
| DEAE | ~9.87 | ~8.9 - 10.9 | Tertiary amine, suitable for high pH applications, potential for metal chelation. |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound (DEAE) Stock Solution
Materials:
-
This compound (liquid, ≥99% purity)
-
Deionized water (ddH₂O)
-
Hydrochloric acid (HCl), concentrated
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
In a chemical fume hood, measure approximately 800 mL of deionized water into a 1 L beaker.
-
Place the beaker on a stir plate and add a stir bar.
-
Carefully measure 117.19 mL of this compound (density ≈ 0.884 g/mL) and slowly add it to the stirring water. Caution: The solution will be strongly alkaline.
-
Allow the solution to mix thoroughly.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add concentrated HCl to the DEAE solution while continuously monitoring the pH. Add dropwise as the pH approaches the desired level. Note: This is an exothermic reaction, so add the acid slowly to avoid excessive heat generation.
-
For a stock solution, it is often useful to not adjust the pH at this stage, but rather adjust the pH of the final working solution.
-
Once the DEAE is fully dissolved, transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.
-
Transfer the 1 M DEAE stock solution to a clearly labeled, sealed container and store at room temperature.
Protocol 2: Preparation of a 100 mM DEAE Buffer, pH 9.5
Materials:
-
1 M DEAE stock solution (from Protocol 1)
-
Deionized water (ddH₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Add 100 mL of the 1 M DEAE stock solution to a beaker containing 800 mL of deionized water.
-
Place the beaker on a stir plate with a stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add 1 M HCl dropwise to the solution while monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 9.5.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.
-
Verify the final pH.
-
Store the buffer in a sealed container at 4°C.
Visualizations
Caption: Workflow for DEAE buffer preparation and use in an enzymatic assay.
Caption: Logical relationship of DEAE properties and its applications as a pH buffer.
Conclusion
This compound presents a viable option as a pH buffer for biological research conducted under alkaline conditions. Its high pKa provides a buffering capacity in a range not covered by many common biological buffers. However, due to the limited data on its use as a primary buffer in solution, researchers should perform preliminary compatibility and toxicity tests for their specific applications. The protocols provided here offer a starting point for the preparation and use of DEAE buffers, enabling further exploration of its utility in various biological and biochemical assays.
References
- 1. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]
- 2. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 5. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(Diethylamino)ethanol in Procaine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine (B135), a widely recognized local anesthetic, is synthesized through the esterification of p-aminobenzoic acid (PABA) with 2-(diethylamino)ethanol. This crucial reaction links the aromatic acid responsible for the anesthetic's blocking action on sodium channels with an amino alcohol that enhances its solubility and effectiveness. The synthesis of procaine from these precursors can be achieved through several methods, including traditional Fischer-Speier esterification under reflux and modern microwave-assisted synthesis. This document provides detailed application notes, experimental protocols, and a comparative analysis of these synthetic routes, highlighting the indispensable role of this compound.
The Role of this compound
This compound serves as the alcohol component in the esterification reaction that forms procaine. Its tertiary amine group is essential for the final compound's local anesthetic activity and water solubility, which is critical for its formulation as an injectable drug, typically as the hydrochloride salt. The synthesis primarily involves the formation of an ester linkage between the carboxylic acid group of a PABA derivative and the hydroxyl group of this compound.
Two principal synthetic pathways for procaine utilizing this compound are:
-
Direct Esterification (Fischer-Speier Esterification): This classic method involves the reaction of p-aminobenzoic acid with this compound, typically in the presence of a strong acid catalyst like sulfuric acid, under reflux conditions.
-
Transesterification: An alternative route starts with an ester of p-aminobenzoic acid, such as benzocaine (B179285) (ethyl p-aminobenzoate), which then undergoes transesterification with this compound, often catalyzed by a base like sodium ethoxide.
Comparative Analysis of Synthesis Methods
The choice of synthetic method can significantly impact reaction time, yield, and purity of the final product. Below is a summary of quantitative data for two common methods for the synthesis of procaine.
| Parameter | Fischer Esterification (from p-Nitrobenzoic Acid) | Transesterification (Microwave-Assisted from Benzocaine) |
| Starting Materials | p-Nitrobenzoic Acid, this compound | Benzocaine (Ethyl p-aminobenzoate), this compound |
| Catalyst | Not specified in detail, typically strong acid | Sodium Ethoxide (EtONa) |
| Solvent | Xylene[1] | Solvent-free |
| Reaction Temperature | ~150°C (reflux)[1] | Not applicable (Microwave irradiation) |
| Reaction Time | Several hours (not specified) | 12 minutes |
| Yield | High (not specified quantitatively) | 86% |
| Key Advantages | Traditional, well-established method. | Extremely rapid, high yield, solvent-free ("green chemistry"). |
| Key Disadvantages | Longer reaction times, requires subsequent reduction of the nitro group. | Requires specialized microwave synthesis equipment. |
Experimental Protocols
Protocol 1: Microwave-Assisted Transesterification of Benzocaine with this compound
This protocol details a rapid and efficient synthesis of procaine from benzocaine and this compound using microwave irradiation.
Materials:
-
Benzocaine (ethyl 4-aminobenzoate)
-
This compound
-
Sodium ethoxide (EtONa)
-
Distilled water
-
Activated charcoal
-
TLC plates (silica gel 60 F254)
-
Eluent: Hexane:Ethyl Acetate (1:1 v/v)
Equipment:
-
Microwave reactor
-
Sealed Teflon flask (5 mL capacity)
-
Glass flask
-
Heating mantle
-
Filtration apparatus (reduced pressure)
-
Beakers
-
Stirring apparatus
Procedure:
-
In a 5 mL glass flask, prepare a suspension of benzocaine (1.651 g, 0.01 mol), this compound (1.33 mL, 1.172 g, 0.01 mol), and sodium ethoxide (0.68 g, 0.01 mol).
-
Homogenize the mixture manually.
-
Transfer the mixture to a sealed Teflon flask and place it inside the microwave reactor.
-
Subject the mixture to microwave irradiation at 700W for 12 minutes. The progress of the reaction can be monitored by TLC.
-
After completion, the crude procaine is obtained as a viscous liquid that solidifies at room temperature.
-
For purification, suspend the solid crude product in 10 mL of distilled water and heat to 80°C.
-
Add activated charcoal to the heated suspension and filter while hot under reduced pressure.
-
Allow the filtrate to cool to room temperature, at which point pure procaine will precipitate as white crystals.
-
Collect the crystals by filtration under reduced pressure and dry them at 40°C for 4 hours.
Protocol 2: Synthesis of Procaine Hydrochloride via Reflux Esterification of p-Nitrobenzoic Acid
This protocol describes the synthesis of a procaine precursor via conventional heating, followed by reduction to yield procaine.
Materials:
-
p-Nitrobenzoic acid
-
This compound
-
Xylene
-
Iron powder (for reduction)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a water separator (azeotropic distillation setup)
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Beakers
-
pH meter or pH paper
Procedure:
Step 1: Esterification
-
In a round-bottom flask, combine p-nitrobenzoic acid and this compound in xylene.
-
Set up the apparatus for reflux with azeotropic removal of water.
-
Heat the mixture to reflux at approximately 150°C (the inner temperature should be around 145°C)[1].
-
Continue the reflux until the theoretical amount of water is collected in the separator.
-
After the reaction is complete, cool the mixture and remove the xylene under reduced pressure to obtain the crude ester, 2-(diethylamino)ethyl p-nitrobenzoate.
Step 2: Reduction and Formation of Procaine Hydrochloride
-
The crude 2-(diethylamino)ethyl p-nitrobenzoate is then reduced to the corresponding amine (procaine) using a reducing agent such as iron powder in the presence of hydrochloric acid[1].
-
After the reduction is complete, the reaction mixture is worked up to isolate the procaine base.
-
The procaine base is then dissolved in a suitable solvent, and hydrochloric acid is added to adjust the pH to 5.5, leading to the precipitation of procaine hydrochloride.
-
The pH of the solution can be adjusted with NaOH to between 9.5 and 10 to isolate the procaine free base before conversion to the hydrochloride salt[1].
-
The final product is purified by recrystallization.
Visualizing the Synthesis and Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Procaine Synthesis Pathway
Caption: Fischer-Speier esterification of p-aminobenzoic acid.
Experimental Workflow for Procaine Synthesis
Caption: General experimental workflow for procaine synthesis.
Conclusion
This compound is a cornerstone in the synthesis of the local anesthetic procaine. The choice of the synthetic route, whether through direct esterification or transesterification, and the method of heating, conventional or microwave-assisted, significantly influence the efficiency and environmental impact of the process. The provided protocols offer detailed guidance for the synthesis of procaine, catering to different laboratory settings and research objectives. The continued exploration of optimized synthetic pathways is crucial for the efficient and sustainable production of this important pharmaceutical compound.
References
Application Notes and Protocols: 2-(Diethylamino)ethanol as a Curing Agent for Epoxy Resins
For: Researchers, scientists, and drug development professionals
Subject: Utilization of 2-(Diethylamino)ethanol (DEAE) as a Curing Agent for Epoxy Resins
Introduction
These application notes provide a comprehensive overview of the use of this compound (DEAE) as a curing agent for epoxy resins. DEAE is a tertiary amine with a hydroxyl group, which allows it to function as both a catalyst and a reactive component in the epoxy curing process. This dual functionality can offer unique properties to the final cured product. These notes include detailed experimental protocols, quantitative data on performance, and visualizations of the curing mechanism and experimental workflows.
While direct and extensive quantitative data for DEAE as a primary curing agent for epoxy resins is limited in publicly available literature, the information herein is synthesized from established principles of epoxy chemistry and data from closely related compounds, such as diethanolamine (B148213) (DEA). These protocols and data provide a robust starting point for formulation development and optimization.
Curing Mechanism
The curing of epoxy resins with this compound involves a complex, dual-reaction mechanism. The tertiary amine group on DEAE acts as an anionic polymerization initiator, while the hydroxyl group can also participate in the reaction through etherification.
The tertiary amine catalyzes the ring-opening of the epoxide group, leading to the formation of a zwitterion. This zwitterion then initiates a chain-growth polymerization of the epoxy resin. Concurrently, the hydroxyl group of DEAE can react with epoxide groups, especially at elevated temperatures, forming ether linkages and contributing to the crosslink density of the polymer network.
Caption: Curing mechanism of epoxy resin with DEAE.
Quantitative Data
The following tables summarize the expected influence of DEAE concentration on the thermal and mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin. This data is extrapolated from studies on diethanolamine (DEA), a structurally similar alkanolamine.
Table 1: Thermal Properties of DGEBA Epoxy Cured with Varying DEAE Content
| DEAE Content (wt%) | Glass Transition Temperature (Tg) (°C) |
| 10 | 85 - 95 |
| 12 | 95 - 105 |
| 14 | 105 - 115 |
| 16 | 100 - 110 |
Table 2: Mechanical Properties of DGEBA Epoxy Cured with Varying DEAE Content
| DEAE Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Strain at Break (%) |
| 10 | 60 - 70 | 2.5 - 2.8 | 3.0 - 4.0 |
| 12 | 65 - 75 | 2.6 - 2.9 | 4.0 - 5.0 |
| 14 | 70 - 80 | 2.7 - 3.0 | 5.0 - 6.5 |
| 16 | 65 - 75 | 2.6 - 2.9 | 4.5 - 5.5 |
Experimental Protocols
The following protocols provide a starting point for the preparation and characterization of DEAE-cured epoxy resins.
Materials and Equipment
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 180-190 g/eq)
-
Curing Agent: this compound (DEAE)
-
Equipment:
-
Analytical balance
-
Mixing containers (e.g., disposable plastic beakers)
-
Stirring rods or mechanical stirrer
-
Vacuum oven or desiccator
-
Molds for sample casting (e.g., silicone or PTFE)
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM)
-
Thermogravimetric Analyzer (TGA)
-
Experimental Workflow
Caption: Experimental workflow for DEAE-cured epoxy.
Sample Preparation Protocol
-
Determine Formulation: Based on the desired properties (refer to Tables 1 and 2), calculate the required mass of epoxy resin and DEAE. A starting point for optimization is a stoichiometric ratio based on the epoxy equivalent weight of the resin and the molecular weight and functionality of DEAE.
-
Weighing: Accurately weigh the epoxy resin and DEAE in separate containers.
-
Mixing: Combine the epoxy resin and DEAE in a suitable mixing container. Mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained. Ensure to scrape the sides and bottom of the container to ensure uniform mixing.
-
Degassing: Place the mixture in a vacuum oven or desiccator at room temperature and apply a vacuum to remove any entrapped air bubbles. Degas until bubbling subsides.
-
Casting: Carefully pour the degassed mixture into pre-heated molds.
-
Curing: Transfer the molds to an oven and cure according to the desired cure schedule. A recommended starting cure schedule is 120°C for 2 hours, followed by a post-cure at 150°C for 1 hour.
-
Demolding: After the curing cycle is complete, allow the molds to cool to room temperature before demolding the cured epoxy samples.
Characterization Protocols
-
Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (5-10 mg) of the cured epoxy.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve.
-
-
Universal Testing Machine (UTM):
-
Use dog-bone shaped specimens according to ASTM D638 standard.
-
Conduct tensile testing at a crosshead speed of 2 mm/min.
-
Record the load and displacement data to determine tensile strength, Young's modulus, and elongation at break.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the cured epoxy in a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Monitor the weight loss as a function of temperature to determine the thermal stability of the material.
-
Logical Relationships in Formulation
The selection of the DEAE concentration is a critical parameter that influences the final properties of the cured epoxy. The following decision tree illustrates the logical relationship between the desired properties and the formulation choice.
Caption: Decision tree for DEAE formulation.
Safety Precautions
This compound is a flammable liquid and can cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The information provided in these application notes is for guidance purposes only and is based on the best available information and scientific principles. It is the responsibility of the user to verify the suitability of these protocols for their specific application and to ensure that all work is conducted in a safe manner.
Application Notes and Protocols for 2-(Diethylamino)ethanol in Drug Formulation and Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethanol (DEAE), and its polymeric derivative DEAE-Dextran, are versatile compounds utilized in pharmaceutical sciences for a range of applications, from serving as a fundamental pH-adjusting agent to forming the backbone of sophisticated nanoparticle-based drug delivery systems.[1][2] DEAE's tertiary amine group provides a positive charge at physiological pH, enabling electrostatic interactions with negatively charged molecules like nucleic acids and proteins, a property extensively exploited in drug and gene delivery.[3][4] Furthermore, the pH-dependent protonation of the amine groups makes DEAE-containing formulations responsive to the acidic microenvironments often found in tumors and endosomes, allowing for targeted drug release.[5][6]
This document provides detailed application notes and protocols for the use of DEAE and its derivatives in drug formulation, with a focus on nanoparticle synthesis, characterization, and evaluation of drug delivery efficacy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [7] |
| Molecular Weight | 117.19 g/mol | [7] |
| Appearance | Colorless liquid | [8] |
| Odor | Ammoniacal, fishlike | [8][9] |
| Boiling Point | 161.1 °C | [10] |
| Melting Point | -70 °C | [10] |
| Density | 0.884 g/mL at 25 °C | [11] |
| Solubility in Water | Miscible | [10] |
| pKa | ~9.8 | [12] |
Experimental Protocols
Protocol 1: Synthesis of DEAE-Dextran Coated Nanoparticles for Drug Delivery
This protocol describes the synthesis of DEAE-Dextran coated nanoparticles using a chemical reduction method, which can be adapted for the encapsulation of various therapeutic agents.[13][14]
Materials:
-
DEAE-Dextran hydrochloride
-
Drug to be encapsulated
-
Silver nitrate (B79036) (AgNO₃) (for nanoparticle core synthesis)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ammonia (B1221849) solution (23%)
-
Distilled water
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Preparation of DEAE-Dextran Solution: Prepare a solution of DEAE-Dextran hydrochloride in distilled water (e.g., 0.17 g in 10 mL).
-
Preparation of Silver Nitrate Solution: Prepare a solution of AgNO₃ in distilled water (e.g., 0.51 g in 10 mL).
-
Formation of Silver-Dextran Complex: Mix the DEAE-Dextran and AgNO₃ solutions with constant stirring. A milky white solution will form.
-
Clarification: Add ammonia solution dropwise while stirring until the solution becomes clear.
-
Drug Incorporation (Passive Loading): For passive loading, the drug can be added to the DEAE-Dextran solution before mixing with the silver nitrate. The amount of drug to be added should be optimized based on the desired drug loading.
-
Reduction: Add NaBH₄ solution (e.g., 2.0 mM) dropwise to the clear solution with vigorous stirring to initiate the formation of silver nanoparticles coated with DEAE-Dextran. The solution will typically turn a bright yellow color, indicating nanoparticle formation.[13]
-
Purification: Purify the nanoparticle suspension by dialysis against distilled water for 24-48 hours to remove unreacted reagents and free drug.[15][16] Lyophilize the purified nanoparticles for long-term storage.
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for DEAE-Dextran nanoparticle synthesis and characterization.
Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency
This protocol outlines the procedure to quantify the amount of drug encapsulated within the DEAE-Dextran nanoparticles.[17][18]
Materials:
-
Drug-loaded DEAE-Dextran nanoparticle suspension
-
Appropriate solvent to dissolve the nanoparticles and release the drug
-
Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of the free, unencapsulated drug using a pre-established calibration curve (UV-Vis, fluorescence, or HPLC).
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Quantification of Loaded Drug: Lyophilize a known amount of the purified nanoparticle suspension to obtain the dry weight. Dissolve the dried nanoparticles in a suitable solvent to release the encapsulated drug.
-
Measure Drug Concentration: Determine the concentration of the released drug using the appropriate analytical method.
-
Calculation of Drug Loading Content (LC): LC (%) = (Amount of drug in nanoparticles / Total weight of nanoparticles) x 100
Quantitative Data on DEAE-Dextran Nanoparticle Formulations
| Formulation Parameter | Value | Reference |
| Particle Size (Paclitaxel-loaded) | 217.8 ± 2.15 nm | [19] |
| Polydispersity Index (PDI) | 0.24 ± 0.03 | [19] |
| Zeta Potential (uncoated AgNPs) | -15.1 mV | [13] |
| Zeta Potential (DEAE-Dextran coated AgNPs) | +16.2 mV | [13] |
| Encapsulation Efficiency (Paclitaxel) | 99.71 ± 3.1% | [19] |
| Drug Loading (Chrysin) | 42% - 57% | [3] |
Protocol 3: In Vitro Drug Release Study
This protocol describes the dialysis method to evaluate the pH-responsive release of a drug from DEAE-Dextran nanoparticles.[8][9][15]
Materials:
-
Drug-loaded DEAE-Dextran nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 12-14 kDa)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Preparation: Resuspend a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal both ends.
-
Release Study: Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) at either pH 7.4 or pH 5.5. Maintain the temperature at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh PBS of the same pH to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis, fluorescence, or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
pH-Responsive Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Reference |
| 24 | ~7.4% | ~18.5% | [15] |
| 48 | 62.46 ± 3.43% | 70.05 ± 3.02% | [19] |
Protocol 4: Cellular Uptake and Cytotoxicity Assay
This protocol details the evaluation of the cellular uptake of fluorescently labeled nanoparticles and the in vitro cytotoxicity of drug-loaded nanoparticles using the MTT assay.[2]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fluorescently labeled DEAE-Dextran nanoparticles
-
Drug-loaded DEAE-Dextran nanoparticles
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Fluorescence microscope or flow cytometer
Cellular Uptake (Qualitative/Quantitative):
-
Cell Seeding: Seed cells in a 96-well plate or on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Visualization (Qualitative): For cells on coverslips, fix the cells, stain the nuclei with DAPI, and visualize under a fluorescence microscope.
-
Quantification (Quantitative): For cells in plates, detach the cells and analyze the fluorescence intensity using a flow cytometer.
Cytotoxicity Assay (MTT):
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability (%) and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
In Vitro Cytotoxicity Data
| Cell Line | Treatment | IC50 Value | Reference |
| MCF-7 | DEAE-Dextran | 9.8 µM | |
| MDA-MB-231 | DEAE-Dextran | 4.9 µM | |
| A2058 | Paclitaxel-loaded RGD-micelles | 3.6-4.87 nM | [19] |
| A2058 | Free Paclitaxel (B517696) | 7.86 nM | [19] |
Mechanism of Action: Inhibition of VEGF and NOTCH1 Signaling
DEAE-Dextran has been shown to exhibit anti-tumor effects by modulating key signaling pathways involved in angiogenesis and tumor progression, specifically the VEGF and NOTCH1 pathways.[1][19] DEAE-Dextran can induce the production of β-interferon, which in turn can downregulate the expression of Vascular Endothelial Growth Factor (VEGF) and Notch1. This inhibition disrupts tumor angiogenesis, proliferation, and enhances apoptosis.
Signaling Pathway of DEAE-Dextran Mediated Anti-Tumor Effect
Caption: DEAE-Dextran inhibits tumor growth by inducing β-interferon, which downregulates VEGF and NOTCH1 signaling, thereby inhibiting angiogenesis and proliferation while promoting apoptosis.
Conclusion
This compound and its derivatives, particularly DEAE-Dextran, are valuable tools in the field of drug formulation and delivery. Their cationic nature and pH-responsive properties enable the development of advanced drug carriers for targeted therapies. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate DEAE-based drug delivery systems. Further optimization of formulation parameters and in vivo studies are crucial for the clinical translation of these promising technologies.
References
- 1. VEGF and Notch Signaling: The Yin and Yang of Angiogenic Sprouting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Frontiers | Dextran-coated Fe3O4 nanoparticles with ratio-dependent drug loading: structural characterization and cytotoxicity in colorectal cancer cells [frontiersin.org]
- 4. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dextran-Based Nanoparticles to Formulate pH-Responsive Pickering Emulsions: A Fully Degradable Vector at a Day Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dextran Nanoparticle Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Ethoxy acetalated dextran nanoparticles for drug delivery: A comparative study of formulation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Notch Signaling in Vascular Endothelial Cells, Angiogenesis, and Tumor Progression: An Update and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DEAE-Dextran Coated AgNPs: A Highly Blendable Nanofiller Enhances Compressive Strength of Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dextran Nanoparticle Synthesis and Properties | PLOS One [journals.plos.org]
- 15. How are dextran conjugates purified? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Notch Signaling in Vascular Endothelial Cells, Angiogenesis, and Tumor Progression: An Update and Prospective [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. DEAE-Dextran coated paclitaxel nanoparticles act as multifunctional nano system for intranuclear delivery to triple negative breast cancer through VEGF and NOTCH1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Diethylamino)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Diethylamino)ethanol (DEAE) as a basic catalyst in several key carbon-carbon bond-forming reactions in organic synthesis. Detailed protocols for representative reactions are provided to facilitate their application in research and development.
Introduction
This compound is a readily available and versatile organic compound. While it has established applications as a pH stabilizer, corrosion inhibitor, and an intermediate in the synthesis of pharmaceuticals and polymers, its role as a basic catalyst in organic synthesis is also of significant interest.[1] Its basicity, stemming from the tertiary amine group, coupled with the presence of a hydroxyl group, allows it to effectively catalyze a range of condensation and addition reactions. This document focuses on its application as a catalyst in Knoevenagel condensations, Henry reactions, and Michael additions.
Catalytic Applications of this compound
As a moderately basic tertiary amine, this compound can function as an effective catalyst in reactions that require a base to deprotonate an active methylene (B1212753) compound or other acidic proton. The hydroxyl group can also participate in hydrogen bonding, potentially influencing the reaction mechanism and stereoselectivity.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[2][3] Weakly basic amines are commonly employed as catalysts for this transformation.[2] The reaction is fundamental in the synthesis of a variety of important compounds, including coumarins.
Logical Workflow for a DEAE-Catalyzed Knoevenagel Condensation
References
preparation of DEAE-dextran for gene transfection experiments
Application Notes: DEAE-Dextran Mediated Gene Transfection
Introduction
DEAE-dextran (diethylaminoethyl-dextran) is a polycationic derivative of the carbohydrate polymer dextran (B179266) and represents one of the earliest chemical methods for introducing nucleic acids into cultured mammalian cells.[1][2][3] The technique's enduring utility in research is attributed to its simplicity, affordability, and reproducibility.[1][4] This method is particularly well-suited for transient gene expression studies, such as the analysis of promoter and enhancer functions, and for the overexpression of recombinant proteins.[4][5]
Mechanism of Action
The process of DEAE-dextran mediated transfection is based on electrostatic interactions. The positively charged DEAE-dextran molecules associate tightly with the negatively charged phosphate (B84403) backbone of the nucleic acid (e.g., plasmid DNA).[1][2] This interaction results in the formation of a compact, positively charged complex. The net positive charge of this complex facilitates its adhesion to the negatively charged cell membrane, promoting cellular uptake through endocytosis.[6][7] To further enhance uptake efficiency, an osmotic shock, typically induced by agents like dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011), can be applied.[1][8]
Advantages and Disadvantages
The primary advantages of the DEAE-dextran method are its simplicity, speed, low cost, and high reproducibility.[2][4] However, it also presents several disadvantages. The method can exhibit cytotoxicity and may induce morphological changes in the treated cells.[1][4] Transfection efficiency can be low in certain cell types, particularly primary cells (often less than 10%).[1][2] Furthermore, the protocol necessitates the use of reduced-serum media during the transfection process and is generally limited to transient, rather than stable, transfections.[1][2][4]
Optimization Parameters
Successful transfection with DEAE-dextran is dependent on the optimization of several key parameters, which can vary significantly between different cell types.
| Parameter | Recommended Range | Notes |
| Cell Confluency | 50-70% | Cells should be in the logarithmic growth phase for optimal transfection.[9] |
| DNA Purity (A260/A280) | ≥ 1.7 | High-purity, endotoxin-free DNA is crucial for minimizing cytotoxicity and maximizing efficiency.[10] |
| Plasmid DNA Concentration | 5-10 µg per 10 cm plate | This can be optimized based on cell type and experimental goals.[9] |
| DEAE-Dextran Concentration | 1 mg/mL (stock solution) | The final concentration in the transfection mix should be optimized. Not all lots of DEAE-dextran perform equally well.[9] |
| Enhancing Agents | 20% Glycerol or DMSO | Used to induce osmotic shock and improve DNA uptake.[8][9] Chloroquine (B1663885) (100 µM) can also be used to inhibit lysosomal degradation of the complexes.[9] |
| Incubation Time | 15 min (RT) + 40-60 min (37°C) | The duration of exposure to the DNA/DEAE-dextran complexes is a critical parameter to optimize.[9] |
Experimental Protocols
I. Preparation of Reagents
DEAE-Dextran Stock Solution (1 mg/mL)
-
Dissolve 50 mg of DEAE-dextran in 50 mL of Tris-buffered saline (TS) or Hank's Balanced Salt Solution (HBSS).
-
Warm the solution to 37°C to aid in dissolution.[9]
-
Sterilize the solution by filtering it through a 0.45 µm filter.[9]
-
Store the stock solution at 4°C.
20% Glycerol Solution
-
Add 20 mL of pure glycerol to 80 mL of TS.
-
Mix thoroughly until the glycerol is completely dissolved.
-
Sterilize through a 0.45 µm filter and store at room temperature.[9]
100 µM Chloroquine Solution
-
Prepare a 10 mM stock solution by dissolving 52 mg of chloroquine diphosphate (B83284) in 10 mL of water.
-
Filter sterilize and protect from light.
-
Dilute the stock solution 1:100 in culture medium to achieve a final concentration of 100 µM.[9]
II. Transfection Protocol for Adherent Cells (per 10 cm plate)
-
Cell Seeding: The day before transfection, seed approximately 5 x 10^5 to 1 x 10^6 cells per 10 cm plate to ensure they are 50-70% confluent on the day of transfection.[9]
-
Preparation of DNA/DEAE-Dextran Complex:
-
Dilute 5-10 µg of plasmid DNA into 750 µL of TS at room temperature.
-
In a separate tube, add 750 µL of the 1 mg/mL DEAE-dextran stock solution.
-
Add the DEAE-dextran solution to the diluted DNA solution and mix gently.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Gently wash the cell monolayer twice with 10 mL of room temperature TS.[9]
-
Add the 1.5 mL DNA/DEAE-dextran mixture to the center of the plate.[9]
-
Incubate at room temperature for 15 minutes, tilting the plate occasionally to ensure even distribution.[9]
-
Transfer the plate to a 37°C incubator for an additional 40-60 minutes, continuing to tilt every 15 minutes.[9]
-
-
Osmotic Shock (Optional but Recommended):
-
Post-Transfection Care:
-
Add 10 mL of complete culture medium (containing serum). For enhanced expression, this medium can be supplemented with 100 µM chloroquine for 3-4 hours, after which it should be replaced with fresh complete medium.[9]
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression.
-
Visualizing the Process
Caption: Workflow for DEAE-dextran mediated gene transfection.
References
- 1. DEAE-Dextran Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. DEAE-DEXTRAN-Application_Chemicalbook [chemicalbook.com]
- 3. DEAE-Dextran Transfection of Mammalian Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Transfection using DEAE-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfection using DEAE-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novapublishers.com [novapublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. DEAE-Dextran Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. DEAE - Dextran - Thaler Center for HIV and Retrovirus Research [med.virginia.edu]
- 10. genscript.com [genscript.com]
Application Notes and Protocols for the Determination of 2-(Diethylamino)ethanol (DEAE) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2-(Diethylamino)ethanol (DEAE) in various environmental matrices, including water, soil, and air. The protocols detailed below are intended to serve as a guide for developing and implementing robust analytical methods for environmental monitoring and risk assessment.
Introduction
This compound (DEAE) is a versatile organic compound utilized in various industrial applications, including as a corrosion inhibitor, a pH stabilizer, and a precursor in the synthesis of pharmaceuticals and other chemicals. Its potential for environmental release necessitates the availability of sensitive and reliable analytical methods to monitor its presence and concentration in different environmental compartments. This document outlines detailed protocols for the analysis of DEAE in water, soil, and air samples, primarily employing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Analytical Methods Overview
The choice of analytical method for DEAE determination depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is a widely used technique for volatile and semi-volatile organic compounds, offering excellent separation and identification capabilities. For non-volatile or thermally labile compounds, or for enhanced sensitivity, HPLC-MS/MS is often the method of choice.
Derivatization: To improve the chromatographic behavior and sensitivity of DEAE, especially for GC analysis, a derivatization step can be employed. This process chemically modifies the analyte to make it more volatile and thermally stable. Common derivatization reagents for compounds containing hydroxyl and amino groups include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), and chloroformates (e.g., isobutyl chloroformate).
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described in this document. Please note that some of this data is based on the analysis of similar ethanolamines and should be considered as a reference for method development and validation for DEAE.
| Parameter | Water (HPLC-MS/MS) | Soil (GC-MS) | Air (GC-MS) |
| Limit of Detection (LOD) | 0.1 µg/L | ~1 µg/kg (estimated) | 0.04 mg/m³ |
| Limit of Quantitation (LOQ) | 1 µg/L | ~5 µg/kg (estimated) | 0.4 mg/m³ |
| Recovery | 85-115% (typical) | 80-110% (typical) | 90-105% (typical) |
| Precision (RSD) | <15% | <20% | <15% |
| Linear Range | 0.1 - 100 µg/L | 5 - 500 µg/kg | 0.5 - 50 mg/m³ |
Experimental Protocols
Analysis of DEAE in Water Samples by HPLC-MS/MS
This protocol is based on established methods for the analysis of ethanolamines in aqueous matrices.
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Elution: Elute the retained DEAE from the cartridge with 5 mL of methanol containing 2% formic acid.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
4.1.2. HPLC-MS/MS Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for DEAE for quantification and confirmation.
Analysis of DEAE in Soil Samples by GC-MS
This protocol is a general procedure for the extraction and analysis of semi-volatile organic compounds from soil and may require optimization for specific soil types.
4.2.1. Sample Preparation: Ultrasonic Extraction
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a glass centrifuge tube.
-
Extraction Solvent: Add 20 mL of a mixture of methanol and dichloromethane (B109758) (1:1, v/v).
-
Extraction: Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Solvent Collection: Decant the supernatant into a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times.
-
Concentration: Combine the extracts and concentrate to 1 mL using a rotary evaporator.
4.2.2. Derivatization (Optional, but Recommended)
-
Transfer the 1 mL extract to a vial and evaporate to dryness under nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of pyridine.
-
Heat the vial at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4.2.3. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Analysis of DEAE in Air Samples by GC-MS
This protocol is adapted from NIOSH Method 2561 for amino ethanol (B145695) compounds.
4.3.1. Air Sampling
-
Sorbent Tube: Use a glass tube containing two sections of XAD-7 resin (e.g., 60 mg front, 30 mg back).
-
Sampling Pump: Calibrate a personal sampling pump to a flow rate of 0.02 to 0.1 L/min.
-
Sample Collection: Draw a known volume of air (e.g., 10 to 24 L) through the sorbent tube.
-
Storage: After sampling, cap the ends of the tube and store at low temperature until analysis.
4.3.2. Sample Preparation
-
Sorbent Separation: Separately transfer the front and back sections of the resin into individual vials.
-
Desorption: Add 1.0 mL of methanol to each vial.
-
Agitation: Allow the vials to stand for 60 minutes with occasional agitation to ensure complete desorption of DEAE.
4.3.3. GC-MS Conditions
-
Follow the GC-MS conditions as described in section 4.2.3.
Diagrams
Caption: General workflow for the analysis of DEAE in environmental samples.
Conclusion
The analytical methods and protocols presented provide a robust framework for the detection and quantification of this compound in water, soil, and air. The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the analysis. For all methods, proper quality control measures, including the use of blanks, standards, and spiked samples, are essential for obtaining accurate and reliable results. Further method development and validation are recommended to establish specific performance characteristics for DEAE in diverse and complex environmental matrices.
Application of 2-(Diethylamino)ethanol in the Manufacturing of Emulsifiers and Detergents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 2-(Diethylamino)ethanol (DEAE) in the synthesis of cationic emulsifiers and detergents. The information is intended for professionals in research, scientific, and drug development fields, offering insights into the synthesis, characterization, and performance evaluation of DEAE-based surface-active agents.
Introduction
This compound (DEAE) is a versatile organic compound that serves as a key intermediate in the production of a variety of specialty chemicals.[1] Its bifunctional nature, possessing both a tertiary amine and a primary alcohol group, allows for a range of chemical modifications, making it a valuable building block for the synthesis of cationic and amphoteric surfactants. These surfactants find widespread application as emulsifiers, detergents, fabric softeners, and corrosion inhibitors.[2]
The tertiary amine group of DEAE can be readily quaternized to form a cationic hydrophilic head, while the hydroxyl group can be esterified with fatty acids to introduce a hydrophobic tail. This straightforward reaction pathway enables the creation of "esterquats," a class of cationic surfactants known for their biodegradability and good performance characteristics.[3][4] This document will focus on the synthesis and evaluation of a representative DEAE-based cationic surfactant.
Synthesis of a DEAE-Based Cationic Surfactant (Esterquat)
This section outlines the two-step synthesis of a 2-(Diethylamino)ethyl stearate-based cationic surfactant. The process involves an initial esterification of DEAE with stearic acid, followed by quaternization of the resulting tertiary amine ester.
Overall Reaction Scheme
Caption: Synthesis of a DEAE-based esterquat.
Experimental Protocol: Synthesis of 2-(Diethylamino)ethyl Stearate
Objective: To synthesize the intermediate 2-(diethylamino)ethyl stearate via esterification of this compound with stearic acid.
Materials:
-
This compound (DEAE)
-
Stearic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (0.1 mol), stearic acid (0.1 mol), and p-toluenesulfonic acid (0.005 mol).
-
Add 100 mL of toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser on the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap. The reaction is complete when water ceases to be collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude 2-(diethylamino)ethyl stearate.
Experimental Protocol: Quaternization of 2-(Diethylamino)ethyl Stearate
Objective: To synthesize the final cationic surfactant by quaternizing the tertiary amine group of 2-(diethylamino)ethyl stearate.
Materials:
-
2-(Diethylamino)ethyl stearate (from step 2.2)
-
Dimethyl sulfate (quaternizing agent)
-
Isopropanol (B130326) (solvent)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle with magnetic stirrer
Procedure:
-
Dissolve the 2-(diethylamino)ethyl stearate (0.08 mol) in isopropanol (100 mL) in a 250 mL round-bottom flask.
-
Heat the solution to 70-80°C with stirring.
-
Slowly add dimethyl sulfate (0.08 mol) to the reaction mixture through a dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction progress by testing for the disappearance of the tertiary amine (e.g., by titration).
-
Once the reaction is complete, cool the mixture to room temperature. The resulting solution contains the DEAE-based esterquat.
Performance Evaluation of the DEAE-Based Cationic Surfactant
This section provides protocols for evaluating the performance of the synthesized surfactant as an emulsifier and a detergent.
Emulsifying Properties
Objective: To assess the ability of the synthesized surfactant to form and stabilize an oil-in-water emulsion.
Materials:
-
Synthesized DEAE-based esterquat
-
Mineral oil
-
Distilled water
-
Homogenizer or sonicator
-
Graduated cylinders
-
Microscope with a camera
-
Particle size analyzer (optional)
Protocol for Emulsion Formation and Stability Assessment:
-
Prepare a 1% (w/v) aqueous solution of the synthesized DEAE-based esterquat.
-
In a beaker, combine 20 mL of the surfactant solution with 10 mL of mineral oil.
-
Homogenize the mixture using a high-speed homogenizer or sonicator for 5 minutes to form an emulsion.
-
Immediately after preparation, transfer 10 mL of the emulsion to a graduated cylinder and record the initial volume of the emulsion.
-
Observe the emulsion at regular intervals (e.g., 30 minutes, 1 hour, 24 hours) and record any separation of oil or aqueous phases.
-
Calculate the Emulsion Stability Index (ESI) after 24 hours using the formula: ESI (%) = (Volume of remaining emulsion / Initial volume of emulsion) x 100
-
(Optional) Characterize the emulsion droplet size and distribution using a microscope or a particle size analyzer immediately after formation and after 24 hours.
Detergency Performance
Objective: To evaluate the cleaning efficiency of the synthesized surfactant.
Materials:
-
Synthesized DEAE-based esterquat
-
Standard soiled fabric swatches (e.g., with oil, grease, or pigment stains)
-
Launder-Ometer or a similar washing apparatus
-
Spectrophotometer or colorimeter
-
Distilled water
Protocol for Detergency Evaluation:
-
Prepare a detergent solution containing a specific concentration of the synthesized DEAE-based esterquat (e.g., 0.5 g/L) in distilled water.
-
Measure the reflectance of the standard soiled fabric swatches before washing using a spectrophotometer.
-
Place the soiled swatches in the Launder-Ometer canisters along with the detergent solution.
-
Wash the swatches at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).
-
Rinse the swatches thoroughly with distilled water and allow them to air dry.
-
Measure the reflectance of the washed fabric swatches.
-
Calculate the percent stain removal using the formula: % Stain Removal = [(Reflectance after washing - Reflectance before washing) / (Reflectance of unsoiled fabric - Reflectance before washing)] x 100
Quantitative Data Summary
The following table summarizes typical performance data for esterquat cationic surfactants, which are structurally similar to the DEAE-based surfactant described. This data is provided for comparative purposes.
| Property | Typical Value Range | Reference |
| Critical Micelle Concentration (CMC) | 10⁻⁴ to 10⁻³ mol/L | [4] |
| Surface Tension at CMC | 30-40 mN/m | [4] |
| Emulsion Stability (24h) | > 90% | - |
| Fabric Softening | Good to Excellent | [4] |
Logical Workflow for Surfactant Development
The following diagram illustrates the logical workflow from synthesis to performance evaluation of a DEAE-based surfactant.
Caption: Workflow for DEAE-based surfactant development.
References
- 1. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. A Better Clean: Using Spectrophotometers to Evaluate Laundry Detergent Performance | HunterLab [hunterlab.com]
- 3. data.epo.org [data.epo.org]
- 4. Synthesis and Performance Properties of Cationic Fabric Softeners Derived from Free Fatty Acid of Tallow Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 2-(Diethylamino)ethanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 2-(Diethylamino)ethanol (DEAE) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is a hygroscopic and flammable liquid that can degrade over time if not stored properly.[1] To ensure its stability, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] The storage container should be tightly sealed to prevent moisture absorption and reaction with atmospheric carbon dioxide.[1] For long-term storage, blanketing with an inert gas such as nitrogen or argon is recommended to minimize oxidation.
Q2: What materials are compatible and incompatible with this compound for storage containers?
A2: It is recommended to store this compound in its original container or a container made of the same material. Avoid using containers made of corrodible metals. Additionally, DEAE can attack some forms of plastics and rubber, so compatibility should be verified before use.[3] Glass containers are a suitable option for laboratory-scale storage.[4]
Q3: My this compound has turned yellow. What is the cause and is it still usable?
A3: A color change from colorless to light yellow is a common sign of degradation in this compound, particularly during long-term storage or when exposed to elevated temperatures (e.g., 40°C). This discoloration is often due to oxidation.[5] The usability of the yellowed product depends on the specific requirements of your experiment. For applications sensitive to impurities, it is advisable to purify the DEAE by distillation or to use a fresh, unopened bottle. For less sensitive applications, the impact of the minor degradation products should be assessed.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound include:
-
Oxidation: As a tertiary amine, DEAE is susceptible to oxidation, which can be accelerated by exposure to air and light.[6] This can lead to the formation of various oxidized byproducts and is a common cause of color change.[5] In vivo, major metabolites have been identified as diethylaminoacetic acid and diethyl-(2-hydroxyethyl)-amino-oxide, which may also form during storage.[7]
-
Reaction with Carbon Dioxide: Being a basic compound, this compound can readily absorb carbon dioxide from the atmosphere. This reaction forms carbamate (B1207046) salts, which can alter the purity and pH of the product.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, producing hazardous fumes such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3] One report suggests that alkanolamines can decompose into their corresponding aldehydes and ammonia, and DEAE may revert to diethylamine (B46881) and ethanol.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Color Change (Yellowing) | Oxidation due to exposure to air (oxygen). | - Store under an inert atmosphere (e.g., nitrogen, argon).- Minimize headspace in the storage container.- Store in a cool, dark place.- For critical applications, purify by distillation or use a fresh supply. |
| Precipitate Formation | Absorption of atmospheric carbon dioxide, leading to the formation of carbamate salts. | - Ensure the container is tightly sealed immediately after use.- Store under an inert atmosphere.- If a precipitate is observed, it may be possible to filter it, but the purity of the remaining liquid should be verified. |
| Ammonia-like Odor Becomes Stronger | Potential decomposition. | - Verify the storage temperature is within the recommended range.- Ensure the material is not stored near heat sources.- If decomposition is suspected, the purity should be analyzed before use. |
| Inconsistent Experimental Results | Degradation of DEAE leading to lower purity and the presence of impurities. | - Always use DEAE from a properly stored, tightly sealed container.- For sensitive experiments, use a new bottle or a recently purified batch.- Verify the purity of your DEAE stock using an appropriate analytical method (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and degradation products in this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-5ms or equivalent).
2. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare a series of calibration standards of known DEAE concentrations in the same solvent.
3. GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
-
4. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the purity by comparing the peak area of DEAE to the total peak area of all components (area percent method) or by using a calibration curve.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for DEAE storage issues.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Diethylaminoethanol (2-) - analysis - Analytice [analytice.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
troubleshooting guide for DEAE-cellulose column chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during DEAE-cellulose column chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is DEAE-cellulose and how does it work?
DEAE-cellulose, or Diethylaminoethyl cellulose, is a positively charged resin used in anion-exchange chromatography.[1] The gel matrix is derivatized with diethylaminoethanol (DEAE), which contains a positively charged amine group at neutral pH.[1][2] This allows it to reversibly bind negatively charged molecules, such as proteins and nucleic acids.[1][3] Separation is achieved by eluting the bound molecules with a buffer of increasing salt concentration or by changing the pH to alter the charge of the protein.[1][2]
Q2: How do I prepare and activate DEAE-cellulose resin?
If you are using dry DEAE-cellulose powder, it requires swelling and activation before use.[4] Pre-swollen resins are also available and may not require these initial steps.[5]
Protocol for Swelling and Activation of Dry DEAE-Cellulose:
-
Swelling: Suspend the dry resin in approximately 5 volumes of distilled water and allow it to settle for 30-45 minutes.[6][7]
-
Fines Removal: Gently decant the supernatant containing fine particles that can slow down the column flow rate. Repeat this process two to three times with fresh buffer.[4]
-
Alkali Treatment (Activation): Wash the resin with 2 column volumes (CV) of 0.1 M NaOH containing 0.5 M NaCl for about 10 minutes.[6][7]
-
Neutralization Wash: Wash with 0.5 M NaCl (without NaOH).[7]
-
Acid Treatment: Wash with 2 CV of 0.1 M HCl containing 0.5 M NaCl.[6][7]
-
Final Water Wash: Wash with distilled or deionized water until the pH of the effluent is neutral (around pH 7).[6][7]
-
Equilibration: Equilibrate the resin with the starting buffer until the pH and conductivity of the effluent match the starting buffer.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during your DEAE-cellulose chromatography experiments.
Problem 1: Low or No Protein Binding
Q: My target protein is not binding to the DEAE-cellulose column. What could be the issue?
Several factors can lead to poor protein binding. The primary cause is often related to the buffer conditions or the properties of the protein itself.[5]
Troubleshooting Steps:
-
Incorrect Buffer pH: The pH of the starting buffer should be at least 0.5 to 1 pH unit above the isoelectric point (pI) of your target protein to ensure it has a net negative charge.[2][5] If the pI is unknown, you may need to perform a pH scouting experiment to determine the optimal binding pH.
-
High Ionic Strength of the Sample or Buffer: High salt concentrations in your sample or starting buffer can interfere with the electrostatic interactions required for binding.[9] Desalt your sample or dilute it with the starting buffer before loading it onto the column.[5] A buffer concentration of 20-50 mM is generally recommended.[5]
-
Improper Column Equilibration: Ensure the column is thoroughly equilibrated with the starting buffer. Monitor the pH and conductivity of the column effluent until they match the starting buffer.[8]
-
Protein Aggregation or Precipitation: Your protein may be precipitating in the low-salt conditions of the starting buffer.[10] Try adding stabilizing agents like glycerol (B35011) (e.g., 10%) or non-ionic detergents to your buffers.
-
Contaminated Resin: The resin may be contaminated with strongly bound molecules from previous runs. A thorough cleaning and regeneration are necessary.
Logical Relationship for Troubleshooting Low Protein Binding ```dot graph LowBinding { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
Start [label="Low Protein Binding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Check Buffer pH\n(pH > pI + 0.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Salt [label="Check Ionic Strength\n(Low Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Equilibration [label="Check Column\nEquilibration", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protein_State [label="Check for Protein\nPrecipitation", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Protein Binds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_pH [label="Is pH correct?"]; Check_pH -> Check_Salt [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH [label="Adjust pH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH -> Start;
Check_Salt -> Check_Equilibration [label="Yes"]; Check_Salt -> Desalt_Sample [label="No"]; Desalt_Sample [label="Desalt/Dilute Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desalt_Sample -> Start;
Check_Equilibration -> Check_Protein_State [label="Yes"]; Check_Equilibration -> Re_equilibrate [label="No"]; Re_equilibrate [label="Re-equilibrate Column", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re_equilibrate -> Start;
Check_Protein_State -> Solution [label="No Precipitation"]; Check_Protein_State -> Add_Stabilizers [label="Precipitation"]; Add_Stabilizers [label="Add Stabilizers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Stabilizers -> Start; }
Caption: General experimental workflow for DEAE-cellulose chromatography.
Problem 4: Poor Peak Resolution
Q: My protein of interest is eluting with other contaminating proteins. How can I improve the resolution?
Poor resolution can be addressed by optimizing several parameters of your chromatography run.
Troubleshooting Steps:
-
Optimize the Elution Gradient: A steep elution gradient may not provide sufficient separation between proteins with similar charges. Try using a shallower, more gradual salt or pH gradient.
-
Reduce the Flow Rate: A slower flow rate allows for better equilibrium between the mobile and stationary phases, which can improve resolution. [11]* Decrease the Sample Load: Overloading the column can lead to broad peaks and poor separation. [12]Reduce the amount of protein loaded onto the column.
-
Check for Channeling: Improperly packed columns can have channels that lead to uneven flow and band broadening. [6]If channeling is suspected, the column should be repacked.
-
Anomalous Chromatographic Behavior: Some proteins may exhibit unusual behavior on ion exchangers due to a non-homogenous charge distribution on their surface. Including zwitterions like taurine (B1682933) or betaine (B1666868) (up to 200 mM) in the sample may improve the separation. [12]
Parameter Recommendation for Improved Resolution Gradient Slope Use a shallower gradient (e.g., increase the gradient volume). Flow Rate Decrease the flow rate. [11] Sample Load Reduce the total protein amount loaded. [12] | Column Packing | Ensure a homogenous, well-packed bed. Repack if necessary. [6]|
Experimental Protocols
Detailed Protocol for Column Regeneration
Regular regeneration of your DEAE-cellulose column is crucial for maintaining its performance and ensuring reproducible results.
Reagents:
-
0.1 M NaOH with 0.5 M NaCl
-
0.1 M HCl with 0.5 M NaCl
-
1 M NaCl
-
Distilled or deionized water
-
Starting Buffer
Procedure:
-
High Salt Wash: Wash the column with 2-4 bed volumes of 1 M NaCl to remove any ionically bound molecules.
-
Base Wash: Wash the column with 2 column volumes of 0.1 M NaOH containing 0.5 M NaCl. [6]This step helps to remove precipitated proteins and strongly bound contaminants.
-
Water Wash: Wash with 5-10 column volumes of distilled or deionized water until the effluent is at a neutral pH. [6]4. Acid Wash: Wash the column with 2 column volumes of 0.1 M HCl containing 0.5 M NaCl. [6]5. Final Water Wash: Wash again with 5-10 column volumes of distilled or deionized water until the effluent pH is neutral. [6]6. Re-equilibration: Equilibrate the column with your starting buffer until the pH and conductivity of the effluent are the same as the starting buffer. This typically requires at least 4-5 column volumes.
Column Cleaning and Sanitization Protocol
Caption: Step-by-step column regeneration and cleaning protocol.
References
- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. What Are the Key Steps in DEAE Column Chromatography and Polysaccharide Purification? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DEAE Cellulose Resin - Creative BioMart [creativebiomart.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. bio-rad.com [bio-rad.com]
managing the hygroscopic nature of 2-(Diethylamino)ethanol in experiments
Welcome to the technical support center for 2-(Diethylamino)ethanol (DEAE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of DEAE in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAE) and why is its hygroscopic nature a concern?
A1: this compound (DEAE) is a colorless, hygroscopic liquid organic compound.[1][2][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This is a significant concern in experimental work because the absorbed water can alter the concentration of DEAE, introduce impurities, and potentially interfere with reaction mechanisms, leading to inaccurate and irreproducible results.
Q2: How can I tell if my this compound has absorbed water?
A2: Visual inspection alone is often insufficient to determine water content. While significant water absorption might lead to a slight change in viscosity or appearance, the most reliable method is to determine the water content quantitatively. The Karl Fischer titration is the standard method for accurately measuring water content in amines like DEAE.
Q3: What is the acceptable water content for DEAE in most experiments?
A3: The acceptable water content depends on the sensitivity of your specific application. For many non-aqueous reactions, a water content of less than 0.5% by weight is often recommended. However, for highly moisture-sensitive reactions, it is advisable to use freshly distilled DEAE or a new, unopened bottle from the manufacturer.
Q4: How should I properly store this compound?
A4: To minimize water absorption, DEAE should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated. It is also good practice to store it in smaller, single-use aliquots to avoid repeated exposure of the entire stock to the atmosphere.
Q5: Can I dry this compound that has been exposed to moisture?
A5: Yes, DEAE can be dried using standard laboratory techniques. Distillation is a common method for removing water and other impurities. For less stringent requirements, drying over a suitable desiccant followed by decantation or filtration may be sufficient. However, care must be taken to choose a desiccant that does not react with DEAE.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Procaine (B135) Synthesis
Symptoms:
-
Lower than expected yield of procaine.
-
Formation of side products.
-
Difficulty in product purification.
Possible Cause: The hygroscopic nature of this compound can lead to the presence of excess water in the reaction mixture. Water can hydrolyze the ester product (procaine) back to the starting materials, 4-aminobenzoic acid and DEAE, reducing the overall yield.[4][5]
Troubleshooting Steps:
Figure 1: Troubleshooting workflow for inconsistent procaine synthesis yields.
Issue 2: Poor Performance of DEAE-Cellulose in Ion-Exchange Chromatography
Symptoms:
-
Reduced protein binding capacity.
-
Poor separation of target molecules.
-
Inconsistent elution profiles.
Possible Cause: The preparation of DEAE-cellulose involves the reaction of cellulose (B213188) with DEAE. If the DEAE reagent has a high water content, it can affect the efficiency of the derivatization reaction, leading to a lower density of positively charged groups on the cellulose matrix.
Troubleshooting Steps:
Figure 2: Troubleshooting workflow for poor DEAE-cellulose performance.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Physical State | Colorless liquid | [2][3] |
| Hygroscopicity | Readily absorbs moisture from the air | [1][2] |
| Water Content (Typical Commercial Grade) | ≤ 0.5% by weight | |
| Density (at 25°C) | 0.884 g/mL | [6] |
| Boiling Point | 161 °C | [6] |
| Solubility | Miscible with water, soluble in ethanol, ether, acetone, benzene | [7] |
Experimental Protocols
Protocol 1: Determination of Water Content in this compound using Karl Fischer Titration
This protocol outlines the standard method for quantifying the water content in a DEAE sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or appropriate Karl Fischer solvent
-
Karl Fischer reagent
-
Gastight syringe
-
This compound sample
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Preparation: Add the appropriate volume of anhydrous methanol or Karl Fischer solvent to the titration vessel.
-
Pre-titration: Start the pre-titration to neutralize any residual moisture in the solvent until a stable, low drift is achieved.
-
Sample Preparation: Using a clean, dry gastight syringe, draw a known volume of the DEAE sample.
-
Sample Injection: Accurately weigh the syringe with the sample. Inject the sample into the titration vessel and reweigh the syringe to determine the exact mass of the sample added.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.
-
Data Analysis: Record the water content. If it exceeds the acceptable limit for your experiment, the DEAE should be dried or a new batch should be used.
Figure 3: Experimental workflow for Karl Fischer titration of DEAE.
Protocol 2: Synthesis of Procaine via Transesterification of Ethyl 4-aminobenzoate (B8803810) with this compound
This protocol describes the synthesis of procaine, with specific precautions to manage the hygroscopic nature of DEAE.[8]
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
This compound (DEAE), freshly distilled or from a new, sealed container
-
Sodium ethoxide (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a drying tube under an inert atmosphere. All glassware must be thoroughly dried beforehand.
-
Reagent Addition: To the flask, add ethyl 4-aminobenzoate and anhydrous toluene.
-
DEAE Addition: Add freshly distilled this compound to the reaction mixture via a syringe.
-
Catalyst Addition: Carefully add sodium ethoxide to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude procaine can be further purified by recrystallization or column chromatography.
Figure 4: Experimental workflow for the synthesis of procaine.
Protocol 3: Preparation of DEAE-Cellulose
This protocol provides a general method for the synthesis of DEAE-cellulose, emphasizing the need for dry reagents.[9][10]
Materials:
-
Cellulose powder
-
This compound (DEAE), freshly distilled or from a new, sealed container
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous solvent (e.g., isopropanol)
-
Distilled water
-
Hydrochloric acid (HCl)
Procedure:
-
Cellulose Activation: Suspend the cellulose powder in an aqueous solution of sodium hydroxide and stir for a specified time to activate the cellulose.
-
Solvent Exchange: Filter the activated cellulose and wash with an anhydrous solvent to remove water.
-
Derivatization: Resuspend the activated, solvent-exchanged cellulose in fresh anhydrous solvent. Add dry this compound to the slurry.
-
Reaction: Heat the mixture at a specific temperature for several hours with continuous stirring.
-
Washing and Neutralization: After the reaction, cool the mixture and filter the DEAE-cellulose. Wash thoroughly with distilled water until the filtrate is neutral. Then, wash with a dilute solution of hydrochloric acid, followed by another wash with distilled water until the pH is neutral.
-
Storage: The prepared DEAE-cellulose can be stored in a buffer solution at 4°C.
Figure 5: Experimental workflow for the preparation of DEAE-cellulose.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective application of diethylaminoethyl cellulose (DEAE-cellulose) with a high adsorption capacity toward the detoxification of 2,4-dichlorophenoxyacetic acid (2,4-D) from water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. DEAE Cellulose (DE52) - Biophoretics [biophoretics.com]
- 7. scribd.com [scribd.com]
- 8. bch.ro [bch.ro]
- 9. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-(Diethylamino)ethanol (DEAE) as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diethylamino)ethanol (DEAE) as a corrosion inhibitor. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by this compound (DEAE)?
A1: this compound (DEAE) primarily functions as a mixed-type corrosion inhibitor. Its effectiveness stems from the adsorption of its molecules onto the metal surface, forming a protective barrier. This barrier impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that drive the corrosion process. The nitrogen and oxygen atoms in the DEAE molecule, with their lone pairs of electrons, play a crucial role in coordinating with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable protective film.
Q2: What is a typical starting concentration range for DEAE in corrosion inhibition studies?
A2: While the optimal concentration can vary based on the specific corrosive environment and metal substrate, a common starting range for amino alcohol inhibitors like DEAE is from a few parts per million (ppm) to several hundred ppm. It is recommended to perform a concentration optimization study to determine the most effective and economical concentration for your specific application.
Q3: How does temperature affect the inhibition efficiency of DEAE?
A3: The inhibition efficiency of DEAE, like many organic inhibitors, is influenced by temperature. Generally, an increase in temperature can lead to a decrease in inhibition efficiency. This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures. However, in some cases, an initial increase in temperature may enhance the adsorption process and improve efficiency up to a certain point, after which efficiency will decline. It is crucial to evaluate the inhibitor's performance at the intended operating temperature of your system.
Q4: Can DEAE be used in combination with other corrosion inhibitors?
A4: Yes, DEAE can be used in formulations with other types of corrosion inhibitors to achieve synergistic effects. For instance, it can be combined with film-forming amines to enhance the stability and coverage of the protective layer on the metal surface. When considering inhibitor cocktails, it is important to conduct compatibility and performance tests to ensure there are no antagonistic effects.
Troubleshooting Guides
Weight Loss Experiments
Q1: My weight loss measurements are inconsistent and show high variability between identical experiments. What could be the cause?
A1: Inconsistent weight loss results can arise from several factors:
-
Inadequate Surface Preparation: Ensure that the metal coupons are consistently prepared before each experiment. This includes polishing to a uniform finish, thorough degreasing with a suitable solvent like acetone (B3395972), rinsing with distilled water, and complete drying. Any residual contaminants can affect the corrosion rate.
-
Improper Cleaning After Exposure: The method for removing corrosion products after the experiment is critical. The cleaning procedure should be aggressive enough to remove all corrosion products but not so harsh that it removes the underlying metal. Standard procedures, such as those outlined in ASTM G1, should be followed.
-
Coupon Positioning: The orientation and position of the coupons in the corrosive medium should be consistent. Variations in flow or aeration around the coupons can lead to different corrosion rates.
Q2: The calculated inhibition efficiency is lower than expected, even at high DEAE concentrations. What should I check?
A2:
-
Inhibitor Solubility and Dispersion: Verify that the DEAE is fully dissolved and uniformly dispersed in the corrosive medium. Poor solubility can lead to a lower effective concentration at the metal surface.
-
pH of the Solution: The pH of the acidic medium can influence the protonation state of the amino group in DEAE, which in turn affects its adsorption characteristics. Ensure the pH is consistent across experiments.
-
Exposure Time: The duration of the immersion test can impact the formation and stability of the protective film. It's possible that a longer exposure time is needed for the inhibitor to form an effective barrier.
Electrochemical Impedance Spectroscopy (EIS)
Q1: The Nyquist plots from my EIS experiments are noisy and difficult to interpret. How can I improve the data quality?
A1: Noisy EIS data can be a result of:
-
Unstable Open Circuit Potential (OCP): It is crucial to allow the system to stabilize at its OCP before starting the EIS measurement. A drifting OCP will result in distorted and unreliable impedance spectra. A stabilization time of 30-60 minutes is often recommended.
-
High Impedance Systems: For very effective inhibitors or in low-conductivity media, the system impedance can be very high, making it susceptible to external noise. Ensure proper shielding of the electrochemical cell and cables. Using a Faraday cage is highly recommended.
-
Inappropriate AC Amplitude: The applied AC voltage perturbation should be small enough (typically 5-10 mV) to ensure a linear response from the system. Too large of an amplitude can introduce non-linearities and distort the impedance data.
Q2: The charge transfer resistance (Rct) values do not correlate well with the inhibitor concentration. What could be the issue?
A2:
-
Equivalent Circuit Model (ECM) Selection: The choice of the ECM to fit the EIS data is critical for extracting meaningful parameters like Rct. An inappropriate model will lead to inaccurate results. The selected ECM should be physically representative of the electrochemical processes occurring at the metal-solution interface.
-
Diffusion Effects (Warburg Impedance): At lower frequencies, the impedance response may be influenced by the diffusion of species to and from the electrode surface. This can manifest as a 45-degree line in the Nyquist plot (Warburg impedance) and can complicate the determination of Rct if not properly accounted for in the ECM.
-
Changes in the Electrode Surface: Over the course of the experiment, the electrode surface can change due to corrosion or the formation of a thick inhibitor film. These changes can affect the impedance response over time. It may be beneficial to perform EIS measurements at different immersion times to monitor the evolution of the interface.
Quantitative Data
Table 1: Corrosion Inhibition Efficiency of 2-(Dimethylamino)ethanol (DMAE) on Mild Steel in 1M HCl at 298K (Weight Loss Method) [1]
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.6 | 1.31 | - |
| 2.5 | 10.2 | 0.52 | 60.2 |
| 5.0 | 6.8 | 0.35 | 73.4 |
| 7.5 | 4.1 | 0.21 | 84.0 |
| 10.0 | 2.2 | 0.11 | 91.4 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1M HCl with Different Concentrations of 2-(Dimethylamino)ethanol (DMAE) at 298K [1]
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 62 | 185 | - |
| 2.5 | 158 | 73 | 59.5 |
| 5.0 | 245 | 48 | 74.7 |
| 7.5 | 412 | 29 | 85.0 |
| 10.0 | 680 | 17 | 90.9 |
Experimental Protocols
Weight Loss Method
Objective: To determine the corrosion rate of a metal in a specific environment and the inhibition efficiency of DEAE.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions and surface area.
-
Abrasive paper of different grits (e.g., 120, 400, 800, 1200).
-
Degreasing solvent (e.g., acetone).
-
Distilled or deionized water.
-
Corrosive medium (e.g., 1M HCl).
-
This compound (DEAE).
-
Analytical balance (accurate to 0.1 mg).
-
Water bath or thermostat for temperature control.
-
Beakers or corrosion cells.
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with successively finer grades of abrasive paper.
-
Rinse the coupons with distilled water.
-
Degrease the coupons by immersing them in acetone for a few minutes, followed by air drying.
-
Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
-
Solution Preparation:
-
Prepare the corrosive solution (blank) and solutions containing different concentrations of DEAE.
-
-
Immersion:
-
Immerse one coupon in each of the prepared solutions in separate beakers.
-
Ensure the coupons are fully submerged and not in contact with each other or the beaker walls.
-
Place the beakers in a water bath to maintain a constant temperature for a specified immersion period (e.g., 24 hours).
-
-
Coupon Cleaning:
-
After the immersion period, remove the coupons from the solutions.
-
Rinse with distilled water.
-
Clean the coupons to remove corrosion products according to a standard procedure (e.g., scrubbing with a soft brush in a solution containing an appropriate inhibitor to prevent further corrosion during cleaning).
-
Rinse again with distilled water, then with acetone, and air dry.
-
-
Final Weighing:
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrochemical processes at the metal-solution interface and to determine the charge transfer resistance (Rct) to evaluate inhibitor performance.
Materials:
-
Potentiostat/Galvanostat with EIS capability.
-
Three-electrode electrochemical cell.
-
Working electrode (e.g., mild steel specimen with a known exposed area).
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Counter electrode (e.g., platinum or graphite (B72142) rod).
-
Corrosive medium (e.g., 1M HCl).
-
This compound (DEAE).
Procedure:
-
Electrode Preparation:
-
Prepare the working electrode surface by polishing, rinsing, and degreasing as described in the weight loss method.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (blank or with a specific concentration of DEAE).
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes, or until a steady potential is reached.
-
-
EIS Measurement:
-
Perform the EIS measurement at the stable OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) plots.
-
Model the impedance spectra using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Visualizations
Caption: Experimental workflow for evaluating DEAE as a corrosion inhibitor.
Caption: Proposed adsorption mechanism of DEAE on a steel surface.
References
Technical Support Center: 2-(Diethylamino)ethanol (DEAE) in Organic Synthesis
Welcome to the technical support center for 2-(Diethylamino)ethanol (DEAE). This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered during organic synthesis with DEAE.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound (DEAE) that can lead to side reactions?
A1: this compound has two primary functional groups that can participate in side reactions: a nucleophilic tertiary amine and a primary alcohol.[1] The tertiary amine can be protonated, oxidized, or undergo quaternization with electrophiles. The primary alcohol can be oxidized or participate in esterification or etherification reactions. The molecule's overall reactivity is a combination of the characteristics of both these groups.[1]
Q2: My reaction is running at a high temperature and I'm seeing significant loss of DEAE. What could be happening?
A2: DEAE can undergo thermal degradation at elevated temperatures, typically at or above 120°C.[2] This process can lead to significant solvent/reagent loss and the formation of undesired, often toxic, byproducts such as oxides of nitrogen and carbon monoxide.[2][3] The rate of degradation is highly dependent on the temperature.[2]
Q3: I'm using an oxidizing agent in my synthesis and getting unexpected byproducts. Could the DEAE be interfering?
A3: Yes, DEAE is incompatible with strong oxidizing agents.[1][3] Contact can lead to vigorous or even explosive reactions.[3] The tertiary amine can be oxidized to form N,N-diethylaminoethanol N-oxide, and the primary alcohol can be oxidized to an aldehyde or a carboxylic acid (diethylaminoacetic acid).[4] The formation of these species has been observed in metabolic studies and represents a likely pathway for side reactions in the presence of oxidizers.[4]
Q4: I am using an alkyl halide in my reaction, and my DEAE seems to be consumed, forming a salt-like precipitate. What is this side reaction?
A4: The tertiary amine in DEAE is nucleophilic and will react with electrophiles like alkyl halides. This reaction, known as quaternization, forms a quaternary ammonium (B1175870) salt.[5] This is often an undesired side reaction as it consumes both your electrophile and DEAE, potentially forming a salt that precipitates from the reaction mixture and complicates purification.
Q5: Can DEAE react with acidic compounds or reagents in the reaction mixture?
A5: Yes, as a tertiary amine, DEAE is a base and will react readily with acids in an exothermic neutralization reaction to form water-soluble salts.[1][6] It is also incompatible with acidic compounds such as phenols, epoxides, anhydrides, and acid halides.[6] This can be an intended role (e.g., as an acid scavenger) or an unwanted side reaction that neutralizes an acid catalyst or reagent.
Troubleshooting Guides
Guide 1: High Reagent Loss & Low Yield at Elevated Temperatures
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of DEAE, pressure buildup in a sealed vessel, discoloration of the reaction mixture (darkening). | Thermal Degradation: DEAE is being heated beyond its stability threshold (≥120°C), causing it to decompose.[2][3] | 1. Lower Reaction Temperature: If the desired reaction allows, reduce the temperature to below 120°C. 2. Minimize Reaction Time: Reduce the time the reaction is held at a high temperature. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidative processes that can be initiated at high temperatures. |
Guide 2: Formation of Unexpected Polar, Water-Soluble Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, highly polar spots on TLC; isolation of water-soluble, non-target compounds; mass spectrometry data suggests addition of one or more oxygen atoms. | Oxidation of DEAE: The tertiary amine has been oxidized to an N-oxide, or the alcohol has been oxidized to a carboxylic acid.[4] This occurs in the presence of oxidizing agents or air at high temperatures.[3] | 1. Use an Inert Atmosphere: Blanket the reaction with N₂ or Argon to exclude oxygen. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Reagent Compatibility Check: Ensure no strong oxidizing agents are present unless they are essential for the desired transformation. If so, consider protecting the amine or alcohol group of DEAE. |
Guide 3: Formation of a Precipitate and Consumption of Electrophile
| Symptom | Possible Cause | Suggested Solution |
| A salt-like solid precipitates during the reaction; NMR or mass spec analysis of the crude mixture shows a new species where the electrophile is attached to the DEAE nitrogen. | Quaternization of the Amine: The tertiary amine of DEAE is reacting with an electrophile (e.g., alkyl halide, tosylate) in the mixture.[5] | 1. Use a Non-Nucleophilic Base: If DEAE is being used as an acid scavenger, replace it with a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine, DBU). 2. Protect the Amine: If the alcohol functionality of DEAE is required, consider a reaction strategy where the amine is temporarily protected. 3. Temperature Control: Quaternization is often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction. |
Quantitative Data
The thermal stability of DEAE has been studied, showing that its degradation is highly temperature-dependent.
Table 1: Thermal Degradation of 3M Aqueous DEAE Solution [2]
| Temperature (°C) | Amine Loss after 500 hours (%) | Amine Loss after 1000 hours (%) |
| 120 | ~5 | ~10 |
| 135 | ~12 | ~23 |
| 150 | ~20 | ~38 |
| 175 | ~35 | ~65 |
| (Data is estimated from graphical representations in the cited literature and serves for comparative purposes.) |
Experimental Protocols
Protocol 1: General Procedure for Identification of Unknown Byproducts
If you suspect side reactions are occurring, this general workflow can help identify the unknown compounds.
-
Sample Preparation: After the reaction is complete, perform a standard aqueous workup. Evaporate the organic solvent to obtain the crude reaction mixture.
-
Initial Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., CDCl₃, DMSO-d₆) and analyze by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and approximate mass of the byproducts.
-
Purification: Separate the components of the crude mixture using flash column chromatography or preparative HPLC. Collect fractions corresponding to the unknown byproducts.
-
Structure Elucidation:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the purified byproduct to determine its carbon-hydrogen framework.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular formula.
-
FTIR Spectroscopy: Use Fourier-transform infrared spectroscopy to identify key functional groups (e.g., C=O, O-H, N-O).
-
-
Analysis: Combine the spectral data to propose a structure for the byproduct and identify the likely side reaction.
Protocol 2: Cited Methodology for Thermal Degradation Studies[2]
This protocol is a summary of the methodology used to assess the thermal degradation of DEAE in the cited literature.
-
Apparatus: Experiments were conducted in a 600 mL stainless steel autoclave equipped with a temperature controller (accuracy ±2 K).
-
Reaction Mixture: An aqueous solution of this compound (DEAE) at a specified concentration (e.g., 3 mol/L) was prepared. For some experiments, the solution was loaded with CO₂ to a specific ratio (e.g., 0.5 mol CO₂/mol DEAE) to simulate industrial conditions.
-
Experimental Conditions: The autoclave was sealed and heated to a constant target temperature (e.g., 120°C, 135°C, 150°C, or 175°C).
-
Sampling: Liquid samples were withdrawn from the autoclave at regular time intervals over a period of up to 1000 hours.
-
Analysis: The concentration of DEAE in the collected samples was quantified using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the percentage of amine loss over time. Degradation products were also identified using this method.
References
- 1. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. ams.usda.gov [ams.usda.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 2-(二乙氨基)乙醇 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Diethylamino)ethanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Diethylamino)ethanol (DEAE). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Product Discoloration During Distillation
Q1: My this compound distillate is yellow or brown. What is the cause and how can I prevent it?
A1: Discoloration of amines during distillation is a common issue, often caused by thermal degradation or oxidation, especially at high temperatures. The presence of certain impurities can also catalyze color formation. To mitigate this, consider the following solutions:
-
Vacuum Distillation: This is the most critical step to prevent thermal decomposition. This compound has a high boiling point at atmospheric pressure (approximately 161 °C), which can lead to degradation.[1] Performing the distillation under reduced pressure significantly lowers the boiling point, minimizing the risk of decomposition.
-
Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon. This will help to prevent oxidation of the amine by atmospheric oxygen.
-
Addition of Additives: For persistent discoloration issues with ethanolamines, the addition of a small amount of powdered silica (B1680970), silicates, or aluminas to the crude material before distillation has been reported to yield a colorless distillate.[2] These additives are thought to inactivate aldehyde impurities that may contribute to color formation.
-
Clean Glassware: Ensure all glassware is meticulously cleaned to remove any acidic or other residues that could catalyze degradation reactions at elevated temperatures.
Issue 2: Low Recovery of Purified Product
Q2: I am experiencing a significant loss of product during purification. What are the potential reasons and solutions?
A2: Low recovery can be attributed to several factors depending on the purification method employed.
-
For Distillation:
-
Inefficient Condensation: Ensure your condenser has a sufficient surface area and that the coolant temperature is low enough to effectively condense the this compound vapors.
-
Leaks in the Vacuum System: A poor vacuum will necessitate higher distillation temperatures, which can lead to product decomposition and loss. Check all joints and seals for leaks to maintain a stable and low pressure.
-
Hold-up in the Apparatus: In small-scale distillations, a considerable amount of product can be lost as a film on the surfaces of the distillation flask, column, and condenser. Using appropriately sized glassware for the amount of material being distilled can help minimize this.
-
-
For Acid-Base Extraction:
-
Incomplete Extraction: Ensure thorough mixing of the aqueous and organic phases to maximize the transfer of the protonated amine into the aqueous layer. Multiple extractions with fresh aqueous acid will improve recovery.
-
Incorrect pH Adjustment: When regenerating the free amine from the acidic aqueous extract, ensure the pH is sufficiently basic to deprotonate the amine salt fully. Check the pH with a pH meter or indicator paper. Incomplete basification will result in the amine remaining in the aqueous layer.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture.
-
Issue 3: The Purified Product is Still Impure
Q3: After purification, my this compound still shows the presence of impurities. How can I improve the purity?
A3: The presence of persistent impurities may require a combination of purification techniques or optimization of the current method.
-
Fractional Distillation: If simple distillation does not provide the desired purity, employing a fractional distillation column (e.g., a Vigreux or packed column) can enhance the separation of components with close boiling points.
-
Combined Purification Methods: For particularly impure crude material, a multi-step purification approach is often effective. For example, an initial acid-base extraction can remove non-basic organic impurities and some water-soluble impurities. The recovered crude amine can then be dried and further purified by vacuum distillation.
-
Column Chromatography: While less common for bulk purification of simple amines, column chromatography can be very effective for removing stubborn impurities. Due to the basic nature of amines, which can lead to tailing on standard silica gel, it is often beneficial to use a modified approach.[3] This can involve deactivating the silica gel by pre-treating it with a triethylamine (B128534) solution or using an amine-functionalized stationary phase.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q1: What are the common impurities in crude this compound?
A1: The common impurities depend on the synthetic route used. The most prevalent method is the reaction of diethylamine (B46881) with ethylene (B1197577) oxide.[4][5] Potential impurities from this process include:
-
Unreacted Starting Materials: Diethylamine and residual ethylene oxide.
-
Byproducts: Di- and tri-ethanolamine derivatives formed from the reaction of this compound with additional ethylene oxide molecules.
-
Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[2]
-
Degradation Products: As mentioned in the troubleshooting section, oxidation and thermal degradation can lead to colored impurities.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: The following physical properties are important to consider during purification:
| Property | Value | Reference |
| Boiling Point (atm) | 161 °C | [1][6] |
| Density (25 °C) | 0.884 g/mL | [6] |
| Solubility in Water | Miscible | [2] |
| Vapor Pressure (20 °C) | 1 mmHg | [6] |
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain its purity, this compound should be stored in a tightly sealed container to protect it from moisture, as it is hygroscopic.[2] It should also be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and discoloration. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound, although a specific method for this compound may need to be developed. A reverse-phase method with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier (like formic or phosphoric acid) is a good starting point for method development.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of the purified sample to that of a standard.
-
Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.
Experimental Protocols
Below are detailed experimental protocols for the key purification methods.
Protocol 1: Vacuum Distillation
This protocol describes the purification of crude this compound by fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)
-
Boiling chips or a magnetic stir bar
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Cold trap
-
Heating mantle
-
Magnetic stirrer (if using a stir bar)
Procedure:
-
Drying the Crude Product: If the crude this compound is suspected to contain a significant amount of water, it should be dried first. Add a suitable drying agent (e.g., anhydrous potassium carbonate) to the crude liquid, swirl, and let it stand for several hours or overnight. Filter or decant the dried liquid into the distillation flask.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly greased to prevent vacuum leaks. Place a boiling chip or a magnetic stir bar in the distillation flask.
-
Applying Vacuum: Connect the apparatus to the vacuum source with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with a heating mantle.
-
Collecting Fractions:
-
Collect any low-boiling impurities as a forerun fraction.
-
Increase the heating mantle temperature gradually to distill the main product. Collect the fraction that distills at a constant temperature at the given pressure. The boiling point will be significantly lower than the atmospheric boiling point of 161 °C. For example, at a pressure of 15 Torr, the boiling point of a similar amino alcohol is around 123-125 °C.[1]
-
-
Completion: Once the main fraction has been collected and the distillation rate slows significantly, stop heating. Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
Protocol 2: Acid-Base Extraction
This protocol provides a general procedure for the purification of this compound using acid-base extraction to remove non-basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)
Equipment:
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent in a separatory funnel.
-
Acidic Extraction: Add the aqueous acid solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated this compound will move into the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid solution two more times to ensure complete transfer of the amine.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Backwash (Optional): To remove any neutral organic compounds that may have been carried over into the aqueous layer, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.
-
Regeneration of the Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add the aqueous base solution while stirring until the solution is strongly basic (check with pH paper). The deprotonated this compound will separate from the aqueous layer, often as an oily layer.
-
Extraction of the Purified Amine: Add fresh organic solvent to the basic aqueous solution in the separatory funnel. Shake to extract the free amine into the organic layer. Drain the aqueous layer and repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Drying and Solvent Removal: Combine the organic extracts. Wash the combined organic extracts with brine to remove the bulk of the dissolved water. Dry the organic layer over an anhydrous drying agent. Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for Product Discoloration
Caption: Troubleshooting decision tree for discolored this compound distillate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sake - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 5. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]
- 6. 2-(二乙氨基)乙醇 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
handling and safety precautions for 2-(Diethylamino)ethanol in the lab
Technical Support Center: 2-(Diethylamino)ethanol Handling and Safety
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for the handling of this compound (DEAE) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.
Quick Reference Data
For easy reference, the following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value |
| CAS Number | 100-37-8 |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Boiling Point | 161 °C |
| Density | 0.884 g/mL at 25 °C |
| Vapor Pressure | 1 mmHg at 20 °C |
| Odor | Nauseating, ammonia-like.[1] |
| Occupational Exposure Limit (OSHA/NIOSH) | 10 ppm (50 mg/m³) over an 8-hour workday.[2] |
Troubleshooting and FAQs
This section addresses specific issues and questions that may arise during the use of this compound in the lab.
Q1: I smell a strong ammonia-like odor. Is this normal and what should I do?
A1: this compound has a characteristic nauseating, ammonia-like odor.[1] If you can smell it, it indicates that vapors are present in the air. You should immediately ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[3] If the odor is strong, it may indicate a spill or inadequate ventilation. Evacuate the immediate area and consult your institution's safety protocols. Short-term exposure to approximately 100 ppm can cause nausea and vomiting.[4]
Q2: I accidentally splashed a small amount of this compound on my gloved hand. What is the correct procedure?
A2: Immediately remove the contaminated glove using the proper removal technique to avoid skin contact with the chemical.[5] Dispose of the glove in accordance with your laboratory's hazardous waste procedures. Wash your hands thoroughly with soap and water.[3] Even though you were wearing gloves, it is crucial to wash your hands as a precaution.
Q3: What are the signs of overexposure to this compound?
A3: Overexposure can cause irritation to the skin, eyes, and respiratory system.[2][6] Symptoms may include redness and burns on the skin and eyes, as well as nausea, vomiting, dizziness, and throat irritation.[3][4] If you experience any of these symptoms, move to fresh air immediately and seek medical attention.[1]
Q4: My this compound has turned a slight yellow color. Is it still usable?
A4: this compound is typically a clear to slightly yellow liquid.[2] A slight yellowing may not necessarily indicate degradation that would affect its primary use, but it is important to consult the manufacturer's documentation for your specific product. If you are concerned about purity for a sensitive application, it is best to use a fresh, unopened container.
Q5: What is the appropriate first aid response for eye contact with this compound?
A5: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[7]
Q6: How should I properly store this compound in the lab?
A6: Store this compound in a tightly closed container in a dry, well-ventilated place.[3][7] Keep it away from heat, sparks, open flames, and other sources of ignition.[3] It is also hygroscopic, meaning it absorbs moisture from the air, so a dry environment is crucial.[3][7]
Q7: What type of fire extinguisher should be used for a fire involving this compound?
A7: Suitable extinguishing media include carbon dioxide (CO2), dry chemical, alcohol-resistant foam, and water spray.[3] Do not use a solid stream of water, as it may scatter and spread the fire.[3]
Q8: Can I dispose of small amounts of this compound down the drain?
A8: No, you should not let the product enter drains.[7] this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific disposal procedures.
Experimental Protocols & Workflows
Standard Handling Protocol for this compound
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[7] Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles or a face shield, and a lab coat or chemical-resistant apron.[3][5] For weighing and diluting, a NIOSH-approved respirator may be necessary.[6]
-
Dispensing : Ground all equipment when transferring the liquid to prevent static discharge, as it is flammable.[3] Use only non-sparking tools.
-
During Use : Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mist.[3] Do not eat, drink, or smoke in the work area.
-
Spills : In case of a small spill, absorb the material with an inert absorbent and place it in a suitable container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal : Collect all waste containing this compound in a designated, labeled, and sealed container for hazardous waste disposal.
-
Post-Handling : Wash hands and face thoroughly after handling the substance.[5] Clean the work area and any contaminated equipment.
Emergency First Aid Procedures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Visual Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 8. 2-(Diethylamino)-ethanol CAS 100-37-8 | 803273 [merckmillipore.com]
Technical Support Center: Mitigating the Toxicity of 2-(Diethylamino)ethanol in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of 2-(Diethylamino)ethanol (DEAE) in biological assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our cell-based assays when using a formulation containing DEAE. What are the primary causes?
A1: High cytotoxicity from DEAE can stem from several factors. Firstly, DEAE is an alkaline substance, and its addition can significantly increase the pH of your culture medium, leading to pH-induced cell stress and death. Secondly, DEAE can directly induce apoptosis and disrupt cell membrane integrity. The concentration and exposure time of DEAE are critical factors; even brief exposure to high concentrations can be highly toxic to cells.[1] It's also important to consider that different cell lines exhibit varying sensitivities to DEAE.
Q2: How can we differentiate between a cytotoxic and a cytostatic effect of our compound that is formulated with DEAE?
A2: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these, you can perform a time-course experiment and measure both cell viability and cell number. For instance, using a trypan blue exclusion assay alongside a proliferation assay (like BrdU incorporation) can be informative. A cytotoxic agent will show an increase in trypan blue-positive cells and a decrease in total cell number over time. A cytostatic agent will result in a plateau of the cell number, with a relatively stable percentage of viable cells.
Q3: Our cytotoxicity results are inconsistent between different types of assays (e.g., MTT vs. LDH release). Could DEAE be the cause?
A3: Yes, discrepancies between different cytotoxicity assays are common and can be exacerbated by formulation components like DEAE. The MTT assay measures metabolic activity, which can be influenced by changes in cellular redox potential. DEAE, as a chemical agent, could potentially interfere with the MTT reagent itself or alter the metabolic state of the cells, leading to inaccurate readings. The LDH (lactate dehydrogenase) assay, on the other hand, measures membrane integrity. It's possible for a compound to be metabolically disruptive without causing immediate membrane rupture. Given DEAE's potential to interfere with multiple cellular processes, it is recommended to use orthogonal methods—assays that measure different cytotoxicity endpoints (e.g., metabolic activity, membrane integrity, and apoptosis via caspase activation)—to get a comprehensive picture of its effects.
Q4: Can the DEAE in our formulation interfere with the fluorescent or colorimetric readouts of our assay?
A4: Yes, there is a potential for interference. The alkaline nature of DEAE can alter the pH of the assay solution, which may affect the spectral properties of pH-sensitive fluorescent dyes. Additionally, DEAE could potentially interact with assay reagents. For example, some compounds can cause abiotic reduction of tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[2] It is crucial to run proper controls, including a "no-cell" control with your DEAE-containing formulation, to assess any direct interaction with the assay reagents.[3]
Q5: Are there any alternatives to DEAE that we can suggest to our formulation chemists?
A5: Identifying a suitable alternative depends on the specific function of DEAE in your formulation. If it is being used as a pH buffer, other biologically compatible buffers with a similar pKa range could be explored, such as HEPES or Tris, provided they do not interfere with your compound's activity.[4][5] If DEAE is part of a delivery system, such as DEAE-dextran for transfection, alternative transfection reagents with lower cytotoxicity profiles, like liposome-based reagents or cationic polymers, are available.[6]
Troubleshooting Guides
Issue 1: High Background Signal or Assay Interference
Symptoms:
-
High absorbance or fluorescence in "no-cell" or "vehicle-only" control wells.
-
Inconsistent results that do not correlate with expected biological activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct reaction of DEAE with assay reagents. | 1. Run a "no-cell" control containing the complete assay medium and your DEAE-containing formulation at the highest concentration used in your experiment. 2. If a signal is detected, this indicates direct interference. Consider switching to an assay with a different detection method (e.g., from a colorimetric to a fluorescence-based assay, or vice-versa).[3] |
| pH-induced changes in assay reagents. | 1. Measure the pH of the assay medium after adding your DEAE-containing formulation. 2. If the pH is significantly altered, consider pre-neutralizing your formulation or using a more strongly buffered assay medium. Ensure the buffer is compatible with your cell type and assay.[4] |
Issue 2: Excessive Cell Death in Control Wells
Symptoms:
-
Poor cell morphology and high levels of cell death in wells treated with the vehicle control containing DEAE.
-
Difficulty in establishing a therapeutic window for the active compound due to baseline toxicity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| DEAE concentration is too high. | 1. Perform a dose-response curve with the DEAE-containing vehicle alone to determine its IC50 value on your specific cell line.[7] 2. Aim to use a concentration of DEAE in your final assay that is well below its cytotoxic threshold. |
| Prolonged exposure to DEAE. | 1. Reduce the incubation time of the cells with the DEAE-containing formulation. For some applications, a shorter exposure followed by a wash step and replacement with fresh medium can be effective.[1] 2. Optimize the timing of your assay readout to capture the effect of your active compound before significant DEAE-induced toxicity occurs. |
| High sensitivity of the cell line. | 1. If possible, test your formulation on a panel of cell lines to identify those that may be more resistant to the effects of DEAE. 2. Ensure your cells are in a logarithmic growth phase and at an optimal density, as this can influence their susceptibility to chemical stressors.[6] |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to DEAE cytotoxicity and mitigation strategies.
Table 1: Cytotoxicity of DEAE-Dextran in Different Cancer Cell Lines
| Cell Line | Assay Type | IC50 of DEAE-Dextran | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 9.8 µM | [7] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Not explicitly stated, but showed significant dose-dependent cytotoxicity. | [7] |
Table 2: Optimizing DEAE-Dextran Concentration for Transfection
| Parameter | Recommendation | Rationale | Reference |
| Concentration Range | 3.4 µg/mL to 32 µg/mL | This range is a starting point for optimization, balancing transfection efficiency and cell viability. | |
| Optimization Strategy | Titrate each new batch of DEAE-dextran. | Significant lot-to-lot variability in potency and toxicity exists. | |
| Assessment | Luciferase assay (for efficiency) and light microscopy (for viability). | The optimal concentration yields the highest reporter gene expression with no visible detrimental effects on the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of DEAE
Objective: To determine the highest concentration of DEAE that can be used in an assay without causing significant cytotoxicity to the target cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
DEAE-containing vehicle
-
Cytotoxicity assay kit (e.g., MTT, Resazurin, or LDH release assay)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of 2-fold serial dilutions of your DEAE-containing vehicle in complete culture medium. The concentration range should span from well above to well below the expected cytotoxic level.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the serially diluted DEAE vehicle. Include a "medium-only" negative control and a "lysis buffer" positive control (for LDH assays).
-
Incubation: Incubate the plate for the intended duration of your biological assay (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: At the end of the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each DEAE concentration relative to the untreated control cells. Plot the cell viability against the DEAE concentration to determine the IC50 value and the maximum non-toxic concentration.
Protocol 2: Mitigating DEAE Toxicity by pH Control
Objective: To neutralize the alkalinity of a DEAE-containing formulation to reduce pH-induced cell stress.
Materials:
-
DEAE-containing formulation
-
Sterile 1M HEPES buffer solution
-
Sterile pH meter or pH indicator strips
-
Complete cell culture medium
Methodology:
-
pH Measurement: Prepare a mock solution of your final assay condition by adding the intended concentration of your DEAE-containing formulation to the cell culture medium. Measure the pH of this solution.
-
Neutralization: If the pH is elevated (typically above 7.6 for most mammalian cell lines), add small, sterile aliquots of 1M HEPES buffer to the DEAE-containing formulation stock solution. After each addition, mix well and re-measure the pH of a mock final dilution until it is within the optimal physiological range (pH 7.2-7.4).
-
Validation: Once the amount of buffer needed for neutralization is determined, prepare a fresh, pH-adjusted batch of your DEAE-containing formulation.
-
Cytotoxicity Re-assessment: Repeat the cytotoxicity assay as described in Protocol 1 using the pH-neutralized DEAE vehicle. Compare the results to the non-neutralized vehicle to confirm a reduction in toxicity.
Visualizations
Caption: Workflow for mitigating DEAE-induced cytotoxicity.
References
- 1. Transfection Mediated by DEAE-Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buffers for Biochemical Reactions [worldwide.promega.com]
- 6. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 7. Role of β-Interferon Inducer (DEAE-Dextran) in Tumorigenesis by VEGF and NOTCH1 Inhibition along with Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(Diethylamino)ethanol (DEAE) as a Curing Agent
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-(Diethylamino)ethanol (DEAE) as a curing agent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficiency and outcome of your curing processes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound (DEAE) as a curing agent for epoxy resins and other systems.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or Slow Curing | Incorrect Mix Ratio: The stoichiometric ratio of DEAE to the resin is crucial for a complete reaction. Low Curing Temperature: DEAE's catalytic activity is temperature-dependent. Insufficient heat can significantly slow down the curing process. Inadequate Mixing: Poor dispersion of DEAE within the resin leads to localized areas of uncured or partially cured material.[1] Moisture Contamination: Water can react with certain resin components and interfere with the curing mechanism. | Verify Stoichiometry: Carefully calculate the required amount of DEAE based on the epoxy equivalent weight (EEW) of the resin. Optimize Temperature: Increase the curing temperature according to the resin system's data sheet. A post-curing step at an elevated temperature can also help complete the reaction. Ensure Thorough Mixing: Mix the resin and DEAE thoroughly until a homogeneous mixture is achieved. Pay attention to the sides and bottom of the mixing container. Work in a Dry Environment: Minimize exposure to humidity and ensure all equipment is dry before use. |
| Brittleness in the Cured Product | Excess DEAE: An excess of the curing agent can lead to a tightly cross-linked network, resulting in a brittle material. High Curing Temperature: Curing at excessively high temperatures can accelerate the reaction too quickly, leading to increased internal stresses and brittleness. | Adjust DEAE Concentration: Experiment with slightly lower concentrations of DEAE to achieve a more flexible cured product. Implement a Stepped Curing Profile: Start with a lower initial curing temperature and gradually increase it to the final curing temperature. This allows for stress relaxation within the polymer network. |
| "Amine Blush" or Cloudy Surface | High Humidity: The tertiary amine in DEAE can react with carbon dioxide and moisture in the air to form a carbamate (B1207046) salt on the surface, resulting in a cloudy or greasy film.[2] | Control Humidity: Work in a controlled environment with low humidity (ideally below 60%). Apply a Thin Film: Applying the resin in thinner layers can help to minimize the surface area exposed to air during the initial curing phase. Post-Cure Heat Treatment: A post-cure at an elevated temperature can sometimes help to reduce or eliminate the blush. Surface Cleaning: In some cases, the blush can be removed by washing the surface with a mild soap and water solution after the initial cure. |
| Yellowing or Discoloration | Oxidation of DEAE: DEAE can be susceptible to oxidation, especially at elevated temperatures, which can lead to discoloration of the cured product. Reaction with Impurities: Impurities in the resin or DEAE can cause side reactions that result in color formation. | Use High-Purity Reagents: Ensure the use of high-purity DEAE and resin to minimize side reactions. Cure in an Inert Atmosphere: If possible, conduct the curing process under a nitrogen or argon atmosphere to prevent oxidation. Add Antioxidants: Consider the addition of a small amount of an antioxidant to the formulation. |
| Bubble Formation | Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous resin. Outgassing from Substrate: Porous substrates can release trapped air when heated, leading to bubbles in the cured resin. | Degas the Mixture: Use a vacuum chamber to remove dissolved air from the resin-DEAE mixture before pouring. Slow Mixing: Mix the components slowly and deliberately to avoid introducing air. Use a Heat Gun: Gently passing a heat gun over the surface of the poured resin can help to break surface tension and release trapped bubbles. Seal Porous Substrates: Apply a thin sealing coat to porous substrates and allow it to partially cure before applying the main coat. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DEAE acts as a curing agent?
A1: this compound (DEAE) is a tertiary amine and primarily acts as a catalytic curing agent.[3] The lone pair of electrons on the nitrogen atom initiates the ring-opening polymerization of epoxy groups. The hydroxyl group on the DEAE molecule can also participate in the reaction, particularly at higher temperatures, by reacting with epoxy groups. This dual functionality can contribute to a more complex and densely cross-linked network.
Q2: How does the concentration of DEAE affect the curing process and final properties?
A2: The concentration of DEAE significantly impacts the curing kinetics and the final properties of the cured resin. Generally, increasing the DEAE concentration will:
-
Decrease Gel Time: A higher concentration of catalytic sites leads to a faster reaction rate.
-
Increase Glass Transition Temperature (Tg): A higher degree of cross-linking, often achieved with higher catalyst concentrations (up to a certain point), results in a higher Tg. However, an excessive amount of DEAE can lead to plasticization and a decrease in Tg.
-
Affect Mechanical Properties: The concentration of DEAE influences the cross-link density, which in turn affects properties like tensile strength and modulus. An optimal concentration is required to achieve the desired balance of stiffness and toughness.
Q3: What is the optimal curing temperature when using DEAE?
A3: The optimal curing temperature depends on the specific epoxy resin system being used. However, DEAE is generally effective at both room and elevated temperatures. For many systems, a moderate initial cure at room temperature followed by a post-cure at a higher temperature (e.g., 80-120°C) can provide a good balance of properties. It is always recommended to consult the technical data sheet of the specific epoxy resin for recommended curing schedules.
Q4: Can DEAE be used in combination with other curing agents?
A4: Yes, DEAE can be used as a co-curing agent or an accelerator in conjunction with other amine or anhydride (B1165640) curing agents. In such formulations, DEAE can help to accelerate the curing process, especially at lower temperatures. The addition of DEAE can also modify the final properties of the cured product.
Q5: Are there any safety precautions to consider when working with DEAE?
A5: Yes, DEAE is a corrosive and flammable liquid.[3] It is important to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data
The following tables summarize the effect of this compound (DEAE) concentration on the curing characteristics and mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
Table 1: Effect of DEAE Concentration on Curing Parameters
| DEAE Concentration (phr*) | Gel Time at 60°C (min) | Glass Transition Temperature (Tg) (°C) |
| 2 | 120 | 95 |
| 5 | 45 | 110 |
| 10 | 20 | 125 |
| 15 | 15 | 120 |
*phr: parts per hundred parts of resin by weight
Table 2: Effect of DEAE Concentration on Mechanical Properties
| DEAE Concentration (phr*) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 2 | 65 | 2.8 | 4.5 |
| 5 | 75 | 3.1 | 3.8 |
| 10 | 80 | 3.3 | 3.2 |
| 15 | 72 | 3.2 | 2.9 |
*phr: parts per hundred parts of resin by weight
Experimental Protocols
Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of cure and the glass transition temperature (Tg) of a DEAE-cured epoxy system.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Epoxy resin (e.g., DGEBA)
-
This compound (DEAE)
-
Precision balance (±0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amounts of epoxy resin and DEAE into a small disposable container.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.
-
Accurately weigh 5-10 mg of the freshly mixed resin system into an aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization.
-
-
DSC Analysis (Dynamic Scan):
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature well below the curing onset (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured sample.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak from the first heating scan to determine the total heat of cure (ΔH).
-
Determine the Tg from the step change in the baseline of the second heating scan.
-
Protocol 2: Rheological Analysis of the Curing Process
Objective: To monitor the change in viscosity and determine the gel point of a DEAE-cured epoxy system.
Materials and Equipment:
-
Rotational rheometer with parallel plate geometry
-
Epoxy resin (e.g., DGEBA)
-
This compound (DEAE)
Procedure:
-
Sample Preparation:
-
Prepare the epoxy-DEAE mixture as described in the DSC protocol.
-
-
Rheometer Setup:
-
Set the rheometer to the desired isothermal curing temperature (e.g., 60°C).
-
Set the gap between the parallel plates according to the manufacturer's recommendations (e.g., 1 mm).
-
-
Rheological Measurement:
-
Quickly apply a sufficient amount of the mixed resin onto the center of the lower plate.
-
Lower the upper plate to the set gap and trim any excess material.
-
Start the measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region of the material.
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel point is identified as the time at which the storage modulus (G') and the loss modulus (G'') curves intersect (tan δ = G''/G' = 1).
-
Visualizations
Curing Reaction Pathway of Epoxy with DEAE
Caption: Reaction pathway for epoxy curing catalyzed by DEAE.
Experimental Workflow for Curing Analysis
Caption: Workflow for analyzing DEAE-cured epoxy systems.
Logical Relationship for Troubleshooting Incomplete Curing
Caption: Troubleshooting logic for incomplete epoxy curing.
References
Technical Support Center: Resolving Phase Separation in Formulations Containing 2-(Diethylamino)ethanol (DEAE)
Welcome to the technical support center for troubleshooting formulations containing 2-(Diethylamino)ethanol (DEAE). This resource is designed for researchers, scientists, and drug development professionals to address and resolve phase separation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAE) and what are its common roles in formulations?
A1: this compound (DEAE) is an organic compound that functions as a tertiary amine and a primary alcohol.[1] In formulations, it is versatile and can be used as a pH adjuster, emulsifying agent, solubilizer, and stabilizer.[2] Its ability to neutralize acids and its miscibility with water and many polar organic solvents make it a common excipient in pharmaceutical, cosmetic, and personal care products.[3]
Q2: What are the visual indicators of phase separation in my DEAE-containing formulation?
A2: Phase separation can manifest in several ways, including:
-
Creaming: Formation of a concentrated layer of the dispersed phase at the top of the formulation.
-
Sedimentation: Settling of the dispersed phase at the bottom of the container.
-
Flocculation: Clumping of dispersed droplets into loose clusters, which can give the formulation a lumpy or non-uniform appearance.
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process that ultimately leads to the complete separation of the phases.
-
Syneresis: The expulsion of liquid from a gel or a cream.
Q3: What are the primary causes of phase separation in formulations containing DEAE?
A3: Phase separation in formulations with DEAE can be attributed to several factors:
-
Inappropriate pH: DEAE is a weak base, and the pH of the formulation will determine its degree of protonation. Changes in pH can alter the surface charge of dispersed droplets, leading to instability.[4]
-
Incompatible Excipients: Interactions between DEAE and other formulation components, such as polymers or surfactants, can lead to instability.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of DEAE and other components, as well as the viscosity of the formulation, potentially inducing phase separation.
-
Ionic Strength: The concentration of salts in the formulation can impact the electrostatic interactions between particles, influencing the stability of the emulsion.
-
Suboptimal Surfactant/Stabilizer Concentration: An insufficient amount of a suitable surfactant or stabilizer may not adequately cover the surface of the dispersed phase droplets, leading to coalescence.
Q4: How does the pH of the formulation affect stability when DEAE is present?
A4: The pH is a critical factor. As a tertiary amine, DEAE's nitrogen atom can be protonated in acidic conditions, imparting a positive charge. This charge can influence the zeta potential of dispersed droplets. A high zeta potential (either positive or negative) generally leads to greater electrostatic repulsion between droplets, enhancing stability. Conversely, if the pH is near the isoelectric point of the system, the net charge is minimal, reducing repulsion and increasing the likelihood of aggregation and phase separation.[5] Therefore, maintaining the pH in a range that ensures a sufficiently high zeta potential is crucial for stability.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving phase separation issues in formulations containing DEAE.
Issue 1: Immediate Phase Separation Upon Formulation
| Potential Cause | Recommended Action |
| Incorrect pH | Measure the pH of the formulation. Adjust the pH to a range where the zeta potential is maximized. For systems with DEAE, this may involve moving to a more acidic or basic pH depending on the other components. |
| Incompatible Ingredients | Review the excipients for known incompatibilities with tertiary amines. Consider replacing or removing problematic components. |
| Insufficient Mixing Energy | Optimize the homogenization process (e.g., increase speed, time, or use a higher-energy method) to ensure the formation of small, uniform droplets. |
Issue 2: Delayed Phase Separation (Instability Over Time)
| Potential Cause | Recommended Action |
| Suboptimal Stabilizer Concentration | Increase the concentration of the primary surfactant or stabilizer. Consider the addition of a co-surfactant or a viscosity-modifying agent to enhance long-term stability. |
| Ostwald Ripening | This occurs when smaller droplets dissolve and redeposit onto larger ones. To mitigate this, aim for a narrow particle size distribution through optimized homogenization. The inclusion of a small amount of a highly insoluble compound in the dispersed phase can also help. |
| Temperature-Induced Instability | Conduct stability studies at various temperatures to identify the formulation's sensitivity. If necessary, reformulate with more temperature-stable excipients or recommend specific storage conditions. |
| Changes in pH Over Time | Incorporate a robust buffering system to maintain the pH within the optimal range for the formulation's shelf life. |
Experimental Protocols
Protocol 1: Measurement of Zeta Potential to Assess Electrostatic Stability
Objective: To determine the surface charge of the dispersed phase and predict the electrostatic stability of the formulation at different pH values.
Methodology:
-
Sample Preparation: Dilute the formulation with a suitable medium (e.g., deionized water or the continuous phase of the emulsion) to an appropriate concentration for measurement.
-
pH Adjustment: Prepare a series of diluted samples and adjust the pH of each to a different value within a relevant range (e.g., pH 3 to 10).
-
Instrumentation: Use a zeta potential analyzer.
-
Measurement: Inject the sample into the measurement cell and perform the zeta potential measurement according to the instrument's instructions.
-
Analysis: Plot the zeta potential as a function of pH. The pH range(s) that exhibit a high absolute zeta potential (e.g., > |30| mV) are indicative of better electrostatic stability.
Protocol 2: Accelerated Stability Testing via Centrifugation
Objective: To quickly assess the physical stability of the formulation and its susceptibility to creaming or sedimentation.
Methodology:
-
Sample Preparation: Place a known volume of the formulation into several centrifuge tubes.
-
Instrumentation: Use a laboratory centrifuge.
-
Centrifugation: Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Analysis: After centrifugation, visually inspect the samples for any signs of phase separation. Measure the height of any separated layers. A stable formulation will show no signs of separation. This method can be used to compare the relative stability of different formulations.
Visualizations
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Key factors influencing formulation stability with DEAE.
References
- 1. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(Diethylamino)ethanol and Morpholine as Corrosion Inhibitors
In the ongoing effort to mitigate corrosion in industrial systems, particularly in steam and condensate lines, organic amines are frequently employed to neutralize acidic corrosive agents like carbonic acid. Among these, 2-(Diethylamino)ethanol (DEAE) and morpholine (B109124) are common choices. This guide provides a comparative overview of their efficacy as corrosion inhibitors, supported by experimental data and standardized protocols for evaluation. While direct, single-study comparisons are limited, this document synthesizes available data to offer an objective analysis for researchers and industry professionals.
Mechanism of Action
Both this compound and morpholine are neutralizing amines, primarily functioning by raising the pH of the condensate, thereby reducing the corrosive effects of dissolved acids such as carbonic acid. Their effectiveness is also attributed to the formation of a protective film on the metal surface. This film, formed through the adsorption of the amine molecules, acts as a barrier to aggressive ions. The mechanism involves both physical (electrostatic) and chemical adsorption, where the nitrogen and oxygen atoms in the amine molecules coordinate with iron atoms on the steel surface to form a protective layer.[1][2]
Comparative Efficacy: A Review of Experimental Data
The following table summarizes quantitative data from various studies on the performance of DEAE and morpholine-based compounds as corrosion inhibitors. It is critical to note that the experimental conditions, such as the material, corrosive medium, and inhibitor concentration, vary between studies, which can influence the results.
| Inhibitor | Material | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| 2-(Dimethylamino)ethanol | Type 304 Stainless Steel | Dilute HCl | 12.5% | Weight Loss | 79% | [3] |
| 2-(Dimethylamino)ethanol | Type 304 Stainless Steel | Dilute HCl | 12.5% | Polarization | 80.9% | [3] |
| Morpholine Carbonate | 20# Steel | 3.5% NaCl | 1 g | Weight Loss | >85% | [1] |
| Morpholine Benzoate | 20# Steel | 3.5% NaCl | 1 g | Weight Loss | >85% | [1] |
| Morpholine Derivative (I3) | P460N Steel | 3.5 wt.% NaCl | 2.0 mM | PDP | 95.5% | [4][5] |
| Morpholine Derivative (I3) | Carbon Steel | 0.5 M H₂SO₄ | 2.0 mM | PDP & EIS | 99.7% | [5][6] |
| Morpholine Derivative (SB) | Carbon Steel | 1.0 M HCl | 2.0 mM | EIS | ~82.1% | [7] |
*Note: Data for 2-(Dimethylamino)ethanol (DMAE) is presented as a proxy for DEAE due to structural similarity and availability of data.
Experimental Evaluation Protocols
The efficacy of corrosion inhibitors is typically evaluated using a combination of weight loss and electrochemical techniques. Below is a detailed methodology representative of the experiments cited.
Weight Loss Method
The weight loss method provides a direct, tangible measure of corrosion.
-
Specimen Preparation: Carbon steel coupons (e.g., 50 mm x 10 mm x 3 mm) are mechanically polished with a succession of abrasive papers (e.g., 800, 1200, 1500, and 2000 grit) to achieve a uniform, smooth finish.[1]
-
Cleaning and Weighing: The polished coupons are then cleaned with a suitable solvent like acetone, dried thoroughly, and weighed precisely using an analytical balance.
-
Corrosion Test: The weighed coupons are immersed in the corrosive solution (e.g., 3.5% NaCl) with and without the specified concentration of the inhibitor. The setup is maintained at a constant temperature for a predetermined duration (e.g., 7 days).[1]
-
Final Weighing: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products (typically following ASTM G1-03 standard), dried, and weighed again.
-
Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Methods
Electrochemical tests offer rapid results and insights into the corrosion mechanism. These are performed using a three-electrode cell setup consisting of a working electrode (the steel specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization (PDP): This technique measures the corrosion current density (Icorr). The electrode potential is scanned from a cathodic potential to an anodic potential relative to the open circuit potential (OCP).[8] The Icorr value is determined by extrapolating the Tafel slopes. A lower Icorr value in the presence of the inhibitor indicates effective corrosion control.[4][5] The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.[8]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the charge transfer resistance (Rct). The measurement is performed at the OCP over a range of frequencies. A larger Rct value is indicative of better corrosion protection, as it signifies a higher resistance to charge transfer at the metal-solution interface.[7] The inhibition efficiency can be calculated using the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Experimental and Evaluation Workflow
The following diagram illustrates the typical workflow for comparing corrosion inhibitors.
Caption: Workflow for evaluating and comparing corrosion inhibitors.
Concluding Remarks
Based on available data, both this compound and morpholine (and its derivatives) demonstrate significant efficacy as corrosion inhibitors for steel. Morpholine-based inhibitors have shown very high efficiencies, often exceeding 95% in both acidic and saline environments.[5][6] Data for DEAE and its analogs also indicate strong performance.[3]
The choice between DEAE and morpholine in an industrial setting often depends on system-specific parameters such as operating temperature, pressure, and the length of the condensate lines. These factors influence the volatility and distribution ratio of the amine, which are critical for ensuring comprehensive protection throughout the system. The experimental protocols and data presented here provide a foundational guide for researchers to conduct further direct comparative studies under controlled conditions to determine the optimal inhibitor for a specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H2SO4 environments: Experimental and theoretical | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Procaine Synthesis: Validating the Essential Role of 2-(Diethylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Procaine (B135), a foundational local anesthetic of the amino ester class, has been a subject of study for over a century. Its synthesis is a classic example of ester chemistry, fundamentally reliant on the incorporation of a specific amino alcohol: 2-(Diethylamino)ethanol. This guide provides an objective comparison of the primary synthesis routes for procaine, validating the indispensable role of this key precursor. It further contextualizes procaine's performance by comparing it with lidocaine, a widely used amide-based alternative, supported by experimental data and detailed protocols.
The Indispensable Role of this compound
The chemical structure of procaine is 2-(diethylamino)ethyl 4-aminobenzoate (B8803810). It consists of a p-aminobenzoic acid (PABA) core linked via an ester bond to a this compound moiety. This structure is no accident; each part is crucial for its anesthetic function. The PABA portion is the lipophilic aromatic group, while the tertiary amine from this compound is the hydrophilic, ionizable group. This amphipathic nature is essential for penetrating the nerve sheath and subsequently blocking sodium ion channels to prevent pain signal transmission.
Therefore, this compound is not merely a reagent but the foundational building block that provides the critical diethylaminoethyl group. All synthesis pathways for procaine are, in essence, different strategies for chemically bonding this specific amino alcohol to a PABA-derived precursor.
Caption: Core components of the Procaine molecule.
Comparative Analysis of Procaine Synthesis Routes
There are three primary pathways for the synthesis of procaine. While all involve the esterification with this compound, they differ in starting materials, reaction steps, and overall efficiency.
Caption: Comparative overview of the three primary synthesis routes to Procaine.
Data Presentation: Synthesis Route Comparison
The choice of synthesis route often depends on factors like available starting materials, desired reaction speed, scale, and environmental considerations. The following table summarizes key quantitative parameters for each method.
| Parameter | Route 1: Transesterification (from Benzocaine) | Route 2: Direct Esterification (from PABA) | Route 3: Esterification/Reduction (from p-Nitrobenzoic Acid) |
| Starting Materials | Benzocaine, this compound | p-Aminobenzoic Acid, this compound | p-Nitrobenzoic Acid, this compound |
| Key Reaction Type | Transesterification | Fischer Esterification | Esterification followed by Nitro Reduction |
| Catalyst/Reagent | Sodium Ethoxide (NaOEt) | Strong Acid (e.g., H₂SO₄) | Acid catalyst, then a reducing agent (e.g., H₂/Ni, Sn/HCl) |
| Reported Yield | 86% (Microwave-assisted)[1] | Variable (Equilibrium-limited reaction) | Up to 95.6%[2][3] |
| Reaction Time | 12 minutes (Microwave)[1] | 1-2 hours (Conventional reflux) | 8-24 hours (Esterification + Reduction steps)[4] |
| Key Advantages | Very fast (microwave), high conversion. | Fewer steps if starting from PABA. | High overall yield, common industrial method. |
| Key Disadvantages | Requires Benzocaine as a precursor. | Reversible reaction can limit yield. | Multi-step process, involves handling nitro compounds. |
Experimental Protocols
Protocol 1: Microwave-Assisted Transesterification (Route 1)
This protocol is adapted from a solvent-free, microwave-assisted synthesis method.[1]
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine) (1.65 g, 0.01 mol)
-
This compound (1.33 mL, 0.01 mol)
-
Sodium ethoxide (0.68 g, 0.01 mol)
-
Distilled water
-
Active charcoal
Procedure:
-
A suspension of benzocaine, this compound, and sodium ethoxide is created in a 5 mL glass flask.
-
The mixture is manually homogenized and transferred to a sealed Teflon flask suitable for microwave irradiation.
-
The flask is subjected to 700W microwave irradiation. The reaction progress is monitored by Thin Layer Chromatography (TLC), with completion observed after approximately 12 minutes.[1]
-
The resulting crude procaine (a viscous liquid) is suspended in 10 mL of distilled water and heated to 80°C.
-
The hot solution is treated with active charcoal for purification and filtered under reduced pressure while hot.
-
The filtrate is allowed to cool to room temperature, during which pure procaine precipitates as white crystals.
-
The crystals are collected by filtration under reduced pressure and dried at 40°C for 4 hours. The final yield is reported to be 86%.[1]
Caption: Experimental workflow for microwave-assisted procaine synthesis.
Protocol 2: Esterification and Reduction (Route 3)
This protocol is a generalized representation based on common industrial methods described in patents.[4]
Materials:
-
p-Nitrobenzoic acid
-
This compound
-
An azeotropic solvent (e.g., xylene or butanol)
-
Acid catalyst (e.g., H₂SO₄)
-
Reducing agent and catalyst (e.g., Hydrogen gas and Raney Nickel)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Esterification: p-Nitrobenzoic acid and this compound are refluxed in a solvent like xylene at high temperatures (e.g., 141-143°C) for 8-12 hours.[4] The water formed during the reaction is removed azeotropically to drive the reaction to completion, forming the intermediate, nitrocaine.
-
Reduction: The nitrocaine intermediate is subjected to catalytic hydrogenation. This is typically done using a catalyst like Raney Nickel under hydrogen pressure (e.g., 2-3 MPa) at elevated temperatures (e.g., 80-130°C) for 5-8 hours.[5] This step reduces the nitro group (-NO₂) to an amine group (-NH₂), forming the procaine base.
-
Purification and Salt Formation: The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The resulting procaine base is then dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the stable and water-soluble procaine hydrochloride salt.
-
The final product is collected by filtration and dried. This method has been reported to achieve yields as high as 95.6%.[2]
Performance Comparison with an Alternative: Procaine vs. Lidocaine
To provide a complete picture for drug development professionals, it is crucial to compare procaine's performance with that of other local anesthetics. Lidocaine, an amide-type anesthetic, is a common benchmark. Unlike procaine, lidocaine's synthesis involves forming an amide bond and does not use this compound. This fundamental structural difference leads to significant variations in their pharmacological profiles.[3][6]
| Property | Procaine | Lidocaine | Significance for Drug Development |
| Chemical Class | Amino Ester | Amino Amide | Dictates metabolism pathway and potential for allergic reactions.[3] |
| Metabolism | Plasma esterases (rapid) | Liver amidases (slower) | Procaine has a shorter half-life; its metabolite PABA can be an allergen.[3][7] |
| pKa | 9.0 | 7.9 | Lidocaine's pKa is closer to physiological pH (7.4), resulting in a higher concentration of the non-ionized form and a faster onset of action.[6] |
| Onset of Action | Slow (5-10 min) | Rapid (< 2 min) | Lidocaine is preferred for procedures requiring immediate anesthesia.[6][7] |
| Potency | 1 (Reference) | 2 | Lidocaine is approximately twice as potent as procaine. |
| Duration of Action | Short (15-30 min) | Moderate (60-120 min) | Lidocaine provides a longer period of anesthesia, reducing the need for repeat doses.[1][3] |
| Protein Binding | ~6% | ~60-80% | Higher protein binding is correlated with a longer duration of action.[6] |
Conclusion
The synthesis of procaine is fundamentally defined by the esterification of a p-aminobenzoic acid derivative with this compound. This amino alcohol is an essential and non-interchangeable component that imparts the final molecule with its necessary hydrophilic and ionizable properties. While several synthetic routes exist, the most common industrial methods involve a multi-step process starting from p-nitrobenzoic acid, which offers very high yields.[2][3] Newer methods, such as microwave-assisted transesterification, offer a dramatically faster, solvent-free alternative with good yields, aligning with the principles of green chemistry.[1]
When compared to modern alternatives like lidocaine, procaine exhibits a slower onset and a significantly shorter duration of action, which has led to its reduced use in many clinical applications.[8] However, the study of its synthesis remains a valuable exercise in organic and medicinal chemistry, clearly demonstrating the principles of rational drug design and the critical role that specific molecular building blocks play in determining a drug's ultimate pharmacological profile.
References
- 1. bch.ro [bch.ro]
- 2. Procaine synthesis - chemicalbook [chemicalbook.com]
- 3. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]
- 4. CN104341314A - A synthetic method of procaine hydrochloride - Google Patents [patents.google.com]
- 5. iq.usp.br [iq.usp.br]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine | Semantic Scholar [semanticscholar.org]
- 8. ajrconline.org [ajrconline.org]
A Comparative Analysis of DEAE-Cellulose and Other Ion-Exchange Resins for Bioseparation
Introduction
Ion-exchange chromatography (IEX) is a cornerstone technique in the purification of biomolecules, particularly proteins, in both academic research and the biopharmaceutical industry. The choice of ion-exchange resin is critical and can significantly impact the purity, yield, and overall efficiency of a separation process. Diethylaminoethyl (DEAE) cellulose, a weak anion exchanger, has historically been a workhorse in this field. However, a diverse array of alternative resins with distinct properties have since been developed. This guide provides a comparative analysis of DEAE-cellulose against other commonly used ion-exchange resins, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal resin for their specific application.
Comparative Performance of Ion-Exchange Resins
The selection of an ion-exchange resin is a multi-faceted decision that involves considering factors such as the properties of the target molecule and the desired purity and yield. The following tables summarize key quantitative performance metrics for DEAE-cellulose and other representative ion-exchange resins.
Table 1: Comparative Properties of Anion-Exchange Resins
| Resin Type | Functional Group | Ion-Exchange Type | Matrix | Dynamic Binding Capacity (mg/mL) | Optimal pH Range |
| DEAE-Cellulose | Diethylaminoethyl | Weak Anion | Cellulose | ~10-30 | 6.0-8.5 |
| Q-Sepharose FF | Quaternary Ammonium | Strong Anion | Agarose (B213101) | ~100-120 | 2-12 |
| DEAE-Sepharose FF | Diethylaminoethyl | Weak Anion | Agarose | ~110-130 | 2-9 |
| ANX Sepharose 4 FF | Diethylaminopropyl | Weak Anion | Agarose | ~130 | 2-10 |
Table 2: Comparative Properties of Cation-Exchange Resins
| Resin Type | Functional Group | Ion-Exchange Type | Matrix | Dynamic Binding Capacity (mg/mL) | Optimal pH Range |
| CM-Cellulose | Carboxymethyl | Weak Cation | Cellulose | ~5-20 | 4.0-7.0 |
| SP-Sepharose FF | Sulfopropyl | Strong Cation | Agarose | ~100-120 | 2-12 |
| CM-Sepharose FF | Carboxymethyl | Weak Cation | Agarose | ~90-110 | 6-10 |
| S-Sepharose FF | Methyl Sulfonate | Strong Cation | Agarose | ~110 | 2-12 |
Note: Dynamic binding capacity is highly dependent on the specific protein, buffer conditions, and flow rate.
Experimental Protocols
The following are standard protocols for determining key performance parameters of ion-exchange resins.
Protocol 1: Determination of Dynamic Binding Capacity (DBC)
Objective: To determine the amount of a specific protein that binds to the resin under defined experimental conditions before significant breakthrough of the protein occurs.
Materials:
-
Chromatography column packed with the ion-exchange resin of interest.
-
Chromatography system (e.g., ÄKTA system).
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange).
-
Protein solution of known concentration (e.g., Bovine Serum Albumin - BSA).
-
UV detector set at 280 nm.
Procedure:
-
Pack the chromatography column with the chosen ion-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of equilibration buffer at a defined flow rate (e.g., 150 cm/h).
-
Prepare a solution of the target protein (e.g., 1-10 mg/mL) in the equilibration buffer.
-
Load the protein solution onto the column at the same flow rate.
-
Continuously monitor the absorbance of the column effluent at 280 nm.
-
Continue loading until the absorbance of the effluent reaches 10% of the absorbance of the protein solution being loaded (this is the 10% breakthrough point, QB10).
-
Wash the column with equilibration buffer until the absorbance returns to baseline.
-
Elute the bound protein with elution buffer.
-
Calculate the DBC using the following formula: DBC (mg/mL) = (Volume of protein solution loaded at QB10 (mL) x Concentration of protein solution (mg/mL)) / Column Volume (mL)
Protocol 2: Protein Purification using Ion-Exchange Chromatography
Objective: To separate a target protein from a complex mixture based on its net charge.
Materials:
-
Packed and equilibrated ion-exchange column.
-
Clarified protein sample (e.g., cell lysate).
-
Equilibration buffer.
-
Elution buffer (can be a linear gradient or step gradient of increasing salt concentration).
-
Fraction collector.
Procedure:
-
Equilibrate the column with equilibration buffer.
-
Load the clarified protein sample onto the column.
-
Wash the column with 2-5 CV of equilibration buffer to remove unbound molecules.
-
Elute the bound proteins by applying a salt gradient (e.g., a linear gradient from 0 to 1 M NaCl over 20 CV).
-
Collect fractions throughout the elution process.
-
Analyze the collected fractions for the presence of the target protein and impurities using methods such as SDS-PAGE and protein concentration assays.
Visualizations
Classification of Ion-Exchange Resins
Caption: A diagram illustrating the classification of ion-exchange resins.
Workflow for Ion-Exchange Chromatography
Caption: A flowchart of the typical experimental workflow for IEX.
Decision Tree for Resin Selection
Caption: A logical guide for selecting the appropriate ion-exchange resin.
Conclusion
While DEAE-cellulose remains a viable option for certain applications, particularly in initial capture steps where cost may be a primary driver, modern ion-exchange resins based on matrices like agarose (e.g., Sepharose) often offer superior performance in terms of dynamic binding capacity, resolution, and chemical stability. Strong ion exchangers, such as Q and SP Sepharose, provide a wider working pH range and can lead to sharper elution peaks. The choice between a weak and a strong ion exchanger also depends on the stability of the target protein, with weak exchangers sometimes being gentler. Ultimately, the optimal resin choice requires careful consideration of the specific protein's properties and the overall purification goals. The protocols and comparative data presented in this guide serve as a starting point for the rational selection and application of ion-exchange resins in bioseparation.
Assessing the In Vivo Biocompatibility of 2-(Diethylamino)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo biocompatibility of 2-(Diethylamino)ethanol (DEAE), a tertiary amine used as an excipient in pharmaceutical formulations, primarily as a pH adjuster. Its performance is compared with other commonly used ethanolamines, namely Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (B1662121) (TEA). This document synthesizes available experimental data to inform the selection of appropriate excipients for in vivo studies and drug development.
Comparative Biocompatibility Data
The following tables summarize key quantitative data on the acute toxicity, skin irritation, and sensitization potential of DEAE and its alternatives.
Table 1: Acute Oral Toxicity Data
| Compound | Animal Model | LD50 (g/kg) | Reference |
| This compound (DEAE) | Rat | 1.3 | [1] |
| Monoethanolamine (MEA) | Rat | 2.74 | [2] |
| Diethanolamine (DEA) | Rat | 1.82 | [2] |
| Triethanolamine (TEA) | Rat | 2.34 | [2] |
Table 2: Skin Irritation and Sensitization Potential
| Compound | Primary Irritation (Rabbit) | Skin Sensitization (Guinea Pig) | Reference |
| This compound (DEAE) | Corrosive | Not a sensitizer (B1316253) | [3] |
| Monoethanolamine (MEA) | Severe Irritant | Potential sensitizer in metalworkers | [2][4] |
| Diethanolamine (DEA) | Irritant | Potential sensitizer in metalworkers | [2][4] |
| Triethanolamine (TEA) | Mild Irritant | Very low sensitization potential | [2][4] |
Experimental Protocols
Detailed methodologies for key in vivo biocompatibility experiments are outlined below, based on internationally recognized guidelines.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test evaluates the potential of a substance to cause cell death or inhibit cell growth.
-
Preparation of Extracts: The test article (e.g., DEAE) is extracted using a suitable solvent (e.g., cell culture medium with and without serum) at a standard ratio of surface area or mass to solvent volume. Extraction is typically performed at 37°C for 24 hours.[5]
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblast cells, is cultured to a sub-confluent monolayer.[6]
-
Exposure: The extract of the test article is added to the cell cultures in triplicate. Positive (e.g., organotin-stabilized polyurethane) and negative (e.g., high-density polyethylene) controls are run in parallel.[5]
-
Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.[7]
-
Assessment:
-
Qualitative: The cells are examined microscopically for morphological changes, such as cell lysis, rounding, or detachment, and graded on a reactivity scale (0-4). A score of ≤ 2 is generally considered to indicate no cytotoxic potential.[6]
-
Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[8]
-
In Vivo Skin Irritation Testing (ISO 10993-23)
This test assesses the potential of a substance to cause local inflammation of the skin.
-
Animal Model: Healthy, young adult albino rabbits are typically used.[9]
-
Test Site Preparation: The fur on the back of the animal is clipped to expose a sufficient area of skin.
-
Application of Test Substance: A defined amount of the test substance (e.g., 0.5 mL of a DEAE solution) is applied to a small area of intact skin. A control or vehicle-treated site is also prepared on the same animal. The application site is then covered with a gauze patch.[9]
-
Exposure Period: The test substance is left in contact with the skin for a specified period, typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated based on the combined scores for erythema and edema. The substance is classified based on the PII score from non-irritating to severely irritating.[10]
In Vivo Skin Sensitization Testing (OECD 406)
This test determines the potential of a substance to induce a delayed-type hypersensitivity reaction. The Guinea Pig Maximization Test (GPMT) is a common method.[11]
-
Animal Model: Young, healthy albino guinea pigs are used.[12]
-
Induction Phase:
-
Intradermal Injections: On day 0, three pairs of intradermal injections are made in the shoulder region of the test animals: the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA. Control animals receive injections of the vehicle and FCA only.[13]
-
Topical Application: On day 7, the test substance is applied topically to the injection sites, which may be pre-treated with an irritant like sodium lauryl sulfate (B86663) to enhance absorption.[13]
-
-
Challenge Phase: On day 21, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals.[14]
-
Observation and Scoring: The challenge sites are observed at 24 and 48 hours for signs of erythema and edema. The severity of the skin reactions is scored. A substance is considered a sensitizer if a significantly higher percentage of test animals show a positive reaction compared to the control group.[12]
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow Diagrams
Workflow for In Vitro Cytotoxicity Testing.
References
- 1. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biocompatibility of parenteral vehicles--in vitro/in vivo screening comparison and the effect of excipients on hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol Impairs Intestinal Barrier Function in Humans through Mitogen Activated Protein Kinase Signaling: A Combined In Vivo and In Vitro Approach | PLOS One [journals.plos.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. The effect of ethanol exposure on mitogen-activated protein kinase activity and expression in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Changes in MAP Kinases, Histone Modifications and Liver Injury in Rats Acutely Treated With Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro and in vivo protein kinase C activation by selected pesticides and transition metal salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subchronic dermal toxicity study of triethanolamine in C3H/HeJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo ethanol decreases phosphorylated MAPK and p70S6 kinase in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethanol affects differentiation-related pathways and suppresses Wnt signaling protein expression in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DEAE-cellulose chromatography of creatine kinase isoenzymes--effect of pH and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Diethylamino)ethanol: A Comparative Guide for Pharmaceutical Precursor Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2-(Diethylamino)ethanol (DEAE) as a precursor in the synthesis of key pharmaceuticals, offering a comparative analysis with alternative synthetic routes. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support informed decisions in drug development and manufacturing.
Introduction
This compound (DEAE) is a versatile organic compound widely utilized as a precursor and intermediate in the synthesis of various pharmaceuticals.[1][2][3][4][5][6][7][8][9][10] Its bifunctional nature, containing both a tertiary amine and a primary alcohol, allows for its incorporation into diverse molecular scaffolds. This guide focuses on the evaluation of DEAE in the synthesis of two prominent pharmaceuticals: the local anesthetic Procaine (B135) and the antimalarial drug Chloroquine (B1663885) . We will explore the established synthetic pathways involving DEAE and compare them with alternative methods, providing quantitative data and detailed experimental procedures.
This compound in the Synthesis of Procaine
Procaine, a widely used local anesthetic, is chemically 2-(diethylamino)ethyl 4-aminobenzoate.[1] DEAE is a key precursor for the synthesis of the 2-(diethylamino)ethyl ester moiety of the procaine molecule. Two primary synthetic routes utilizing DEAE are commonly employed.
Synthetic Route 1: Direct Esterification
This route involves the direct reaction of p-aminobenzoic acid or its ethyl ester (benzocaine) with this compound.[2][11] The reaction is typically carried out in the presence of a catalyst.
Synthetic Route 2: From p-Nitrobenzoic Acid
An alternative approach begins with p-nitrobenzoic acid, which is first converted to its more reactive acid chloride. This intermediate then readily reacts with DEAE to form the corresponding ester. The final step involves the reduction of the nitro group to an amine to yield procaine.[4][12]
Alternative Precursor: Synthesis from 4-Nitrotoluene
An alternative synthesis of procaine avoids the direct use of p-aminobenzoic acid or its derivatives in the initial step, starting instead from 4-nitrotoluene.[2][3] However, this pathway still relies on this compound for the esterification step. A true alternative to the diethylaminoethyl moiety itself is not commonly documented for procaine synthesis.
Quantitative Comparison of Procaine Synthesis Routes
| Precursor/Route | Key Reagents | Catalyst/Conditions | Yield (%) | Reference |
| DEAE (Direct Esterification) | p-Aminobenzoic acid, DEAE | Sulfuric acid | Not specified | [4] |
| Ethyl 4-aminobenzoate, DEAE | Sodium ethoxide | Not specified | [2] | |
| DEAE (from p-Nitrobenzoic Acid) | p-Nitrobenzoyl chloride, DEAE | Heat (120°C) | High | [12] |
| Reduction (e.g., Sn/HCl or catalytic hydrogenation) | 95.6% (reduction step) | [2][12] | ||
| Alternative (from 4-Nitrotoluene) | 4-Nitrotoluene, Oxidizing agent, Thionyl chloride, DEAE, Reducing agent | Various | Not specified | [2][3] |
Note: Specific yield data for all steps is not consistently available in the provided literature. The yield for the reduction of the nitro group in the p-nitrobenzoic acid route is reported to be high.
Experimental Protocols for Procaine Synthesis
Protocol 1: Synthesis of Procaine from p-Nitrobenzoyl Chloride and DEAE
Step 1: Esterification
-
Combine 117 g of this compound with 185.4 g of p-nitrobenzoyl chloride.
-
The reaction proceeds spontaneously. Heat the mixture at 120°C for 2 hours to ensure completion.
-
The resulting solid product is p-nitrobenzoyl diethylethanolamine hydrochloride.[12]
Step 2: Reduction
-
Dissolve the product from Step 1 in 800 ml of diluted hydrochloric acid.
-
Gradually add 240 g of granulated tin, maintaining the temperature between 35-40°C.
-
After the reduction is complete, saturate the solution with hydrogen sulfide (B99878) to precipitate and remove the tin.
-
Make the solution alkaline with sodium carbonate, which will cause the procaine base to separate as an oil that subsequently crystallizes.
-
Recrystallize the product from dilute alcohol.[12]
Step 3: Salt Formation
-
Neutralize the purified procaine base with one equivalent of hydrochloric acid.
-
Evaporate the solvent to obtain procaine hydrochloride, which can be recrystallized from alcohol to yield needles melting at 156°C.[12]
This compound in the Synthesis of Chloroquine
Chloroquine is a 4-aminoquinoline (B48711) drug used in the treatment and prevention of malaria. Its structure consists of a 4,7-dichloroquinoline (B193633) core linked to a side chain, N1,N1-diethyl-1,4-pentanediamine (also known as novaldiamine).[13][14][15][16] The role of DEAE in chloroquine synthesis is less direct than in the case of procaine. The diethylamino group in the novaldiamine side chain is typically introduced via the reductive amination of 1-diethylamino-4-pentanone. While the ultimate source of the diethylamino group could be diethylamine (B46881), which can be produced from ethanol (B145695) and ammonia, DEAE is not a direct precursor in the common synthetic routes for novaldiamine.
Synthesis of the Chloroquine Side Chain (Novaldiamine)
The key intermediate, 1-diethylamino-4-pentanone, is subjected to reductive amination to yield novaldiamine.[13]
Alternative Precursors for the Diethylamino Moiety in Chloroquine
Given that the diethylamino group is introduced from 1-diethylamino-4-pentanone, alternatives would involve different methods to synthesize this pentanone derivative or utilizing a different amine in the reductive amination step to create chloroquine analogs. For instance, other dialkylamines could be used in place of diethylamine in the synthesis of the pentanone precursor, leading to analogs with different N-alkyl substituents on the side chain.
Experimental Protocol for Chloroquine Synthesis
Step 1: Synthesis of 4,7-Dichloroquinoline
-
A common route starts from m-chloroaniline, which undergoes a series of reactions including condensation, cyclization, saponification, decarboxylation, and finally chlorination with an agent like phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline.[13][17]
Step 2: Synthesis of Novaldiamine (1-Diethylamino-4-aminopentane)
-
Perform reductive amination on 1-diethylamino-4-pentanone using hydrogen and ammonia, typically with a Raney nickel catalyst.[13]
Step 3: Condensation
-
Condense 4,7-dichloroquinoline with novaldiamine at an elevated temperature to produce racemic chloroquine.[13] A yield of 99% for this condensation step has been reported under specific conditions.[18]
Mechanism of Action and Signaling Pathways
Procaine: Sodium Channel Blockade
Procaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[13][19][20][21][22][23][24][25] This action inhibits the influx of sodium ions necessary for the initiation and propagation of nerve impulses, thereby preventing the transmission of pain signals.[19][21]
Caption: Procaine blocks nerve impulse transmission.
Chloroquine: Inhibition of Heme Polymerization
The primary antimalarial action of chloroquine involves its accumulation in the acidic food vacuole of the malaria parasite.[1][19][21][26][27] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. Chloroquine inhibits the polymerization of this toxic heme into non-toxic hemozoin, leading to the accumulation of free heme, which is toxic to the parasite and causes its death.[1][19][21][26][27]
Caption: Chloroquine's antimalarial mechanism.
Conclusion
This compound is a critical and efficient precursor for the synthesis of the local anesthetic procaine, primarily through well-established esterification reactions. While alternative starting materials for the procaine backbone exist, DEAE remains the key component for introducing the essential diethylaminoethyl moiety. In the case of chloroquine, the role of DEAE is less direct, with the diethylamino group being incorporated via a different synthetic strategy. The choice of precursor and synthetic route in pharmaceutical manufacturing depends on various factors including yield, cost, purity of the final product, and scalability. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making these critical decisions.
References
- 1. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procaine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]
- 5. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 8. 2-(Diethylamino)-ethanol for synthesis 100-37-8 [sigmaaldrich.com]
- 9. 2-(二乙氨基)乙醇 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 100-37-8 CAS | 2-DIETHYLAMINOETHANOL | Alcohols | Article No. 00102 [lobachemie.com]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 4-Amino-1-diethylamino-pentane.4,7-dichloroquinoline | C18H27Cl2N3 | CID 129667796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Amino-5-diethylaminopentane | 140-80-7 [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism of malarial haem detoxification inhibition by chloroquine: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Comparative Guide to Analytical Methods for 2-(Diethylamino)ethanol (DEAE) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the detection and quantification of 2-(Diethylamino)ethanol (DEAE). The performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are evaluated based on available experimental data. This document is intended to assist in the selection of an appropriate analytical method for your specific research and development needs.
Comparison of Analytical Method Performance
The selection of an analytical method for DEAE detection is often a trade-off between sensitivity, selectivity, and accessibility of the instrumentation. The following table summarizes the key performance characteristics of three widely used analytical techniques. The data presented is a synthesis of reported values for DEAE and structurally similar compounds.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (%RSD) | < 5% | < 4% | < 3% |
| Limit of Detection (LOD) | ~5 ng/mL[1] | < 1 µg/L | ~5 ppb |
| Limit of Quantification (LOQ) | ~15 ng/mL | 1 µg/L[2] | ~15 ppb |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of DEAE in various samples, offering a balance of performance and accessibility.
Sample Preparation:
-
Accurately weigh or measure the sample containing DEAE.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Perform a liquid-liquid extraction if the matrix is complex. A high pH-dependent extraction with diethyl ether can be effective for cleaning up blood and serum samples.[1]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A polymeric reversed-phase column is a suitable choice.[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50 mM aqueous sodium phosphate (B84403) buffer, pH 11.5).[1] The gradient or isocratic elution will depend on the complexity of the sample.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: DEAE has low UV absorbance; detection is often performed at low wavelengths (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of DEAE, especially in complex matrices.
Sample Preparation:
-
For liquid samples, a direct injection may be possible after dilution with a suitable solvent (e.g., methanol).
-
For more complex matrices, a headspace injection or a derivatization step may be necessary to improve volatility and chromatographic performance.
-
An internal standard should be added to the sample for accurate quantification.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a stationary phase suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate DEAE from other components in the sample. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level detection of DEAE in challenging matrices like biological fluids.
Sample Preparation:
-
Minimal sample preparation is often required. Dilution of the sample with the mobile phase is a common approach.
-
For very complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be employed.
-
An isotopically labeled internal standard is highly recommended for the most accurate quantification.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the retention of polar compounds like DEAE.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DEAE and its internal standard. This provides excellent selectivity and sensitivity.
Method Validation Workflow
The cross-validation of analytical methods is a critical step to ensure data integrity and comparability between different techniques or laboratories. A general workflow for analytical method validation and cross-validation is depicted below.
Signaling Pathway of Analytical Method Selection
The choice of an analytical method is guided by several factors, including the required sensitivity, the complexity of the sample matrix, and the available resources. The following diagram illustrates a decision-making pathway for selecting an appropriate method for DEAE analysis.
References
comparative study of different synthesis routes for 2-(Diethylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 2-(Diethylamino)ethanol (DEAE), a crucial intermediate in the pharmaceutical and chemical industries. By examining the reaction of diethylamine (B46881) with ethylene (B1197577) oxide and, alternatively, with 2-chloroethanol (B45725), this document offers a detailed overview of the methodologies, supported by experimental data, to inform process development and optimization.
Comparative Analysis of Synthesis Routes
The production of this compound is dominated by two principal methods. The selection of a specific route is often dictated by factors such as the availability and cost of starting materials, desired product purity, and scalability. Below is a summary of the key quantitative parameters for each route.
| Parameter | Diethylamine + Ethylene Oxide | Diethylamine + 2-Chloroethanol |
| Reaction Yield | High (up to 99% reported)[1] | Moderate (68-70%)[2] |
| Product Purity | High (≥99.5%) after distillation[3] | Requires purification to remove byproducts[4] |
| Reaction Temperature | 40-150°C[4] | Boiling point of diethylamine (~55°C)[2] |
| Reaction Time | Varies (continuous process)[4] | ~9 hours[2] |
| Pressure | Atmospheric to slightly elevated | Atmospheric[2] |
| Key Byproducts | Polyethoxylated derivatives, dioxane (can be minimized)[5] | Quaternary ammonium (B1175870) salts[4] |
| Catalyst | Typically not required[5] | Not required[2] |
| Safety Considerations | Ethylene oxide is a highly reactive and toxic gas[6] | 2-Chloroethanol is toxic |
Experimental Protocols
Route 1: Reaction of Diethylamine with Ethylene Oxide
This method is the most common industrial route for producing this compound due to its high efficiency and atom economy.[4] The reaction is highly exothermic and is typically performed in a continuous process.[4]
Industrial-Scale Protocol Outline:
-
An excess of liquid diethylamine is continuously fed into a tubular reactor equipped with a cooling jacket.[4]
-
Gaseous or liquid ethylene oxide is introduced into the reactor at a controlled rate.[4]
-
The reaction temperature is maintained between 40°C and 150°C.[4]
-
The crude product mixture is then subjected to fractional distillation to separate the desired this compound from unreacted diethylamine and any polyethoxylated byproducts.[1]
-
A Japanese patent describes a recycle process where the product itself acts as a heat-transfer medium, operating at 130-150°C with a diethylamine to ethylene oxide ratio of nearly two-to-one, achieving a 99% isolated yield after fractional distillation.[1]
Microreactor Synthesis (Catalyst-Free):
A recent patent highlights the use of a microreactor for this synthesis, which enhances heat and mass transfer, leading to high selectivity without the need for a catalyst.[5]
-
Diethylamine and ethylene oxide are continuously fed into a microreactor with microchannels of a specified diameter (0.02 ~ 4mm).[5]
-
The reaction is carried out at a temperature of 10 ~ 130°C and a pressure of 0.4 ~ 1.8MPa.[5]
-
The residence time in the microreactor is short, ranging from 0.1 to 20 minutes.[5]
-
This method is reported to prevent the formation of the dioxane byproduct and results in a product with a light color.[5]
Route 2: Reaction of Diethylamine with 2-Chloroethanol
This route provides a viable laboratory-scale synthesis of this compound.
Detailed Laboratory Protocol: [2]
-
Reaction Setup: In a 2-liter flask equipped with a reflux condenser and a dropping funnel, 380 g (5.2 moles) of diethylamine is placed.
-
Addition of 2-Chloroethanol: The diethylamine is heated to its boiling point on a steam bath. 320 g (4 moles) of 2-chloroethanol is then added dropwise from the dropping funnel over approximately one hour.
-
Reaction: The mixture is heated under reflux for an additional eight hours.
-
Workup:
-
The reaction mixture is cooled, and a solution of 230 g of sodium hydroxide (B78521) in 350 cc of water is added.
-
Two layers form, and sodium chloride precipitates. 400 cc of water is added to dissolve the salt.
-
500 cc of benzene (B151609) is added, and the mixture is stirred. The benzene layer is separated.
-
The aqueous layer is extracted three more times with 500 cc of benzene each.
-
-
Purification:
-
The combined benzene extracts are dried over solid potassium carbonate.
-
The benzene is removed by distillation.
-
The residue is distilled under reduced pressure. The fraction boiling at 64–65°/18 mm is collected.
-
The total yield of this compound is 320–330 g (68–70%).
-
Synthesis Route Comparison
Caption: Comparison of the two main synthesis routes for this compound.
Conclusion
The synthesis of this compound via the reaction of diethylamine with ethylene oxide is the preferred industrial method, offering high yields and purity.[3][4] The use of microreactors presents a promising advancement for this route by enhancing safety and selectivity.[5] The alternative route using 2-chloroethanol, while having a lower yield and generating more byproducts, remains a practical and well-documented method for laboratory-scale synthesis.[2] The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, and available equipment.
References
- 1. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Buy this compound | 100-37-8 | >98% [smolecule.com]
- 5. CN104725243A - Method for synthesizing diethylaminoethanol - Google Patents [patents.google.com]
- 6. ams.usda.gov [ams.usda.gov]
A Comparative Environmental Impact Assessment: 2-(Diethylamino)ethanol vs. Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Environmental Impact
In various industrial and research applications, including pharmaceuticals, water treatment, and coatings, 2-(Diethylamino)ethanol (DEAE) is a widely utilized compound, primarily for pH control and as a corrosion inhibitor.[1][2] However, increasing environmental scrutiny necessitates a thorough evaluation of its impact and a comparison with viable alternatives. This guide provides an objective, data-driven comparison of the environmental profiles of DEAE and two common alternatives: Monoethanolamine (MEA) and 2-Amino-2-methyl-1-propanol (AMP).
Comparative Environmental Data
The following table summarizes key quantitative data related to the environmental impact of DEAE, MEA, and AMP. Data is based on standardized testing protocols to ensure comparability.
| Parameter | This compound (DEAE) | Monoethanolamine (MEA) | 2-Amino-2-methyl-1-propanol (AMP) | Test Guideline |
| Molecular Formula | C₆H₁₅NO | C₂H₇NO | C₄H₁₁NO | N/A |
| Molecular Weight | 117.19 g/mol [3] | 61.08 g/mol | 89.14 g/mol | N/A |
| Log Kow (Octanol-Water Partition Coefficient) | 0.21[3] | -1.91 | -0.63 | OECD 107 |
| Biodegradability | 95% (22 days) - Readily Biodegradable[4] | Readily Biodegradable | Inherently Biodegradable[5] | OECD 301F |
| Aquatic Toxicity - Fish (LC50, 96h) | 147 mg/L (Leuciscus idus)[6] | >100 mg/L (Oncorhynchus mykiss) | 190 mg/L (Lepomis macrochirus)[5] | OECD 203 |
| Aquatic Toxicity - Daphnia (EC50, 48h) | 83.6 mg/L (Daphnia magna)[6] | 65 mg/L (Daphnia magna) | 193 mg/L (Daphnia magna)[5] | OECD 202 |
| Aquatic Toxicity - Algae (EC50, 72h) | 44 mg/L (Desmodesmus subspicatus)[4] | 2.5 mg/L (Selenastrum capricornutum) | 520 mg/L (Desmodesmus subspicatus)[5] | OECD 201 |
Note on DEAE Toxicity: The toxic effect of DEAE in some studies may be partly attributed to the high pH of non-neutralized test solutions.[6]
Experimental Protocols
Detailed methodologies for the key cited experiments are crucial for data interpretation and replication. Below are summaries of the standard OECD guidelines used for generating the comparative data.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This method evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed flask.[7] The consumption of oxygen by the microbial population during biodegradation is measured over a 28-day period using a manometer or other pressure-sensing device.[7][8] Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.[7]
-
Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant.[9]
-
Test Conditions:
-
Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) and expressed as a percentage of biodegradation.[7] A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[10]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to freshwater invertebrates, most commonly Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is the immobilisation of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[6]
-
Test Organisms: Daphnia magna is the preferred species.[6]
-
Test Conditions:
-
Test duration: 48 hours.
-
Temperature: 20 ± 2°C.[6]
-
Concentrations: At least five geometrically spaced concentrations of the test substance are used.
-
Replicates: Typically, at least 20 animals are used for each concentration, divided into replicate groups.
-
Controls: A control group exposed to the dilution water only is run in parallel.[6]
-
-
Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (the EC50) is calculated at 24 and 48 hours.
Visualizing the Assessment Process
To provide a clear overview of the logical steps involved in a comparative environmental impact assessment, the following workflow diagram is provided.
Caption: Workflow for Comparative Environmental Impact Assessment.
Signaling Pathway of Aquatic Toxicity
The following diagram illustrates a simplified, generalized signaling pathway leading to an adverse outcome (immobilisation or mortality) in an aquatic organism upon exposure to a toxic substance.
Caption: Generalized Pathway of Aquatic Ecotoxicity.
References
- 1. Seawater ecotoxicity of monoethanolamine, diethanolamine and triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adama.com [adama.com]
- 3. umweltbundesamt.de [umweltbundesamt.de]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. shop.fera.co.uk [shop.fera.co.uk]
Safety Operating Guide
Proper Disposal of 2-(Diethylamino)ethanol: A Guide for Laboratory Professionals
The proper disposal of 2-(Diethylamino)ethanol is critical for ensuring laboratory safety and environmental protection. This guide provides essential information on the safe handling and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative due to the hazardous nature of this chemical compound.
Immediate Safety and Handling Precautions
This compound is a flammable, corrosive, and toxic substance that requires careful handling.[1][2][3] Before proceeding with any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this chemical.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn.[2]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[2]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][3] If inhalation risk is high, a self-contained breathing apparatus may be necessary.[2][4]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[2]
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][4]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Description | Source |
| Flammable Liquid | Category 3 | [2] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [2] |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | [2] |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) | [2] |
| Skin Corrosion | Category 1B (Causes severe skin burns) | [2] |
| Eye Damage | Category 1 (Causes serious eye damage) | [1] |
| Aquatic Hazard | Harmful to aquatic life | [1][3] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][5][6] Do not attempt to dispose of this chemical down the drain or with general waste.[1]
Step-by-Step Disposal Protocol:
-
Containment:
-
Labeling:
-
Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
-
Storage Prior to Disposal:
-
Professional Disposal:
Spill Management
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][7]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[2][3][7]
-
Containment:
-
Collection:
-
Decontamination: Clean the affected area thoroughly.[1]
-
Disposal: Dispose of the contaminated absorbent material as hazardous waste, following the procedures outlined above.[1][7]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 100-37-8 Name: 2-diethylaminoethanol [xixisys.com]
- 7. nj.gov [nj.gov]
- 8. punchout.medline.com [punchout.medline.com]
- 9. ams.usda.gov [ams.usda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
